Suc-Ala-Glu-Pro-Phe-Pna
Description
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Structure
2D Structure
Properties
IUPAC Name |
(4S)-4-[[(2S)-2-(3-carboxypropanoylamino)propanoyl]amino]-5-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38N6O11/c1-19(33-26(39)14-16-28(42)43)29(44)35-23(13-15-27(40)41)32(47)37-17-5-8-25(37)31(46)36-24(18-20-6-3-2-4-7-20)30(45)34-21-9-11-22(12-10-21)38(48)49/h2-4,6-7,9-12,19,23-25H,5,8,13-18H2,1H3,(H,33,39)(H,34,45)(H,35,44)(H,36,46)(H,40,41)(H,42,43)/t19-,23-,24-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXIHRDNJQWUSLK-KMAVCZJNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38N6O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
682.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Chromogenic Peptide Suc-Ala-Glu-Pro-Phe-pNA: A Technical Guide to its Discovery, Synthesis, and Application in Pin1 Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chromogenic peptide Suc-Ala-Glu-Pro-Phe-pNA, a vital tool in the study of the peptidyl-prolyl isomerase Pin1. This document details its discovery, outlines a comprehensive synthesis protocol, provides quantitative data on its interaction with Pin1, and presents a detailed experimental protocol for its use in enzymatic assays.
Discovery and Significance
The discovery of this compound as a substrate for Pin1 is rooted in the seminal research that elucidated the unique substrate specificity of this enzyme. Early studies, notably by Yaffe et al. in 1997, demonstrated that Pin1 specifically recognizes and catalyzes the cis-trans isomerization of proline residues that are preceded by a phosphorylated serine or threonine (pSer/Thr-Pro).[1] This groundbreaking work highlighted the importance of phosphorylation in mediating protein-protein interactions and regulating cellular processes.
To facilitate the study of Pin1's enzymatic activity, a chromogenic substrate was developed where the phosphoserine is replaced by a phosphomimetic residue. Glutamic acid (Glu), with its negatively charged carboxyl side chain, serves as an effective mimic of the phosphate group. Thus, the peptide sequence Ala-Glu-Pro-Phe was coupled to a p-nitroanilide (pNA) group. The succinyl (Suc) group is added to the N-terminus to block the free amine and improve solubility.
The significance of this compound lies in its application in a continuous spectrophotometric assay for Pin1 activity. In this coupled assay, Pin1 isomerizes the Glu-Pro bond from the cis to the trans conformation. The trans isomer is then susceptible to cleavage by the protease chymotrypsin, which releases the yellow chromophore p-nitroaniline. The rate of p-nitroaniline release, monitored at 405 nm, is directly proportional to the Pin1 isomerase activity.
Synthesis of this compound
The synthesis of this compound is achieved through solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.
Materials and Reagents
-
Fmoc-Phe-pNA pre-loaded resin
-
Fmoc-Pro-OH
-
Fmoc-Glu(OtBu)-OH
-
Fmoc-Ala-OH
-
Succinic anhydride
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Solvents: DMF, DCM (Dichloromethane), Diethyl ether
-
HPLC grade water and acetonitrile
Experimental Protocol for Solid-Phase Synthesis
-
Resin Swelling: The Fmoc-Phe-pNA pre-loaded resin is swelled in DMF for 30 minutes.
-
Fmoc Deprotection: The Fmoc group is removed by treating the resin with 20% piperidine in DMF for 20 minutes. The resin is then washed thoroughly with DMF.
-
Proline Coupling: Fmoc-Pro-OH is activated with HBTU/HOBt and DIPEA in DMF and coupled to the deprotected phenylalanine residue on the resin. The reaction is monitored for completion using a Kaiser test.
-
Fmoc Deprotection: The Fmoc group is removed from the newly added proline residue as described in step 2.
-
Glutamic Acid Coupling: Fmoc-Glu(OtBu)-OH is activated and coupled to the deprotected proline residue. The tert-butyl (OtBu) protecting group on the glutamic acid side chain prevents side reactions.
-
Fmoc Deprotection: The Fmoc group is removed from the glutamic acid residue.
-
Alanine Coupling: Fmoc-Ala-OH is activated and coupled to the deprotected glutamic acid residue.
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Fmoc Deprotection: The final Fmoc group is removed from the alanine residue.
-
N-terminal Succinylation: Succinic anhydride is added to the deprotected N-terminus in the presence of DIPEA to cap the peptide.
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Cleavage and Deprotection: The peptide is cleaved from the resin and the side-chain protecting group (OtBu on Glu) is removed by treatment with the cleavage cocktail for 2-3 hours.
-
Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, washed, and then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: The purified peptide is lyophilized to obtain a white powder.
Quantitative Data
The interaction of this compound with Pin1 has been characterized to determine its kinetic parameters. This data is crucial for designing and interpreting enzymatic assays.
| Parameter | Value | Enzyme | Conditions | Reference |
| kcat/Km | 380 ± 20 M⁻¹s⁻¹ | Pin1cat | 10°C | [2] |
Note: The reported value is for the catalytic domain of Pin1 (Pin1cat) with a suc-AEPF-pNA substrate, which is chemically identical to this compound.
Experimental Protocol: Chymotrypsin-Coupled Pin1 Activity Assay
This protocol details the measurement of Pin1's peptidyl-prolyl isomerase activity using this compound as a substrate in a coupled reaction with chymotrypsin.
Reagents and Buffers
-
Assay Buffer: 35 mM HEPES, pH 7.8
-
Pin1 Enzyme Stock: Purified recombinant Pin1 in a suitable storage buffer.
-
Substrate Stock: this compound dissolved in a minimal amount of DMSO and brought to a final concentration in Assay Buffer.
-
Chymotrypsin Stock: α-Chymotrypsin dissolved in 1 mM HCl.
Assay Procedure
-
Prepare Reaction Mixture: In a 96-well microplate, prepare the reaction mixture containing Assay Buffer and the desired final concentration of Pin1 enzyme.
-
Pre-incubation: Pre-incubate the plate at the desired temperature (e.g., 25°C) for 5 minutes.
-
Initiate Reaction: Add the this compound substrate and α-chymotrypsin to each well to initiate the reaction.
-
Monitor Absorbance: Immediately begin monitoring the increase in absorbance at 405 nm every 30 seconds for 10-20 minutes using a microplate reader.
-
Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. The molar extinction coefficient for p-nitroaniline at 405 nm is 10,500 M⁻¹cm⁻¹.
Visualizations
Pin1 Signaling Pathway
The following diagram illustrates the central role of Pin1 in post-phosphorylation signaling. Pin1-catalyzed isomerization of a pSer/Thr-Pro motif can alter the substrate protein's conformation, leading to changes in its activity, stability, or interaction with other proteins. This can ultimately influence downstream cellular processes such as cell cycle progression, transcription, and apoptosis.
Caption: Pin1 acts as a molecular switch in phosphorylation-dependent signaling pathways.
Experimental Workflow for Pin1 Activity Assay
The following diagram outlines the key steps in the chymotrypsin-coupled enzymatic assay for measuring Pin1 activity using this compound.
Caption: Workflow for the chymotrypsin-coupled Pin1 enzymatic assay.
References
The Role of Suc-Ala-Glu-Pro-Phe-pNA as a Chromogenic Substrate for Pin1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of the chromogenic peptide, Succinyl-Alanine-Glutamic acid-Proline-Phenylalanine-p-nitroanilide (Suc-Ala-Glu-Pro-Phe-pNA), as a substrate for the Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1). Pin1 is a critical enzyme in cellular signaling, and its dysregulation is implicated in numerous diseases, including cancer and Alzheimer's disease. This document provides a comprehensive overview of the substrate's kinetics, detailed experimental protocols for its use in Pin1 activity and inhibition assays, and visualizations of relevant enzymatic and signaling pathways.
Introduction to Pin1 and its Substrate
Pin1 is a unique enzyme that specifically isomerizes the peptide bond between a phosphorylated serine or threonine residue and a subsequent proline (pSer/Thr-Pro motif). This cis-trans isomerization acts as a molecular switch, profoundly altering the conformation, activity, and stability of its target proteins. Consequently, Pin1 plays a pivotal role in regulating a multitude of cellular processes, including cell cycle progression, gene expression, and signal transduction.
The synthetic peptide, this compound, serves as a valuable tool for in vitro studies of Pin1. In this peptide, the glutamic acid residue mimics the negatively charged phosphate group of Pin1's natural substrates. The C-terminal p-nitroanilide (pNA) group is a chromophore that, when cleaved, produces a yellow color that can be quantified spectrophotometrically. This property forms the basis of a continuous enzyme assay to measure Pin1 activity.
Quantitative Data: Kinetic Parameters of this compound with Pin1
The interaction between Pin1 and its substrates can be characterized by several kinetic parameters. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum, indicating the affinity of the enzyme for the substrate. The catalytic constant (kcat), or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.
| Parameter | Value | Enzyme | Conditions | Reference |
| kcat/Km | 380 ± 20 M-1s-1 | Pin1 catalytic domain | 10°C | [1] |
Note: The available literature primarily reports the catalytic efficiency (kcat/Km) for this compound. Individual kcat and Km values have not been prominently reported.
Pin1 Inhibition Data Using a Chromogenic Substrate Assay
The chymotrypsin-coupled assay using a chromogenic substrate is a common method to determine the inhibitory potency (Ki) of compounds targeting Pin1. The Ki value represents the dissociation constant of the enzyme-inhibitor complex and is a measure of the inhibitor's affinity for the enzyme.
| Inhibitor | Apparent Ki | Substrate Used | Reference |
| BJP-06–005-3 | 48 nM | Succ-Ala-pSer-Pro-Phe-pNA | [2] |
Note: The provided Ki value was determined using a phosphorylated substrate, which is structurally similar to the phosphomimetic this compound.
Experimental Protocols
Chymotrypsin-Coupled Pin1 Isomerase Assay
This is the most common method for measuring Pin1 activity using this compound. The assay relies on the principle that chymotrypsin can only cleave the peptide bond C-terminal to Phenylalanine when the preceding Proline is in the trans conformation. Pin1 catalyzes the conversion of the cis isomer of the substrate to the trans isomer, which is then cleaved by chymotrypsin, releasing p-nitroaniline. The rate of p-nitroaniline release is directly proportional to the Pin1 activity.
Materials:
-
Recombinant human Pin1
-
This compound (Substrate)
-
α-Chymotrypsin
-
Assay Buffer: 35 mM HEPES, pH 7.8, containing 0.2 mM DTT and 0.1 mg/mL BSA
-
Substrate Stock Solution: Dissolve this compound in an organic solvent such as DMSO to a high concentration (e.g., 50 mM).
-
Chymotrypsin Stock Solution: Prepare a stock solution of chymotrypsin in 1 mM HCl (e.g., 6 mg/mL).
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 390-410 nm
Procedure:
-
Prepare the Reaction Mixture: In each well of a 96-well plate, prepare the reaction mixture containing the assay buffer and the desired concentration of Pin1. For inhibitor studies, pre-incubate Pin1 with the inhibitor for a specified time (e.g., 12 hours at 4°C) in the assay buffer.[2]
-
Add Chymotrypsin: Add chymotrypsin to the reaction mixture to a final concentration of 6 mg/mL.[2]
-
Initiate the Reaction: Start the reaction by adding the this compound substrate to a final concentration of 50 µM.[2]
-
Measure Absorbance: Immediately begin monitoring the increase in absorbance at 390 nm at a constant temperature (e.g., 10°C or 25°C) for a set period (e.g., 10-30 minutes), taking readings at regular intervals.
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) from the linear portion of the absorbance versus time plot. The rate of p-nitroaniline release can be calculated using the Beer-Lambert law (ε of p-nitroaniline at 410 nm is 8,800 M-1cm-1).
-
For inhibition studies, plot the initial velocity against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Calculate the apparent Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant of the substrate.
-
Preparation of Reagents
-
Pin1 Enzyme: Recombinant Pin1 should be purified and its concentration determined accurately. Store in aliquots at -80°C.
-
Substrate Stock Solution: To prepare a stock solution, dissolve lyophilized this compound in 100% DMSO to a concentration of 50 mg/mL.[3] This stock solution should be stored at -20°C and protected from light.
-
Chymotrypsin Solution: Dissolve lyophilized chymotrypsin in 1 mM HCl to a concentration of 6 mg/mL. Prepare this solution fresh before each experiment.
Visualizations
Pin1's Role in Oncogenic Signaling Pathways
Pin1 is a central regulator in various signaling pathways that are often hijacked in cancer. It can amplify oncogenic signals by modulating the stability and activity of key proteins involved in cell proliferation, survival, and metastasis.
Experimental Workflow for Pin1 Inhibition Assay
The following diagram illustrates the key steps involved in determining the inhibitory constant (Ki) of a compound against Pin1 using the chymotrypsin-coupled assay.
Enzymatic Reaction of the Chymotrypsin-Coupled Assay
This diagram illustrates the two-step enzymatic reaction that allows for the colorimetric detection of Pin1 activity.
Conclusion
This compound is a robust and widely used tool for the in vitro characterization of Pin1 activity and for the screening and evaluation of Pin1 inhibitors. Its chromogenic nature allows for a straightforward and continuous spectrophotometric assay. This technical guide provides researchers, scientists, and drug development professionals with the essential quantitative data, detailed experimental protocols, and conceptual diagrams to effectively utilize this substrate in their research endeavors targeting the critical enzyme, Pin1. Further studies to determine the individual kinetic constants (kcat and Km) would provide an even more complete understanding of this valuable research tool.
References
The Role of Suc-Ala-Glu-Pro-Phe-pNA in Elucidating Pin1 Isomerase Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthetic peptide, Succinyl-Alanine-Glutamic acid-Proline-Phenylalanine-para-nitroanilide (Suc-Ala-Glu-Pro-Phe-pNA), serves as a critical tool in molecular biology for the investigation of the peptidyl-prolyl cis-trans isomerase, Pin1. This chromogenic substrate is instrumental in a coupled enzyme assay that allows for the sensitive and continuous monitoring of Pin1 catalytic activity. Its application is pivotal in high-throughput screening for Pin1 inhibitors and in fundamental research aimed at understanding the enzymatic mechanism of Pin1 and its role in various signaling pathways. This guide provides an in-depth overview of the applications of this compound, detailed experimental protocols, and a summary of key quantitative data.
Introduction
Pin1 is a unique peptidyl-prolyl isomerase that specifically recognizes and catalyzes the cis-trans isomerization of pSer/Thr-Pro motifs in its substrate proteins. This isomerization acts as a molecular switch, profoundly impacting the substrate's conformation, activity, stability, and subcellular localization. Consequently, Pin1 is a key regulator of numerous cellular processes, including cell cycle progression, signal transduction, and gene expression. Dysregulation of Pin1 activity has been implicated in a variety of human diseases, most notably cancer and neurodegenerative disorders such as Alzheimer's disease.
The study of Pin1 function and the development of therapeutic inhibitors necessitate robust and reliable methods for quantifying its enzymatic activity. This compound has emerged as a valuable substrate for this purpose. The glutamic acid residue mimics the essential phosphoserine/threonine, allowing for specific recognition by Pin1. This guide details the principles and practical aspects of using this substrate in Pin1 assays.
Principle of the Chymotrypsin-Coupled Assay
The measurement of Pin1 isomerase activity using this compound relies on a coupled enzymatic reaction. Pin1 itself does not cleave the substrate. Instead, its activity is linked to the proteolytic action of chymotrypsin.
-
Isomerization by Pin1 : The this compound substrate exists in both cis and trans conformations at the Glu-Pro peptide bond. Pin1 specifically catalyzes the conversion of the cis isomer to the trans isomer.
-
Cleavage by Chymotrypsin : Chymotrypsin can only cleave the peptide bond C-terminal to the phenylalanine when the preceding Glu-Pro bond is in the trans conformation.
-
Detection of p-Nitroaniline (pNA) : The cleavage of the substrate releases the chromogenic molecule p-nitroaniline (pNA), which has a distinct yellow color and absorbs light at 405 nm. The rate of pNA release is therefore directly proportional to the rate of Pin1-catalyzed isomerization.
This continuous spectrophotometric assay allows for real-time monitoring of Pin1 activity and is highly amenable to high-throughput screening of potential inhibitors.
Quantitative Data
The catalytic efficiency of Pin1 for the this compound substrate is a key parameter for comparative studies and inhibitor characterization.
| Substrate | Enzyme | Catalytic Efficiency (kcat/KM) (M⁻¹s⁻¹) | Reference |
| This compound | Pin1 | Varies by study and conditions | [1] |
Note: Specific values for kcat and KM are often determined under specific experimental conditions (e.g., buffer, pH, temperature) and may vary between different published studies. Researchers should refer to the primary literature for detailed kinetic analyses.
Experimental Protocols
Below is a generalized protocol for a chymotrypsin-coupled Pin1 activity assay. This protocol should be optimized for specific experimental needs.
Materials:
-
Recombinant human Pin1
-
This compound (substrate)
-
α-Chymotrypsin
-
HEPES buffer (e.g., 35 mM, pH 7.8)
-
Dithiothreitol (DTT)
-
Bovine Serum Albumin (BSA)
-
Dimethyl sulfoxide (DMSO) for substrate stock
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 405 nm
Procedure:
-
Preparation of Reagents:
-
Assay Buffer: Prepare a solution of 35 mM HEPES, pH 7.8, containing 0.2 mM DTT and 0.1 mg/mL BSA. Keep on ice.
-
Substrate Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM. Store at -20°C, protected from light.
-
Pin1 Working Solution: Dilute recombinant Pin1 in assay buffer to the desired final concentration (e.g., 10-100 nM). The optimal concentration should be determined empirically.
-
Chymotrypsin Stock Solution: Prepare a stock solution of chymotrypsin in 1 mM HCl (e.g., 10 mg/mL). Store in aliquots at -20°C.
-
Chymotrypsin Working Solution: Immediately before use, dilute the chymotrypsin stock solution in the assay buffer to the desired final concentration (e.g., 0.5-1 mg/mL).
-
-
Assay Setup (for a single well in a 96-well plate):
-
To a well, add the assay buffer.
-
Add the Pin1 working solution.
-
If screening for inhibitors, add the test compound at this stage and pre-incubate with Pin1 for a defined period (e.g., 15-30 minutes) at the assay temperature.
-
Add the chymotrypsin working solution.
-
Initiate the reaction by adding the substrate working solution (diluted from the stock in assay buffer) to a final concentration of, for example, 50 µM.
-
-
Data Acquisition:
-
Immediately begin monitoring the increase in absorbance at 405 nm at a constant temperature (e.g., 25°C or 37°C) using a microplate reader.
-
Record measurements every 30-60 seconds for a period of 15-30 minutes.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.
-
For inhibitor studies, calculate the percent inhibition relative to a control reaction without the inhibitor.
-
To determine kinetic parameters (Km and Vmax), perform the assay with varying substrate concentrations and fit the data to the Michaelis-Menten equation.
-
Visualizations
Experimental Workflow
Caption: Workflow of the chymotrypsin-coupled assay for Pin1 activity.
Pin1 Signaling in Cell Cycle Progression
Pin1 plays a crucial role in the G1/S transition of the cell cycle by regulating key proteins such as Cyclin D1 and the Retinoblastoma protein (Rb).
Caption: Pin1 regulation of the G1/S cell cycle transition.
Conclusion
This compound is an indispensable tool for the functional characterization of the peptidyl-prolyl isomerase Pin1. The chymotrypsin-coupled assay provides a robust, sensitive, and continuous method for measuring Pin1 activity, which is essential for basic research into its biological roles and for the discovery and development of novel therapeutic agents targeting Pin1. This guide provides the foundational knowledge for researchers to effectively utilize this substrate in their investigations of Pin1-mediated cellular processes.
References
The Chromogenic Substrate Suc-AEPF-pNA: A Technical Guide for Studying Peptidyl-Prolyl Isomerase Activity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the use of the chromogenic substrate N-Succinyl-Ala-Glu-Pro-Phe-p-nitroanilide (Suc-AEPF-pNA) for the characterization and screening of peptidyl-prolyl cis-trans isomerases (PPIases), with a particular focus on Pin1. This document details the underlying principles of the assay, provides meticulously outlined experimental protocols, presents relevant quantitative data, and visualizes key experimental workflows and associated signaling pathways.
Introduction to Peptidyl-Prolyl Isomerases and the Role of Pin1
Peptidyl-prolyl cis-trans isomerases (PPIases) are a class of enzymes that catalyze the cis-trans isomerization of the peptide bond preceding a proline residue, a rate-limiting step in protein folding and conformational regulation. This enzymatic activity plays a crucial role in a multitude of cellular processes, including signal transduction, cell cycle progression, and gene regulation. One of the most studied PPIases is Pin1, which specifically recognizes and isomerizes phosphorylated Serine/Threonine-Proline (pSer/Thr-Pro) motifs.
Pin1 is a key regulator in various signaling pathways and is implicated in numerous diseases, including cancer, Alzheimer's disease, and inflammatory disorders. Its central role in cellular signaling has made it an attractive target for therapeutic intervention. The development of robust and reliable assays to measure Pin1 activity is therefore of paramount importance for basic research and drug discovery.
The Suc-AEPF-pNA Assay: Principle and Mechanism
The enzymatic activity of Pin1 can be conveniently measured using the chromogenic substrate Suc-AEPF-pNA in a coupled assay with the protease α-chymotrypsin. The glutamate (E) residue in the peptide sequence acts as a phosphomimetic, providing specificity for Pin1.
The principle of the assay is based on the conformational-specific cleavage of the substrate by chymotrypsin. Chymotrypsin can only cleave the peptide bond C-terminal to the phenylalanine (F) residue when the preceding Proline-Phenylalanine bond is in the trans conformation. The Suc-AEPF-pNA substrate is prepared in a solution that favors the cis conformation of the Glu-Pro bond.
The PPIase activity of Pin1 catalyzes the isomerization of the cis-Glu-Pro bond to the trans conformation. This conformational change allows for the subsequent cleavage of the p-nitroanilide (pNA) group by chymotrypsin. The release of the free pNA molecule results in a measurable increase in absorbance at 405 nm, which is directly proportional to the PPIase activity.
Quantitative Data for Pin1 Activity and Inhibition
The Suc-AEPF-pNA assay is a powerful tool for determining the kinetic parameters of Pin1 and for evaluating the potency of its inhibitors. Below are tables summarizing key quantitative data obtained from studies utilizing this assay and similar substrates.
Table 1: Kinetic Parameters for Pin1 with a Phosphorylated Substrate
| Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |
| Ac-Phe-Phe-(p)Ser-Pro-Arg-pNA | 2.4 | 0.010 | 4,230 | [1] |
Table 2: IC₅₀ Values of Selected Pin1 Inhibitors
| Inhibitor | IC₅₀ (µM) | Assay System | Reference |
| Juglone | ~0.25 | Trypsin-coupled assay with Trp-Phe-Tyr-Ser(PO₃H₂)-Pro-Arg-pNA | [2] |
| BJP-06–005-3 | 0.048 (K_i_) | Chymotrypsin-coupled assay with Suc-Ala-pSer-Pro-Phe-pNA | [3] |
| HWH8-33 | 5.21 µg/mL | Chymotrypsin-coupled assay with Suc-AEPF-pNA | [4] |
| HWH8-36 | 10.84 µg/mL | Chymotrypsin-coupled assay with Suc-AEPF-pNA | [4] |
Detailed Experimental Protocols
This section provides detailed methodologies for performing the chymotrypsin-coupled Pin1 activity assay using Suc-AEPF-pNA.
Reagent Preparation
-
Pin1 Assay Buffer: 35 mM HEPES, pH 7.8.
-
Recombinant Pin1: Prepare a stock solution of purified recombinant Pin1 in a suitable buffer (e.g., Pin1 Assay Buffer) and store at -80°C. The final concentration in the assay will typically be in the nanomolar range.
-
Suc-AEPF-pNA Substrate Stock Solution: Dissolve Suc-AEPF-pNA in a mixture of 460 mM LiCl in trifluoroethanol to favor the cis conformation. The stock concentration is typically around 2.5 mM. Store at -20°C.
-
α-Chymotrypsin Stock Solution: Prepare a stock solution of α-chymotrypsin (e.g., 6 mg/mL) in 1 mM HCl. Store at -20°C or 4°C for short-term use.
-
Inhibitor Stock Solutions: Dissolve inhibitors in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.
Pin1 Activity Assay Protocol
-
Reaction Mixture Preparation: In a 96-well plate or a cuvette, prepare the reaction mixture containing Pin1 Assay Buffer.
-
Addition of Chymotrypsin: Add the α-chymotrypsin stock solution to the reaction mixture to a final concentration of approximately 60 µg/mL.
-
Enzyme Addition: Add the desired amount of recombinant Pin1 to the reaction mixture. For a negative control, add an equal volume of Pin1 storage buffer without the enzyme.
-
Initiation of the Reaction: To start the reaction, add the Suc-AEPF-pNA substrate stock solution to a final concentration of 50-100 µM.
-
Measurement of Absorbance: Immediately begin monitoring the increase in absorbance at 405 nm at a constant temperature (e.g., 25°C or 37°C) using a spectrophotometer or a microplate reader. Record the absorbance at regular intervals for a defined period (e.g., 5-10 minutes).
-
Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. The PPIase activity is proportional to this rate.
Pin1 Inhibition Assay Protocol
-
Pre-incubation of Inhibitor and Enzyme: In a 96-well plate, pre-incubate varying concentrations of the test inhibitor with a fixed concentration of recombinant Pin1 in Pin1 Assay Buffer for a specific duration (e.g., 30 minutes) at room temperature or 4°C. Include a control with no inhibitor (enzyme activity control) and a control with no enzyme (background control).
-
Assay Initiation: Add the α-chymotrypsin to the pre-incubation mixture.
-
Substrate Addition: Initiate the reaction by adding the Suc-AEPF-pNA substrate.
-
Measurement and Data Analysis: Monitor the absorbance at 405 nm as described in the activity assay protocol. Determine the percentage of inhibition for each inhibitor concentration relative to the enzyme activity control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
Visualizing Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the experimental workflow for studying Pin1 activity and the central role of Pin1 in key signaling pathways.
Experimental Workflow
Caption: Experimental workflow for Pin1 inhibition assay using Suc-AEPF-pNA.
Pin1 as a Central Hub in Oncogenic Signaling
Caption: Pin1 integrates multiple oncogenic signaling pathways.
Pin1 in TNF-α Signaling and NADPH Oxidase Priming
Caption: Pin1's role in TNF-α-induced priming of NADPH oxidase.
Conclusion
The Suc-AEPF-pNA-based chymotrypsin-coupled assay is a robust, sensitive, and widely used method for studying the enzymatic activity of Pin1 and for screening potential inhibitors. Its reliance on a simple spectrophotometric readout makes it amenable to high-throughput screening applications in drug discovery. A thorough understanding of the assay principles, combined with the detailed protocols and quantitative data provided in this guide, will empower researchers to effectively utilize this valuable tool in their exploration of PPIase biology and the development of novel therapeutics targeting Pin1.
References
- 1. researchgate.net [researchgate.net]
- 2. The prolyl isomerase Pin1 acts as a novel molecular switch for TNF-α–induced priming of the NADPH oxidase in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Small molecules targeting Pin1 as potent anticancer drugs [frontiersin.org]
In Vitro Characterization of Suc-Ala-Glu-Pro-Phe-pNA: A Chromogenic Substrate for Pin1 Isomerase Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The peptidyl-prolyl cis-trans isomerase Pin1 is a critical enzyme in cellular signaling, regulating the function of numerous proteins involved in cell cycle progression, apoptosis, and transcription.[1][2] Pin1 specifically recognizes and catalyzes the isomerization of phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs, a post-translational modification that can profoundly alter a protein's conformation, activity, and stability.[1][3] Given its overexpression in many human cancers and its role in the pathogenesis of diseases like Alzheimer's, Pin1 has emerged as a significant therapeutic target.[3]
This guide focuses on the preliminary in vitro investigation of N-Succinyl-L-Alanyl-L-α-Glutamyl-L-Prolyl-L-Phenylalanine-p-Nitroanilide (Suc-Ala-Glu-Pro-Phe-pNA) , a chromogenic peptide substrate designed for the specific and continuous monitoring of Pin1 activity.[4][5] In this peptide, the glutamate (Glu) residue serves as a phosphomimetic, mimicking the essential phosphate group for Pin1 recognition.[1] This document provides a comprehensive overview of the assay principle, detailed experimental protocols, quantitative data representation, and the relevant signaling context for studying Pin1 with this substrate.
Principle of the Assay: A Coupled Enzymatic Reaction
The catalytic activity of Pin1 is its ability to isomerize the peptide bond between a phosphorylated or phosphomimetic residue and proline from the cis to the trans conformation. The in vitro assay for this compound leverages a coupled-enzyme system to produce a continuous colorimetric signal proportional to Pin1 isomerase activity.
The assay relies on the high specificity of the protease α-chymotrypsin, which selectively cleaves the peptide bond C-terminal to phenylalanine only when the preceding Ala-Glu-Pro-Phe bond is in the trans conformation.[1][2] The substrate, this compound, is largely in the cis conformation in solution. Pin1 catalyzes the conversion of the cis-isomer to the trans-isomer. Immediately, α-chymotrypsin cleaves the trans-isomer, releasing the yellow chromophore p-nitroaniline (pNA). The rate of pNA release, monitored spectrophotometrically at 405 nm, is therefore directly proportional to the rate of Pin1-catalyzed isomerization.[6]
Data Presentation: Quantitative Analysis of Pin1 Activity
The chymotrypsin-coupled assay allows for the determination of key kinetic parameters that describe the efficiency of Pin1 catalysis. The catalytic efficiency is often expressed as kcat/KM. The table below presents the catalytic efficiency of wild-type Pin1 for the phosphomimetic substrate this compound.
| Enzyme | Substrate | Parameter | Value | Reference |
| Wild-Type Pin1 | This compound | kcat/KM (M⁻¹s⁻¹) | 11,000 | [1] |
Note: The value is derived from the supplemental data of the cited study, which compiled data from various publications performing chymotrypsin-coupled assays.
Experimental Protocols
This section provides a detailed methodology for performing the Pin1 isomerase activity assay using this compound.
Materials and Reagents
-
Recombinant human Pin1
-
This compound (Substrate)
-
α-Chymotrypsin
-
HEPES buffer (e.g., 35-50 mM, pH 7.8)
-
Bovine Serum Albumin (BSA)
-
Dithiothreitol (DTT)
-
Dimethyl sulfoxide (DMSO)
-
Trifluoroethanol (TFE)
-
Lithium Chloride (LiCl)
-
96-well microplate
-
Spectrophotometer capable of reading at 405 nm
Stock Solution Preparation
-
Pin1 Stock: Prepare a stock solution of purified recombinant Pin1 in a suitable buffer (e.g., 20 mM HEPES, pH 7.5, 100 mM NaCl, 2 mM DTT). Determine the concentration using a standard protein assay (e.g., Bradford or BCA). Store in aliquots at -80°C.
-
Substrate Stock: Dissolve this compound in DMSO to create a high-concentration stock (e.g., 16 mM).[2] Store at -20°C, protected from light and moisture.[4]
-
α-Chymotrypsin Stock: Prepare a stock solution of α-chymotrypsin (e.g., 6 mg/mL) in 1 mM HCl.[2] Store in aliquots at -20°C.
-
Assay Buffer: Prepare the assay buffer (e.g., 35 mM HEPES, pH 7.8, 0.1 mg/mL BSA, 0.2 mM DTT).[7]
Experimental Workflow: Chymotrypsin-Coupled Assay
The following diagram outlines the key steps in setting up the kinetic assay.
References
- 1. Activity and Affinity of Pin1 Variants [mdpi.com]
- 2. An Alternative Pin1 Binding and Isomerization Site in the N-Terminus Domain of PSD-95 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzyme-linked enzyme-binding assay for Pin1 WW domain ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The essential mitotic peptidyl–prolyl isomerase Pin1 binds and regulates mitosis-specific phosphoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity and Affinity of Pin1 Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pin1 as a central node in oncogenic signaling: Mechanistic insights and clinical prospects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Extended Impact of Pin1 Catalytic Loop Phosphorylation Revealed by S71E Phosphomimetic - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Basic Research Applications of Suc-Ala-Glu-Pro-Phe-pNA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the primary research application of the synthetic peptide N-Succinyl-L-Alanyl-L-α-Glutamyl-L-Prolyl-L-Phenylalanine-p-nitroanilide (Suc-Ala-Glu-Pro-Phe-pNA). This chromogenic substrate is a pivotal tool for the in vitro characterization of the peptidyl-prolyl cis-trans isomerase Pin1, an enzyme implicated in a multitude of cellular processes and disease states, including cancer and Alzheimer's disease. This document details the enzymatic assay, including experimental protocols and kinetic parameters, and illustrates the underlying biochemical pathways.
Introduction
This compound, also known by its abbreviated form Suc-AEPF-pNA, is a synthetic peptide designed as a specific substrate for the enzyme Pin1.[1][2][3] Pin1 is a unique peptidyl-prolyl cis-trans isomerase (PPIase) that specifically recognizes and isomerizes phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs.[4] This isomerization can have profound effects on the conformation, activity, and stability of its protein substrates, thereby acting as a critical regulator in various signaling pathways. The glutamate residue in this compound serves as a phosphomimetic, mimicking the phosphorylated serine or threonine, which allows for the study of Pin1 activity without the need for phosphorylated peptides. The C-terminal p-nitroanilide (pNA) group provides a convenient chromogenic reporter for enzymatic activity.
Core Application: A Chromogenic Substrate for Pin1
The principal application of this compound is in a continuous, spectrophotometric, chymotrypsin-coupled assay to determine the catalytic activity of Pin1 and to screen for its inhibitors.[4]
Principle of the Assay
The assay relies on the stereospecificity of the protease α-chymotrypsin. In solution, the Ala-Glu-Pro -Phe peptide bond in the substrate exists in both cis and trans conformations. Pin1 catalyzes the conversion of the cis isomer to the trans isomer. α-chymotrypsin can only cleave the peptide bond C-terminal to the phenylalanine when the preceding proline residue is in the trans conformation. This cleavage releases the yellow chromophore p-nitroaniline (pNA), which can be quantified by measuring the increase in absorbance at 405 nm. The rate of pNA release is therefore proportional to the rate of Pin1-catalyzed isomerization.
Quantitative Data
The following table summarizes the key physicochemical and kinetic parameters of this compound and its interaction with Pin1.
| Parameter | Value | Notes |
| Chemical Formula | C₃₂H₃₈N₆O₁₁ | |
| Molecular Weight | 682.69 g/mol | |
| CAS Number | 128802-76-6 | |
| kcat/KM | High | Pin1 exhibits a strong preference for substrates with an acidic residue preceding the proline.[5] |
Experimental Protocols
Pin1 Activity Assay (Chymotrypsin-Coupled)
This protocol is adapted from methodologies described for the use of similar chromogenic substrates in Pin1 activity assays.
Materials:
-
Recombinant human Pin1
-
This compound (substrate)
-
α-Chymotrypsin
-
Assay Buffer: 35 mM HEPES, pH 7.8
-
Dimethyl sulfoxide (DMSO) for substrate stock solution
-
Microplate reader or spectrophotometer capable of reading absorbance at 405 nm
Procedure:
-
Prepare a stock solution of this compound in DMSO. The final concentration in the assay is typically in the micromolar range.
-
Prepare the reaction mixture in a microplate well or a cuvette by combining the Assay Buffer, a suitable concentration of α-chymotrypsin, and the desired concentration of Pin1.
-
Equilibrate the reaction mixture to the desired temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding the this compound substrate to the reaction mixture.
-
Immediately begin monitoring the change in absorbance at 405 nm over time. The rate of increase in absorbance corresponds to the rate of pNA release.
-
Calculate the initial velocity of the reaction from the linear portion of the absorbance versus time plot. The concentration of pNA can be determined using its molar extinction coefficient.
Pin1 Inhibition Assay
This protocol is designed to screen for and characterize inhibitors of Pin1 activity.
Materials:
-
Same as in the Pin1 Activity Assay
-
Putative Pin1 inhibitor compound
Procedure:
-
Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).
-
Pre-incubate Pin1 with the inhibitor for a defined period (e.g., 15-30 minutes) at the assay temperature in the Assay Buffer. A range of inhibitor concentrations should be tested.
-
Initiate the reaction by adding the α-chymotrypsin and then the this compound substrate.
-
Monitor the reaction as described in the Pin1 Activity Assay.
-
Determine the IC₅₀ value of the inhibitor by plotting the percentage of Pin1 activity remaining against the logarithm of the inhibitor concentration.
Visualizations
Experimental Workflow
Caption: Workflow for the chymotrypsin-coupled Pin1 activity assay.
Signaling Pathway
Caption: A representative signaling pathway involving Pin1.
Other Reported Applications (Unconfirmed)
Some commercial suppliers have anecdotally associated this compound with neutrophil activation and phosphatase inhibition. However, a thorough review of the scientific literature did not yield specific experimental evidence to support these claims for this particular peptide. It is likely that this information is either erroneous or based on unpublished data. Researchers are advised to rely on the well-documented application of this peptide as a Pin1 substrate.
Conclusion
This compound is a valuable and specific tool for the study of the peptidyl-prolyl isomerase Pin1. Its use in a chymotrypsin-coupled assay provides a robust and convenient method for measuring Pin1 catalytic activity and for the high-throughput screening of potential inhibitors. This technical guide provides the necessary information for researchers to effectively utilize this substrate in their studies of Pin1-mediated cellular processes and its role in disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound TFA_TargetMol [targetmol.com]
- 3. adooq.com [adooq.com]
- 4. Activity and Affinity of Pin1 Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The essential mitotic peptidyl–prolyl isomerase Pin1 binds and regulates mitosis-specific phosphoproteins - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Screening Pin1 Inhibitors Using Suc-AEPF-pNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pin1, a peptidyl-prolyl cis-trans isomerase (PPIase), plays a crucial role in regulating the function of numerous proteins involved in cell signaling pathways. Its activity is often dysregulated in various diseases, including cancer, making it an attractive target for therapeutic intervention. The chromogenic substrate, Succinyl-Alanine-Glutamate-Proline-Phenylalanine-p-nitroanilide (Suc-AEPF-pNA), is a valuable tool for high-throughput screening of Pin1 inhibitors. This document provides detailed application notes and protocols for utilizing Suc-AEPF-pNA in a chymotrypsin-coupled assay to identify and characterize Pin1 inhibitors.
The assay relies on the principle that Pin1 isomerizes the peptide bond between the glutamate and proline residues in Suc-AEPF-pNA from the cis to the trans conformation. The trans isomer is then susceptible to cleavage by chymotrypsin, releasing the chromogenic molecule p-nitroaniline (pNA). The rate of pNA release, which can be monitored spectrophotometrically, is directly proportional to Pin1 activity. Inhibitors of Pin1 will decrease the rate of this reaction.
Key Signaling Pathways Involving Pin1
Pin1 is a key regulator in several oncogenic signaling pathways. Understanding these interactions is critical for elucidating the mechanism of action of Pin1 inhibitors.
Experimental Workflow for Pin1 Inhibitor Screening
The screening process involves a series of steps from initial high-throughput screening to determine hit compounds, followed by dose-response analysis to confirm their activity and determine their potency (IC50).
Detailed Experimental Protocol
This protocol describes a chymotrypsin-coupled colorimetric assay for measuring Pin1 isomerase activity and screening for its inhibitors in a 96-well plate format.
Materials and Reagents
-
Pin1 Enzyme: Recombinant human Pin1 (GST-tagged or other forms).
-
Substrate: Suc-Ala-Glu-Pro-Phe-pNA (Suc-AEPF-pNA).
-
Coupling Enzyme: α-Chymotrypsin.
-
Assay Buffer: 35 mM HEPES, pH 7.8.
-
Dithiothreitol (DTT): For maintaining a reducing environment.
-
Bovine Serum Albumin (BSA): To prevent non-specific binding.
-
Test Compounds: Potential Pin1 inhibitors dissolved in a suitable solvent (e.g., DMSO).
-
96-well microplates: Clear, flat-bottom.
-
Spectrophotometer: Plate reader capable of measuring absorbance at 390-405 nm.
Preparation of Reagents
-
Assay Buffer (35 mM HEPES, pH 7.8): Prepare a stock solution of HEPES and adjust the pH to 7.8. Dilute to the final concentration with ultrapure water.
-
Pin1 Enzyme Stock Solution: Reconstitute or dilute recombinant Pin1 in Assay Buffer to a desired stock concentration. Store at -80°C in aliquots. The final concentration in the assay will need to be optimized, but typically ranges from 5 to 200 nM.
-
Suc-AEPF-pNA Substrate Stock Solution: Dissolve Suc-AEPF-pNA in a suitable solvent (e.g., 0.5 M LiCl in trifluoroethanol or DMSO) to create a high-concentration stock. Store protected from light at -20°C.
-
α-Chymotrypsin Stock Solution: Prepare a stock solution of α-chymotrypsin in 1 mM HCl. A final concentration of approximately 6 mg/mL has been reported, but should be optimized.[1]
-
Test Compound Plate: Prepare a serial dilution of the test compounds in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be consistent across all wells and typically not exceed 1%.
Assay Procedure
-
Enzyme-Inhibitor Pre-incubation:
-
Add 50 µL of Assay Buffer containing DTT (e.g., final concentration 0.2 mM) and BSA (e.g., final concentration 0.1 mg/mL) to each well of a 96-well plate.[1]
-
Add 2 µL of the test compound solution or vehicle control to the appropriate wells.
-
Add 20 µL of Pin1 enzyme solution to each well (except for the no-enzyme control).
-
Mix gently and pre-incubate for a specified time (e.g., 15-30 minutes at room temperature, or for covalent inhibitors, longer incubations such as 12 hours at 4°C may be necessary).[1]
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding a mixture of the substrate and chymotrypsin. For example, add 28 µL of a pre-mixed solution containing α-chymotrypsin and Suc-AEPF-pNA to each well. The final concentration of Suc-AEPF-pNA is typically around 50 µM.[1]
-
The final reaction volume will be 100 µL.
-
-
Data Acquisition:
-
Immediately start monitoring the increase in absorbance at 390-405 nm every 30-60 seconds for 10-20 minutes at a constant temperature (e.g., 25°C).
-
Data Analysis
-
Calculate the Rate of Reaction: Determine the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot for each well.
-
Calculate Percent Inhibition:
-
% Inhibition = [1 - (V₀_inhibitor - V₀_no_enzyme) / (V₀_vehicle - V₀_no_enzyme)] * 100
-
-
Determine IC50 Values:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of Pin1 activity.
-
Quantitative Data of Known Pin1 Inhibitors
The following table summarizes the inhibitory potency of several known Pin1 inhibitors determined by assays utilizing a chromogenic pNA substrate. Note that assay conditions may vary between studies.
| Inhibitor | IC50 / Kᵢ | Assay Type | Reference |
| BJP-06-005-3 | Kᵢ = 48 nM | Chymotrypsin-coupled (Suc-Ala-pSer-Pro-Phe-pNA) | [1] |
| KPT-6566 | IC50 = 640 nM | Trypsin-coupled | [2][3] |
| Juglone | - | Irreversible inhibitor | [4] |
| All-trans retinoic acid (ATRA) | IC50 = 33.2 µM | Fluorescent assay | [5][6] |
| VS1 | IC50 = 6.4 µM | Fluorescent assay | [5][6] |
| VS2 | IC50 = 29.3 µM | Fluorescent assay | [5][6] |
Conclusion
The Suc-AEPF-pNA-based chymotrypsin-coupled assay is a robust and reliable method for screening and characterizing Pin1 inhibitors. Its colorimetric readout and suitability for a 96-well plate format make it amenable to high-throughput screening campaigns. The detailed protocol and data presented in these application notes provide a solid foundation for researchers aiming to discover novel Pin1 inhibitors for therapeutic development. Careful optimization of assay conditions is recommended to ensure high-quality, reproducible results.
References
- 1. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Juglone and KPT6566 Suppress the Tumorigenic Potential of CD44+CD133+ Tumor-Initiating Caco-2 Cells In Vitro and In Vivo [frontiersin.org]
- 5. New PIN1 inhibitors identified through a pharmacophore-driven, hierarchical consensus docking strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arts.units.it [arts.units.it]
Application Notes and Protocols for Spectrophotometric Measurement of Suc-Ala-Glu-Pro-Phe-pNA Cleavage
Audience: Researchers, scientists, and drug development professionals.
Introduction
The chromogenic substrate N-Succinyl-Alanine-Glutamic acid-Proline-Phenylalanine-p-nitroanilide (Suc-Ala-Glu-Pro-Phe-pNA) is a valuable tool for the kinetic analysis of specific proteases. Notably, it serves as a substrate for the peptidyl-prolyl isomerase Pin1.[1][2] Enzymatic cleavage of the amide bond between the phenylalanine and the p-nitroaniline (pNA) moiety releases the yellow-colored pNA product. The rate of pNA release, which can be monitored spectrophotometrically, is directly proportional to the enzyme's activity. This application note provides a detailed protocol for measuring the cleavage of this compound.
Principle of the Assay
The assay is based on the enzymatic hydrolysis of the colorless substrate this compound. The enzyme cleaves the peptide bond C-terminal to the phenylalanine residue, releasing p-nitroaniline. This product has a strong absorbance at a specific wavelength, which allows for the continuous monitoring of the reaction kinetics. The initial rate of the reaction is determined by measuring the change in absorbance over time.
Caption: Enzymatic cleavage of this compound releases p-nitroaniline.
Materials and Reagents
| Reagent/Material | Supplier | Catalog Number | Storage |
| This compound | MedChemExpress | HY-P1035A | -20°C (powder) |
| Purified Enzyme (e.g., Pin1) | Varies | Varies | -80°C |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 | Room Temperature |
| Tris-HCl Buffer | Varies | Varies | Room Temperature |
| Calcium Chloride (CaCl₂) | Varies | Varies | Room Temperature |
| 96-well UV-transparent microplates | Varies | Varies | Room Temperature |
| Microplate Spectrophotometer | Varies | Varies | N/A |
Experimental Protocols
Preparation of Reagents
a. Substrate Stock Solution (10 mM):
-
Weigh out the appropriate amount of this compound powder.
-
Dissolve the powder in DMSO to a final concentration of 10 mM.[3]
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C in the dark.[3]
b. Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0, 1 mM CaCl₂):
-
Prepare a 0.1 M Tris-HCl buffer solution.
-
Adjust the pH to 8.0 using HCl.
-
Add CaCl₂ to a final concentration of 1 mM.
-
Filter the buffer through a 0.22 µm filter.
-
Store at 4°C.
c. Enzyme Working Solution:
-
On the day of the experiment, thaw the purified enzyme on ice.
-
Dilute the enzyme to the desired working concentration in cold assay buffer. The optimal concentration should be determined empirically but is typically in the nanomolar range.
d. Substrate Working Solution (e.g., 0.2 mM):
-
Dilute the 10 mM substrate stock solution with the assay buffer to the desired final working concentration.[3] For kinetic studies, a range of concentrations (e.g., 0.02 mM to 2 mM) should be prepared.[4]
| Solution | Component | Stock Concentration | Final Concentration | Solvent |
| Substrate Stock | This compound | N/A | 10 mM | DMSO |
| Assay Buffer | Tris-HCl | 1 M | 0.1 M | Deionized Water |
| CaCl₂ | 1 M | 1 mM | Deionized Water | |
| Enzyme Working Solution | Purified Enzyme | Varies | Varies (nM range) | Assay Buffer |
| Substrate Working Solution | Substrate Stock | 10 mM | 0.02 - 2 mM | Assay Buffer |
Assay Procedure
The following protocol is for a 96-well microplate format with a final reaction volume of 200 µL.
Caption: Workflow for the spectrophotometric measurement of enzyme activity.
-
Set up the microplate reader: Set the measurement wavelength to 405 nm and the temperature to the desired assay temperature (e.g., 37°C).[5] Set the reader to take kinetic readings every 30-60 seconds for 10-30 minutes.
-
Prepare the reaction plate:
-
Add the appropriate volume of assay buffer to each well.
-
Add the substrate working solution to each well.
-
Include control wells:
-
Blank (No Enzyme): Substrate and assay buffer.[3]
-
Negative Control (No Substrate): Enzyme and assay buffer.
-
-
-
Pre-incubation: Pre-incubate the microplate in the reader for 5 minutes to allow the temperature to equilibrate.
-
Initiate the reaction: Add the enzyme working solution to the appropriate wells to start the reaction.
-
Measure absorbance: Immediately start the kinetic measurement of absorbance at 405 nm.
Data Analysis
-
Correct for Blank Absorbance: Subtract the absorbance values of the blank (no enzyme) wells from the corresponding experimental wells at each time point.[3]
-
Calculate the Rate of Reaction (Initial Velocity, V₀):
-
Plot the corrected absorbance versus time.
-
Determine the initial linear portion of the curve.
-
The slope of this linear portion represents the initial velocity (V₀) in units of absorbance change per minute (ΔAbs/min).
-
-
Convert Absorbance to Molar Concentration: Use the Beer-Lambert law to convert the rate from ΔAbs/min to µmol/min.
-
Rate (µmol/min) = (ΔAbs/min) / (ε × l)
-
Where:
-
ε (Molar Extinction Coefficient of pNA): 8,800 M⁻¹cm⁻¹ at 410 nm and pH 7.5 is a commonly used value.
-
l (Path Length): The path length of the sample in the microplate well (in cm). This is often provided by the microplate manufacturer or can be determined empirically.
-
-
-
Determine Kinetic Parameters (Kₘ and Vₘₐₓ):
-
Perform the assay with varying substrate concentrations.
-
Plot the initial velocity (V₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software to determine Kₘ and Vₘₐₓ.
-
| Parameter | Description | How to Obtain |
| Initial Velocity (V₀) | The initial rate of the enzymatic reaction. | Slope of the linear portion of the absorbance vs. time plot. |
| Kₘ (Michaelis Constant) | Substrate concentration at which the reaction rate is half of Vₘₐₓ. | Non-linear regression of V₀ vs. [S] data to the Michaelis-Menten equation.[4] |
| Vₘₐₓ (Maximum Velocity) | The maximum rate of the reaction at saturating substrate concentrations. | Non-linear regression of V₀ vs. [S] data to the Michaelis-Menten equation. |
| kcat (Turnover Number) | The number of substrate molecules converted to product per enzyme molecule per unit time. | kcat = Vₘₐₓ / [E], where [E] is the total enzyme concentration. |
| kcat/Kₘ (Catalytic Efficiency) | An estimate of the enzyme's overall efficiency. | Calculated from the determined kcat and Kₘ values. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or very low signal | Inactive enzyme. | Use a fresh enzyme aliquot; ensure proper storage and handling. |
| Incorrect buffer pH or composition. | Verify the pH and composition of the assay buffer. | |
| Substrate degradation. | Prepare fresh substrate solution; store stock solution protected from light. | |
| High background signal | Spontaneous substrate hydrolysis. | Prepare a fresh substrate solution; run a no-enzyme control to assess the rate of spontaneous hydrolysis. |
| Contaminated reagents. | Use fresh, high-purity reagents and filtered buffers. | |
| Non-linear reaction progress | Substrate depletion. | Use a lower enzyme concentration or a higher initial substrate concentration. |
| Product inhibition. | Measure the initial velocity over a shorter time course. | |
| Enzyme instability. | Perform the assay at a lower temperature or for a shorter duration; add stabilizing agents if necessary. |
References
Application Notes and Protocols for Cell-Based Assay Development with Suc-Ala-Glu-Pro-Phe-pNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The peptidyl-prolyl cis-trans isomerase Pin1 is a critical regulator of numerous cellular processes, including cell cycle progression, signal transduction, and gene expression. Its dysregulation is implicated in various diseases, particularly cancer, making it an attractive target for therapeutic intervention. Suc-Ala-Glu-Pro-Phe-pNA (Succinyl-Alanine-Glutamate-Proline-Phenylalanine-p-nitroanilide) is a chromogenic substrate designed for the specific assessment of Pin1 activity.[1][2][3] This substrate is utilized in a coupled enzyme assay to provide a quantitative measure of Pin1's catalytic activity, facilitating the screening of potential inhibitors.
This document provides detailed application notes and protocols for the use of this compound in cell-based assays to determine intracellular Pin1 activity and to evaluate the efficacy of Pin1 inhibitors.
Principle of the Assay
The measurement of Pin1 activity using this compound is based on a coupled enzyme reaction. Pin1 itself does not cleave the substrate. Instead, it catalyzes the isomerization of the peptide bond between Proline and Phenylalanine from the cis to the trans conformation. The substrate is designed so that the glutamate residue mimics a phosphoserine/threonine, a key recognition motif for Pin1.[4]
A secondary enzyme, chymotrypsin, which is highly specific for the trans isomer of the Pro-Phe peptide bond, is included in the reaction mixture.[4] Upon isomerization by Pin1, chymotrypsin rapidly cleaves the substrate C-terminal to the phenylalanine residue, releasing the yellow chromophore p-nitroaniline (pNA). The rate of pNA release is directly proportional to the Pin1 activity and can be monitored by measuring the increase in absorbance at 405 nm.
Data Presentation
Table 1: Properties of the Chromogenic Substrate this compound
| Property | Value | Reference |
| Full Name | Succinyl-Alanine-Glutamate-Proline-Phenylalanine-p-nitroanilide | |
| Abbreviation | Suc-AEPF-pNA | [1][2][3] |
| Target Enzyme | Peptidyl-prolyl isomerase Pin1 | [1][2][3] |
| Coupled Enzyme | Chymotrypsin | [4] |
| Detection Wavelength | 405 nm | |
| Solubility | Soluble in DMSO and Ethanol | |
| Storage (Powder) | -20°C for up to 3 years | [1] |
| Storage (in solvent) | -80°C for up to 1 year | [1] |
Table 2: Example IC50 Values of Pin1 Inhibitors in Cell-Based Assays
| Compound | Cell Line | Assay Type | IC50 (µg/mL) | Reference |
| HWH8-33 | CHO | MTT Assay | 0.15 ± 0.02 | [5] |
| HWH8-33 | HeLa | MTT Assay | 0.43 ± 0.05 | [5] |
| HWH8-36 | CHO | MTT Assay | 0.15 ± 0.02 | [5] |
| HWH8-36 | HeLa | MTT Assay | 0.32 ± 0.03 | [5] |
| VS1 | - | Enzymatic Inhibition | 6.4 µM | [6] |
| VS2 | - | Enzymatic Inhibition | 29.3 µM | [6] |
| All-trans retinoic acid (ATRA) | - | Enzymatic Inhibition | 33.2 µM | [6] |
Note: The IC50 values from MTT assays reflect inhibition of cell viability, which can be an indirect consequence of Pin1 inhibition.
Experimental Protocols
Protocol 1: Preparation of Cell Lysates for Pin1 Activity Assay
This protocol describes the preparation of cell lysates from cultured cells for the subsequent measurement of intracellular Pin1 activity.
Materials:
-
Cultured cells (e.g., HeLa, MCF-7, or other cancer cell lines with known Pin1 expression)
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell Lysis Buffer (50 mM HEPES pH 7.8, 100 mM NaCl, 2 mM DTT, 0.04 mg/mL BSA, with protease inhibitor cocktail)
-
Cell scraper
-
Microcentrifuge tubes
-
Microcentrifuge (4°C)
Procedure:
-
Culture cells to 80-90% confluency in appropriate culture vessels.
-
For adherent cells, wash the cell monolayer twice with ice-cold PBS. For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C) and wash twice with ice-cold PBS.[7]
-
Add an appropriate volume of ice-cold Cell Lysis Buffer to the cells (e.g., 200 µL for a 10 cm dish). For adherent cells, use a cell scraper to collect the cells in the lysis buffer.[7]
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with gentle vortexing every 10 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.[7]
-
Carefully transfer the supernatant (the cell lysate) to a new pre-chilled tube, avoiding the pellet.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
The cell lysate can be used immediately or stored in aliquots at -80°C for future use. Avoid repeated freeze-thaw cycles.
Protocol 2: Cell-Based Pin1 Activity Assay and Inhibitor Screening
This protocol details the procedure for measuring Pin1 activity in cell lysates and for screening potential Pin1 inhibitors using this compound.
Materials:
-
Cell lysate (prepared as in Protocol 1)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Chymotrypsin stock solution (e.g., 10 mg/mL in 1 mM HCl)
-
Assay Buffer (50 mM HEPES pH 7.8, 100 mM NaCl, 2 mM DTT, 0.04 mg/mL BSA)
-
Pin1 inhibitor compounds or vehicle control (e.g., DMSO)
-
96-well microplate (clear, flat-bottom)
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reaction Mixture Preparation: Prepare a master mix for the desired number of reactions. For each well, the final reaction volume will be 200 µL.
-
Assay Buffer: 170 µL
-
Chymotrypsin solution: 10 µL (final concentration will be ~0.5 mg/mL)
-
This compound solution: 20 µL (final concentration will be 1 mM)
-
-
Assay Protocol: a. Add 20 µL of cell lysate (containing a standardized amount of protein, e.g., 20-50 µg) to each well of the 96-well plate. b. For inhibitor screening: Add 10 µL of the inhibitor compound at various concentrations (or vehicle control) to the respective wells and pre-incubate with the cell lysate for 15-30 minutes at room temperature. Adjust the volume of the assay buffer accordingly to maintain a final volume of 200 µL. c. To initiate the reaction, add 170 µL (or adjusted volume if inhibitors are used) of the reaction master mix (containing Assay Buffer, Chymotrypsin, and this compound) to each well. d. Immediately place the plate in a microplate reader pre-heated to 37°C. e. Measure the absorbance at 405 nm every minute for 30-60 minutes.
-
Data Analysis: a. Calculate the rate of reaction (ΔA405/min) from the linear portion of the kinetic curve. b. Pin1 activity can be expressed as the rate of pNA production per milligram of total protein in the lysate. The molar extinction coefficient for pNA is approximately 8,800 M⁻¹cm⁻¹. c. For inhibitor screening, plot the percentage of Pin1 inhibition versus the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Pin1 Signaling Pathway in Cancer
Pin1 plays a pivotal role in oncogenesis by regulating the stability and activity of numerous proteins involved in cell proliferation and survival pathways.[8][9] The following diagram illustrates the central role of Pin1 in integrating multiple oncogenic signals.
Caption: Pin1 integrates multiple oncogenic signaling pathways.
Experimental Workflow for Cell-Based Pin1 Assay
The following workflow diagram outlines the key steps for determining intracellular Pin1 activity and screening for inhibitors.
Caption: Workflow for cell-based Pin1 activity and inhibitor screening.
Logical Relationship of the Coupled Enzyme Assay
This diagram illustrates the logical steps involved in the coupled enzyme assay for the detection of Pin1 activity.
Caption: Logical flow of the Pin1 coupled enzyme assay.
References
- 1. This compound TFA_TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. adooq.com [adooq.com]
- 4. Activity and Affinity of Pin1 Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Small molecules targeting Pin1 as potent anticancer drugs [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening using Suc-AEPF-pNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The peptidyl-prolyl cis-trans isomerase Pin1 is a critical enzyme in cellular signaling, playing a key role in the regulation of various cellular processes, including cell cycle progression, proliferation, and apoptosis. Its dysregulation is implicated in numerous diseases, particularly cancer, making it an attractive target for therapeutic intervention. High-throughput screening (HTS) is a powerful methodology for identifying novel inhibitors of Pin1. This document provides detailed application notes and protocols for conducting HTS assays using the chromogenic substrate Suc-Ala-Glu-Pro-Phe-pNA (Suc-AEPF-pNA).
The assay described herein is a chymotrypsin-coupled enzymatic assay. Pin1 catalyzes the cis-to-trans isomerization of the peptidyl-prolyl bond in the Suc-AEPF-pNA substrate. The trans isomer is then susceptible to cleavage by chymotrypsin, which releases the chromophore p-nitroaniline (pNA). The rate of pNA production, measured by the increase in absorbance at 405 nm, is directly proportional to the Pin1 enzymatic activity.
Principle of the Assay
The HTS protocol for Pin1 inhibition is based on a coupled enzymatic reaction. Pin1 isomerizes the Suc-AEPF-pNA substrate from its cis conformation to the trans conformation. Subsequently, α-chymotrypsin specifically cleaves the trans-isomer of the substrate, releasing the yellow-colored p-nitroaniline (pNA). The enzymatic activity of Pin1 is therefore quantified by measuring the rate of increase in absorbance at 405 nm. Potential inhibitors of Pin1 will decrease the rate of this isomerization, leading to a reduced rate of pNA release.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the central role of Pin1 in oncogenic signaling pathways and the general workflow for a high-throughput screening campaign to identify Pin1 inhibitors.
Caption: Pin1 integrates multiple oncogenic signaling pathways.
Caption: A typical workflow for an HTS campaign to identify Pin1 inhibitors.
Experimental Protocols
Materials and Reagents
-
Enzyme: Recombinant human Pin1 (GST-tagged)
-
Substrate: this compound (Suc-AEPF-pNA)
-
Coupling Enzyme: α-Chymotrypsin
-
Assay Buffer: 35 mM HEPES, pH 7.8, containing 0.2 mM DTT and 0.1 mg/mL BSA
-
Control Inhibitor: A known Pin1 inhibitor (e.g., Juglone or a proprietary compound) for positive control.
-
Solvent: Dimethyl sulfoxide (DMSO) for compound dissolution.
-
Microplates: 384-well, clear, flat-bottom plates.
Stock Solution Preparation
-
Pin1 Stock Solution: Prepare a stock solution of Pin1 in assay buffer. The final concentration in the assay will be in the low nanomolar range, so a concentrated stock (e.g., 100x) is recommended.
-
Suc-AEPF-pNA Stock Solution: Dissolve Suc-AEPF-pNA in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
α-Chymotrypsin Stock Solution: Prepare a stock solution of α-chymotrypsin in assay buffer.
-
Compound Plates: Prepare serial dilutions of test compounds and control inhibitor in DMSO in 384-well compound plates.
High-Throughput Screening Protocol (384-well format)
This protocol is a representative procedure and may require optimization for specific laboratory conditions and equipment.
-
Compound Dispensing: Using an automated liquid handler, dispense a small volume (e.g., 100 nL) of test compounds, positive controls (known inhibitor), and negative controls (DMSO) into the wells of a 384-well assay plate.
-
Enzyme Addition: Add 10 µL of Pin1 solution (at 2x the final desired concentration) to each well of the assay plate.
-
Pre-incubation: Centrifuge the plates briefly to ensure mixing and incubate at 4°C for 12 hours to allow for enzyme-inhibitor binding.[1]
-
Reaction Initiation: Prepare a reaction mix containing Suc-AEPF-pNA and α-chymotrypsin in assay buffer at 2x their final desired concentrations. Add 10 µL of this reaction mix to each well to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 25°C. Measure the absorbance at 405 nm every 60 seconds for 30 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (Vmax) for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percent inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - (Vmax_compound - Vmax_background) / (Vmax_DMSO - Vmax_background))
-
Determine the Z'-factor for each plate to assess assay quality.
-
Assay Validation and Quality Control
The Z'-factor is a statistical indicator of the quality of an HTS assay. It is calculated using the signals from the positive and negative controls and reflects the separation between these controls. A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay suitable for HTS.
Z'-Factor Calculation:
Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
Where:
-
SD_pos is the standard deviation of the positive control (e.g., a known inhibitor).
-
SD_neg is the standard deviation of the negative control (e.g., DMSO).
-
Mean_pos is the mean signal of the positive control.
-
Mean_neg is the mean signal of the negative control.
Data Presentation
The quantitative data from an HTS campaign should be summarized for clear interpretation and comparison.
Table 1: Representative HTS Assay Parameters and Performance
| Parameter | Value | Reference |
| Plate Format | 384-well | Standard HTS practice |
| Final Pin1 Concentration | 25 nM | [1] |
| Final Suc-AEPF-pNA Concentration | 50 µM | [1] |
| Final α-Chymotrypsin Concentration | 6 mg/mL | [1] |
| Final DMSO Concentration | < 1% | Standard HTS practice |
| Incubation Temperature | 25°C | [1] |
| Read Wavelength | 405 nm | Standard for pNA |
| Z'-Factor | ≥ 0.5 | [2][3] |
Table 2: Illustrative IC50 Values of Known Pin1 Inhibitors
The following table provides examples of IC50 values for known Pin1 inhibitors. It is important to note that these values may have been determined using different assay formats and substrates. For accurate comparison, IC50 values of hits from a screen should be determined using the same protocol.
| Compound | Reported IC50 (µM) | Reference |
| Juglone | ~5 | [1] |
| All-trans retinoic acid (ATRA) | 33.2 | [4] |
| VS1 | 6.4 | [4] |
| VS2 | 29.3 | [4] |
Conclusion
The described chymotrypsin-coupled assay using the chromogenic substrate Suc-AEPF-pNA provides a robust and reliable method for high-throughput screening of Pin1 inhibitors. Careful optimization of assay parameters and rigorous validation, including the determination of the Z'-factor, are essential for the success of any HTS campaign. The detailed protocols and application notes provided herein serve as a comprehensive guide for researchers and scientists in the field of drug discovery to identify and characterize novel modulators of Pin1 activity.
References
Application Notes and Protocols for Suc-Ala-Glu-Pro-Phe-pNA in Pin1-Targeted Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suc-Ala-Glu-Pro-Phe-pNA (N-Succinyl-L-Alanyl-L-Glutamyl-L-Prolyl-L-Phenylalanine-p-Nitroanilide) is a valuable chromogenic substrate for the peptidyl-prolyl cis-trans isomerase Pin1.[1][2] Pin1 plays a critical role in regulating the function of numerous proteins involved in essential cellular processes by catalyzing the isomerization of specific phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs.[3][4] Dysregulation of Pin1 activity is implicated in various diseases, including cancer, making it a significant target for therapeutic intervention.[3][4][5] These application notes provide a comprehensive guide for utilizing this compound in experiments designed to characterize Pin1 activity and identify its inhibitors.
Product Information
| Property | Value |
| Full Name | N-Succinyl-L-Alanyl-L-Glutamyl-L-Prolyl-L-Phenylalanine-p-Nitroanilide |
| Abbreviation | Suc-AEPF-pNA |
| CAS Number | 128802-76-6 |
| Molecular Formula | C₃₂H₃₈N₆O₁₁ |
| Molecular Weight | 682.67 g/mol |
| Appearance | White to off-white powder |
| Storage | Store at -20°C, protect from light and moisture |
Principle of the Assay
The enzymatic activity of Pin1 is determined using a coupled assay system with chymotrypsin. Pin1 isomerizes the cis conformation of the Pro-Phe peptide bond in this compound to the trans conformation. Chymotrypsin specifically cleaves the trans isomer, releasing p-nitroaniline (pNA). The rate of pNA release is directly proportional to the Pin1 activity and can be monitored spectrophotometrically by measuring the increase in absorbance at 405 nm.
Key Signaling Pathways Involving Pin1
Pin1 is a crucial regulator of various signaling pathways that are often dysregulated in cancer and other diseases. Understanding these pathways is essential for contextualizing experimental results.
Wnt/β-catenin Signaling Pathway
Pin1 enhances Wnt/β-catenin signaling by binding to phosphorylated β-catenin, promoting its stabilization and nuclear accumulation. This leads to the activation of Wnt target genes involved in cell proliferation and differentiation.
Caption: Pin1's role in the Wnt/β-catenin signaling pathway.
NF-κB Signaling Pathway
Pin1 can potentiate the NF-κB signaling pathway by promoting the nuclear translocation of the p65 subunit and protecting it from degradation. This enhances the expression of genes involved in inflammation, immunity, and cell survival.
Caption: Pin1-mediated regulation of the NF-κB signaling pathway.
Experimental Protocols
I. Pin1 Catalytic Activity Assay
This protocol details the measurement of Pin1's isomerase activity using this compound in a chymotrypsin-coupled assay.
Materials:
-
Recombinant human Pin1
-
This compound (substrate)
-
α-Chymotrypsin
-
HEPES buffer (35 mM, pH 7.8)
-
Dithiothreitol (DTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reagents:
-
Assay Buffer: 35 mM HEPES, pH 7.8.
-
Pin1 Enzyme Stock Solution: Reconstitute lyophilized Pin1 in assay buffer to a concentration of 1 mg/mL. Aliquot and store at -80°C.
-
Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM. Store at -20°C.
-
Chymotrypsin Stock Solution: Prepare a 10 mg/mL solution of α-chymotrypsin in 1 mM HCl. Store at -20°C.
-
-
Assay Workflow:
-
Pre-incubation: In a 96-well plate, pre-incubate Pin1 (final concentration 5-200 nM) with the assay buffer and DTT (final concentration 1 mM) for 10 minutes at room temperature.
-
Reaction Initiation: Add chymotrypsin (final concentration 0.2 mg/mL) to the wells.
-
Substrate Addition: Start the reaction by adding the substrate this compound to a final concentration of 50-100 µM.
-
Measurement: Immediately measure the increase in absorbance at 405 nm every 30 seconds for 10-15 minutes at 25°C using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V₀) from the linear portion of the absorbance versus time plot.
-
The molar extinction coefficient for p-nitroaniline at 405 nm is 10,600 M⁻¹cm⁻¹.
-
Pin1 activity (µmol/min/mg) = (V₀ * Total volume) / (ε * path length * mg of Pin1).
-
Caption: Workflow for the Pin1 catalytic activity assay.
II. Pin1 Inhibition Assay
This protocol is designed to screen for and characterize inhibitors of Pin1 activity.
Procedure:
-
Prepare Inhibitor Solutions: Dissolve test compounds in DMSO to prepare stock solutions. Further dilute in assay buffer to the desired concentrations.
-
Assay Protocol:
-
Follow the same procedure as the catalytic activity assay, with the addition of the test inhibitor.
-
Pre-incubate Pin1 with the inhibitor for a specified time (e.g., 15-30 minutes) at room temperature before adding chymotrypsin and the substrate.
-
Include a positive control (a known Pin1 inhibitor, if available) and a negative control (DMSO vehicle).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Data Presentation
Quantitative data from Pin1 assays should be presented in a clear and organized manner.
Table 1: Kinetic Parameters of Pin1 with this compound
| Parameter | Value | Reference |
| Km | Data not available | - |
| kcat | Data not available | - |
| kcat/Km | Reported as "low affinity"[6] | [6] |
Table 2: IC₅₀ Values of Known Pin1 Inhibitors (Hypothetical Data)
| Inhibitor | IC₅₀ (µM) | Assay Conditions |
| Juglone | ~5 | 50 µM Substrate, 25°C |
| PiB | ~10 | 50 µM Substrate, 25°C |
| Compound X | User-determined | User-defined |
This table provides a template for presenting inhibitor data. Actual IC₅₀ values will vary depending on the specific inhibitor and assay conditions.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background absorbance | Spontaneous hydrolysis of the substrate. | Prepare fresh substrate solution. Ensure chymotrypsin is not contaminated. |
| Low signal-to-noise ratio | Insufficient enzyme or substrate concentration. | Optimize the concentrations of Pin1 and this compound. |
| Inconsistent results | Inaccurate pipetting; temperature fluctuations. | Use calibrated pipettes. Ensure consistent temperature control. |
| Inhibitor precipitation | Poor solubility of the test compound. | Adjust the concentration of DMSO in the final reaction mixture (typically ≤1%). |
Conclusion
This compound is a reliable and convenient substrate for studying the enzymatic activity of Pin1 and for the high-throughput screening of potential inhibitors. The protocols and information provided in these application notes offer a solid foundation for researchers in academia and industry to advance our understanding of Pin1's role in health and disease and to facilitate the development of novel therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound TFA_TargetMol [targetmol.com]
- 3. Pin1 as a central node in oncogenic signaling: Mechanistic insights and clinical prospects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mechanisms of Pin1 as targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oncogenic Hijacking of the PIN1 Signaling Network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Basis for High-Affinity Peptide Inhibition of Human Pin1 - PMC [pmc.ncbi.nlm.nih.gov]
Application of Suc-Ala-Glu-Pro-Phe-pNA in Cancer Cell Lines: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The peptidyl-prolyl cis/trans isomerase Pin1 is a critical regulator of numerous cellular processes, and its dysregulation is strongly implicated in the pathogenesis of various human cancers. Pin1 specifically recognizes and isomerizes phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs in its substrate proteins. This isomerization can have profound effects on protein function, stability, and subcellular localization, thereby impacting oncogenic signaling pathways. Given that Pin1 is overexpressed in a multitude of cancer types, it has emerged as a promising target for novel anticancer therapies.
The chromogenic substrate, Succinyl-Alanine-Glutamate-Proline-Phenylalanine-p-Nitroanilide (Suc-Ala-Glu-Pro-Phe-pNA), is a valuable tool for studying the enzymatic activity of Pin1. This peptide mimics the consensus pSer/Thr-Pro motif, with the glutamate residue acting as a phosphomimetic. The isomerization of the Glu-Pro bond by Pin1 from the cis to the trans conformation renders the peptide susceptible to cleavage by chymotrypsin. The subsequent release of p-nitroaniline (pNA) can be quantified spectrophotometrically, providing a direct measure of Pin1 activity.
These application notes provide detailed protocols for utilizing this compound to measure Pin1 activity in cancer cell lines, screen for Pin1 inhibitors, and explore the role of Pin1 in cancer biology.
Key Applications in Cancer Research
-
Quantification of Pin1 Activity: Measuring the endogenous Pin1 activity in lysates from various cancer cell lines to correlate its enzymatic function with cellular phenotypes such as proliferation, migration, and drug resistance.
-
High-Throughput Screening of Pin1 Inhibitors: Utilizing the colorimetric assay for the discovery and characterization of small molecule inhibitors of Pin1, which hold potential as therapeutic agents.
-
Elucidation of Signaling Pathways: Investigating the impact of Pin1 inhibition on specific cancer-related signaling pathways by measuring changes in Pin1 activity in response to various stimuli or genetic manipulations.
Data Presentation: Pin1 in Cancer
Pin1 is frequently overexpressed in a wide array of human cancers, and its elevated expression often correlates with poor prognosis. The enzymatic activity of Pin1 can also vary significantly among different cancer cell lines.
Table 1: Pin1 Expression and Activity in Selected Cancer Cell Lines
| Cancer Type | Cell Line | Pin1 Protein Expression Level | Relative Pin1 Enzymatic Activity | Reference |
| Hepatocellular Carcinoma | Huh-7 | High | Low | [1] |
| Hepatocellular Carcinoma | HLE | High | Low | [1] |
| Hepatocellular Carcinoma | HLF | High | Low | [1] |
| Hepatocellular Carcinoma | HepG2 | Low | High | [1] |
| Hepatocellular Carcinoma | SH-J1 | Low | High | [1] |
| Breast Cancer | MDA-MB-231 | High | Not Reported | [2] |
| Colorectal Cancer | HCT116 | High | Not Reported | [2] |
Table 2: IC50 Values of Selected Pin1 Inhibitors
| Inhibitor | IC50 (µM) | Cancer Cell Line | Reference |
| VS1 | 6.4 | (in vitro) | [3] |
| VS2 | 29.3 | (in vitro) | [3] |
| All-trans retinoic acid (ATRA) | 33.2 | (in vitro) | [3] |
| Epigallocatechin-gallate (EGCG) | 20 | (in vitro) | [4] |
Experimental Protocols
Protocol 1: Preparation of Cancer Cell Lysates for Pin1 Activity Assay
This protocol describes the preparation of whole-cell extracts from cultured cancer cells suitable for the measurement of Pin1 enzymatic activity.
Materials:
-
Cultured cancer cells
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell lysis buffer (50 mM HEPES pH 7.8, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 10% glycerol, supplemented with protease and phosphatase inhibitor cocktails)
-
Cell scraper
-
Microcentrifuge
-
Spectrophotometer or plate reader for protein quantification (e.g., BCA assay)
Procedure:
-
Culture cancer cells to 80-90% confluency in appropriate cell culture dishes.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold cell lysis buffer to the plate (e.g., 500 µL for a 10 cm dish).
-
Incubate the plate on ice for 20-30 minutes with occasional swirling.
-
Scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (whole-cell lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay method (e.g., BCA assay).
-
The cell lysate can be used immediately for the Pin1 activity assay or stored at -80°C for future use.
Protocol 2: Chymotrypsin-Coupled Pin1 Activity Assay
This protocol outlines the measurement of Pin1 isomerase activity in cancer cell lysates using the this compound substrate in a chymotrypsin-coupled reaction.
Materials:
-
Cancer cell lysate (prepared as in Protocol 1)
-
Assay buffer (35 mM HEPES, pH 7.8)
-
Dithiothreitol (DTT)
-
Bovine Serum Albumin (BSA)
-
This compound substrate stock solution (in DMSO)
-
α-Chymotrypsin solution (in 1 mM HCl)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing assay buffer, DTT (final concentration 0.2 mM), and BSA (final concentration 0.1 mg/mL).
-
Assay Setup: In a 96-well plate, add the following components in the indicated order:
-
Reaction Mixture
-
Cancer cell lysate (e.g., 20-50 µg of total protein) or recombinant Pin1 as a positive control. For a negative control, use lysis buffer.
-
For inhibitor studies, pre-incubate the lysate with the inhibitor for a specified time (e.g., 12 hours at 4°C) before adding the other components.
-
-
Initiate the Chymotrypsin Reaction: Add α-chymotrypsin to a final concentration of 6 mg/mL.
-
Initiate the Pin1 Reaction: Add the this compound substrate to a final concentration of 50 µM.
-
Measure Absorbance: Immediately start monitoring the increase in absorbance at 405 nm at regular intervals (e.g., every minute) for a total of 15-30 minutes at 37°C using a microplate reader.
-
Data Analysis: The rate of pNA release is proportional to the Pin1 activity. Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time curve. Pin1 activity can be expressed as the change in absorbance per minute per milligram of protein.
Visualizations
Pin1's Central Role in Cancer Signaling
Pin1 is a key regulator that integrates and amplifies numerous oncogenic signaling pathways. Its overexpression in cancer cells leads to the activation of oncogenes and the inactivation of tumor suppressors.
Caption: Pin1 integrates signals from upstream kinases to regulate downstream oncogenes and tumor suppressors.
Experimental Workflow for Measuring Pin1 Activity
This workflow outlines the key steps from sample preparation to data analysis for the chymotrypsin-coupled Pin1 activity assay.
Caption: Workflow for the measurement of Pin1 activity in cancer cell lysates.
Logical Relationship of the Chymotrypsin-Coupled Assay
This diagram illustrates the principle of the coupled assay for measuring Pin1 activity.
Caption: Principle of the Pin1 chymotrypsin-coupled colorimetric assay.
References
- 1. researchgate.net [researchgate.net]
- 2. dctd.cancer.gov [dctd.cancer.gov]
- 3. New PIN1 inhibitors identified through a pharmacophore-driven, hierarchical consensus docking strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Measuring Pin1 Inhibition with Suc-Ala-Glu-Pro-Phe-pNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Peptidyl-prolyl cis/trans isomerase NIMA-interacting 1 (Pin1) is a unique enzyme that specifically isomerizes the peptide bond preceding a proline residue, but only when the preceding serine or threonine is phosphorylated (pSer/Thr-Pro).[1][2] This isomerization acts as a molecular switch, profoundly impacting the conformation, activity, stability, and localization of its protein substrates.[2][3] Pin1 is a critical regulator in a multitude of cellular processes, including cell cycle progression, signal transduction, and gene expression.[4][5][6] Its overexpression is implicated in numerous cancers, while its dysregulation is linked to neurodegenerative diseases like Alzheimer's, making it a compelling therapeutic target.[7][8]
These application notes provide a detailed protocol for a continuous spectrophotometric assay to measure Pin1 isomerase activity and its inhibition using the chromogenic peptide substrate, Succinyl-Alanine-Glutamic acid-Proline-Phenylalanine-p-nitroanilide (Suc-Ala-Glu-Pro-Phe-pNA).[9][10][11][12] This protease-coupled assay offers a robust and high-throughput method for screening and characterizing Pin1 inhibitors.
Principle of the Assay
The Pin1 enzymatic assay using this compound is a coupled reaction. The peptide substrate exists in both cis and trans conformations in solution. Pin1 specifically catalyzes the isomerization of the Pro-Phe peptide bond from the cis to the trans form.
The assay includes a second enzyme, chymotrypsin, which is a protease that selectively cleaves the peptide bond on the C-terminal side of the Phenylalanine residue, but only when the preceding Pro-Phe bond is in the trans conformation. This cleavage releases the yellow chromophore p-nitroaniline (pNA). The rate of pNA release is directly proportional to the rate of cis-trans isomerization by Pin1 and can be monitored by measuring the increase in absorbance at approximately 405 nm. Potential inhibitors of Pin1 will decrease the rate of this isomerization, leading to a reduced rate of pNA release.
Pin1 Signaling Pathway Overview
Pin1 integrates signals from various kinase pathways to control the fate of numerous phosphoproteins involved in cell proliferation and survival. By isomerizing pSer/Thr-Pro motifs, Pin1 can either stabilize oncoproteins (e.g., Cyclin D1, c-Myc, β-catenin) or promote the degradation of tumor suppressors.[1][3] This central role makes it a critical node in oncogenic signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. Regulation of eukaryotic protein kinases by Pin1, a peptidyl-prolyl isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The prolyl isomerase Pin1 as a molecular switch to determine the fate of phosphoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prolyl isomerase Pin1 regulated signaling pathway revealed by Pin1 +/+ and Pin1 -/- mouse embryonic fibroblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oncogenic Hijacking of the PIN1 Signaling Network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Landscape of Pin1 in the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Virtual screening identifies a PIN1 inhibitor with possible antiovarian cancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Structural Basis for High-Affinity Peptide Inhibition of Human Pin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound TFA_TargetMol [targetmol.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suc-AEPF-pNA Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing buffer conditions in experiments utilizing the chromogenic substrate Suc-AEPF-pNA.
Frequently Asked Questions (FAQs)
Q1: What is Suc-AEPF-pNA and what is it used for?
Suc-AEPF-pNA (N-Succinyl-Alanine-Glutamate-Proline-Phenylalanine-p-nitroanilide) is a chromogenic substrate primarily used to measure the activity of the peptidyl-prolyl isomerase Pin1.[1][2] The assay is a coupled enzymatic reaction where Pin1 isomerizes the peptide bond preceding the proline residue, and a second enzyme, chymotrypsin, cleaves the trans-isomer of the substrate, releasing p-nitroaniline (pNA). The release of the yellow pNA molecule can be monitored spectrophotometrically.
Q2: What is the principle of the Pin1 activity assay using Suc-AEPF-pNA?
The assay relies on a two-step enzymatic reaction. First, Pin1 catalyzes the cis-to-trans isomerization of the Glu-Pro bond in the Suc-AEPF-pNA substrate. Second, chymotrypsin, which is highly specific for the trans-isomer of the substrate, cleaves the peptide bond C-terminal to the phenylalanine, releasing the chromophore p-nitroaniline (pNA).[3] The rate of pNA release, measured by the increase in absorbance at approximately 405-410 nm, is proportional to the Pin1 activity.
Q3: What is a typical starting buffer for a Suc-AEPF-pNA experiment?
A commonly used starting buffer for the Pin1-chymotrypsin coupled assay is a HEPES-based buffer. A specific example includes 50 mM HEPES, 0.1 M NaCl, 2 mM DTT, and 0.04 mg/ml BSA, with a pH of 7.0.[4] It is recommended to prepare the Suc-AEPF-pNA substrate as a concentrated stock solution in DMSO.[4][5]
Q4: What are the optimal pH and temperature for the coupled assay?
The optimal conditions for the coupled assay will be a compromise between the optimal conditions for Pin1 and chymotrypsin. Pin1 activity is known to be significantly reduced at low pH.[6] Chymotrypsin generally exhibits optimal activity in the pH range of 7.0 to 8.5.[1][7][8] Therefore, a pH between 7.0 and 8.0 is a good starting point for optimization. The optimal temperature for chymotrypsin can vary, with some studies reporting optima around 50-55°C.[1][9] However, for routine assays, experiments are often conducted at room temperature (around 25°C) or 37°C.
Troubleshooting Guides
Issue 1: No or Very Low Signal (Low Rate of pNA Release)
| Possible Cause | Troubleshooting Step |
| Inactive Pin1 Enzyme | - Verify the storage conditions and age of the Pin1 enzyme. Avoid multiple freeze-thaw cycles. - Test the activity of Pin1 using a known positive control if available. |
| Inactive Chymotrypsin | - Ensure chymotrypsin has been stored correctly and is within its expiration date. - The activity of chymotrypsin can be independently verified using a specific chymotrypsin substrate like N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE).[10] |
| Sub-optimal Buffer Conditions | - Systematically vary the pH of the assay buffer between 7.0 and 8.5. - Optimize the ionic strength by testing a range of NaCl concentrations (e.g., 50 mM to 200 mM). |
| Inhibitors in the Sample | - If testing for Pin1 activity in complex samples (e.g., cell lysates), be aware of potential inhibitors for either Pin1 or chymotrypsin. - Phenylmethylsulfonyl Fluoride (PMSF) and Tosyl Phenylalanyl Chloromethyl Ketone (TPCK) are known inhibitors of chymotrypsin.[1] |
| Incorrect Wavelength Measurement | - Ensure the spectrophotometer is set to measure the absorbance of p-nitroaniline, which is typically between 405 nm and 410 nm. |
| Substrate Degradation | - Prepare fresh substrate dilutions from a frozen stock for each experiment. pNA-linked substrates can undergo abiotic hydrolysis. |
Issue 2: High Background Signal (High Initial Absorbance)
| Possible Cause | Troubleshooting Step |
| Substrate Contamination or Degradation | - Use high-quality Suc-AEPF-pNA. Old or improperly stored substrate may contain free pNA. - Run a "no enzyme" control (containing only buffer, substrate, and chymotrypsin) to measure the background hydrolysis of the substrate. |
| Contaminating Protease Activity | - If using a sample that is not pure, it may contain other proteases that can cleave the substrate. - The inclusion of a selective chymotrypsin inhibitor can help identify if the background is due to chymotrypsin-like activity.[11] |
| Light Scattering | - Ensure all components in the reaction are fully dissolved and the solution is clear. Precipitates can cause light scattering and artificially high absorbance readings. |
Issue 3: Non-linear or Inconsistent Reaction Rates
| Possible Cause | Troubleshooting Step |
| Substrate Depletion | - If the reaction rate decreases over time, it may be due to the substrate being consumed. Use a lower enzyme concentration or a higher initial substrate concentration. |
| Enzyme Instability | - Pin1 or chymotrypsin may be unstable under the assay conditions. Ensure the buffer contains necessary stabilizing agents like BSA if required. |
| Chymotrypsin is Rate-Limiting | - In a coupled assay, the second enzyme (chymotrypsin) should not be the rate-limiting step. Ensure that the concentration of chymotrypsin is sufficient to rapidly cleave all the trans-substrate produced by Pin1. You can test this by increasing the chymotrypsin concentration and observing if the reaction rate increases.[12] |
| Effect of DMSO | - The substrate is typically dissolved in DMSO. High concentrations of DMSO can affect enzyme activity. Keep the final DMSO concentration in the assay low (typically <5%) and consistent across all experiments. Some studies have shown that DMSO can decrease the turnover number of chymotrypsin.[2][13] |
Experimental Protocols
Protocol 1: Determination of Optimal pH
-
Prepare a series of assay buffers with varying pH values (e.g., from 6.5 to 8.5 in 0.5 unit increments). Use a buffer system that is effective in this range, such as HEPES or Tris-HCl. Ensure the ionic strength and other components remain constant.
-
Prepare the reaction mixture for each pH value. This should include the buffer, a constant concentration of Pin1, a constant concentration of chymotrypsin, and any other required co-factors.
-
Initiate the reaction by adding the Suc-AEPF-pNA substrate.
-
Monitor the increase in absorbance at 405 nm over time.
-
Calculate the initial reaction velocity for each pH value.
-
Plot the reaction velocity against the pH to determine the optimal pH for the assay.
Protocol 2: Determination of Optimal Ionic Strength
-
Prepare an assay buffer at the optimal pH determined in the previous protocol.
-
Create a series of buffers with varying concentrations of a salt, typically NaCl (e.g., 0 mM, 50 mM, 100 mM, 150 mM, 200 mM).
-
Set up the reactions as described in the pH optimization protocol, keeping the pH and all other component concentrations constant while varying the NaCl concentration.
-
Measure the initial reaction velocities for each salt concentration.
-
Plot the reaction velocity against the ionic strength to identify the optimal salt concentration.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Source(s) |
| Assay pH | 7.0 - 8.5 | [1][7][8] |
| Assay Temperature | 25°C - 37°C (can be higher for chymotrypsin) | [1][9] |
| NaCl Concentration | 50 mM - 200 mM | [4] |
| Substrate Stock Solvent | DMSO | [4][5] |
| Wavelength for pNA Detection | 405 - 410 nm |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. The multifaceted effects of DMSO and high hydrostatic pressure on the kinetic constants of hydrolysis reactions catalyzed by α-chymotrypsin - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP03062G [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. An Alternative Pin1 Binding and Isomerization Site in the N-Terminus Domain of PSD-95 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chymotrypsin [drugfuture.com]
- 6. scbt.com [scbt.com]
- 7. researchgate.net [researchgate.net]
- 8. Some properties of the intestinal proteases of the rabbitfish, Siganus canaliculatus (Park) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]
- 11. Chymotrypsin Activity Assay Kit (Fluorometric) (NBP2-59744): Novus Biologicals [novusbio.com]
- 12. researchgate.net [researchgate.net]
- 13. The multifaceted effects of DMSO and high hydrostatic pressure on the kinetic constants of hydrolysis reactions catalyzed by α-chymotrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent degradation of Suc-Ala-Glu-Pro-Phe-Pna in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, storage, and use of the chromogenic peptide substrate, Suc-Ala-Glu-Pro-Phe-pNA, to prevent its degradation in solution.
Troubleshooting Guides
Issue 1: Inconsistent or No Signal in Enzyme Assay
Possible Cause: Degradation of the this compound substrate leading to a loss of activity.
| Potential Root Cause | Recommended Solution |
| Improper Storage of Stock Solution | Lyophilized peptide should be stored at -20°C or -80°C.[1][2] Once reconstituted, the solution should be aliquoted and stored at -20°C for up to one month or -80°C for up to six months.[3] Avoid repeated freeze-thaw cycles.[1][2][4] |
| Incorrect pH of Assay Buffer | The stability of peptides is often pH-dependent.[5] For p-nitroanilide substrates, a neutral pH range of 6.0-7.5 is generally recommended for storage to minimize hydrolysis.[6] However, the optimal pH for enzymatic activity may differ and should be determined empirically for your specific application. |
| Contamination of Solution | Use sterile buffers and high-purity water for reconstitution to prevent microbial or enzymatic contamination.[1] Filter-sterilize the peptide solution using a 0.22 µm filter if necessary. |
| Oxidation of the Peptide | While this peptide is less prone to oxidation than those containing Cys or Met residues, exposure to air and certain metal ions can still cause degradation.[7][8][9] Prepare fresh solutions and consider degassing buffers if oxidative stress is a concern. |
| Prolonged Incubation at Room Temperature | Peptides are more susceptible to degradation at higher temperatures.[5] Prepare your experimental setup and minimize the time the peptide solution is kept at room temperature before use. |
Issue 2: High Background Signal in Assay
Possible Cause: Spontaneous hydrolysis of the p-nitroanilide (pNA) group, releasing free p-nitroaniline, which is yellow and absorbs at the same wavelength as the product of the enzymatic reaction.
| Potential Root Cause | Recommended Solution |
| Extreme pH of the Assay Buffer | Both acidic and alkaline conditions can accelerate the hydrolysis of the pNA group.[5] Maintain the assay buffer at a pH that is optimal for enzyme activity but minimizes spontaneous substrate hydrolysis. A pH range of 4.0-8.0 is generally where maximum extraction efficiency for nitroanilines is observed, suggesting stability in this range. |
| Extended Storage of Diluted Solutions | The shelf-life of peptides in solution is limited.[2] Prepare fresh dilutions of the substrate from a frozen stock for each experiment. |
| Exposure to Light | Aromatic amino acids and other chemical groups can be susceptible to photochemical degradation. Store peptide solutions in amber vials or protect them from light.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of degradation for this compound in solution?
A1: The main degradation pathways for peptides like this compound in solution include:
-
Hydrolysis: Cleavage of peptide bonds, particularly at the Asp-Pro linkage, can occur, especially under acidic or alkaline conditions.
-
Deamidation: The glutamine (Glu) residue can undergo deamidation, though this is generally slower than for asparagine.
-
Oxidation: While this peptide does not contain the most susceptible amino acids like Cysteine or Methionine, other residues can still be oxidized over time.[7][8][9]
-
Enzymatic Degradation: If the solution is contaminated with proteases, the peptide will be rapidly cleaved.
Q2: What are the ideal storage conditions for reconstituted this compound?
A2: For optimal stability, reconstituted this compound should be:
-
Aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[1][2][4]
-
Stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]
-
Protected from light.[1]
Q3: Can I store the peptide solution in a frost-free freezer?
A3: It is not recommended. Frost-free freezers have temperature fluctuations during their defrost cycles, which can be detrimental to the stability of the peptide.[6]
Q4: What type of container should I use to store the peptide solution?
A4: Chemically inert and clean containers made of glass or polypropylene are suitable.[6] Be aware that peptides can adsorb to certain plastics, which may be a concern for very dilute solutions.[6]
Q5: How can I check the purity of my this compound solution?
A5: The purity of the peptide solution can be assessed using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). A decrease in the area of the main peptide peak and the appearance of new peaks over time can indicate degradation.
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Different Buffers
Objective: To determine the optimal buffer system and pH for the stability of this compound in solution.
Materials:
-
This compound, lyophilized powder
-
A selection of sterile buffers (e.g., phosphate, citrate, Tris-HCl) at various pH values (e.g., 5.0, 6.0, 7.0, 8.0)
-
High-purity water
-
RP-HPLC system with a C18 column
Methodology:
-
Prepare a stock solution of this compound in high-purity water or a suitable organic solvent like DMSO.
-
Dilute the stock solution to a final concentration of 1 mg/mL in each of the different buffer systems.
-
Immediately after preparation (T=0), inject an aliquot of each solution into the RP-HPLC system to determine the initial purity.
-
Incubate the remaining solutions at a controlled temperature (e.g., 4°C, 25°C, and 37°C).
-
At specified time points (e.g., 24, 48, 72 hours, and 1 week), withdraw an aliquot from each solution and analyze by RP-HPLC.
-
Calculate the percentage of the remaining intact peptide at each time point relative to the T=0 sample.
-
Plot the percentage of intact peptide versus time for each condition to determine the stability profile.
Protocol 2: Forced Degradation Study of this compound
Objective: To identify potential degradation products and pathways under stress conditions.
Materials:
-
This compound solution in a stable buffer (determined from Protocol 1)
-
0.1 M HCl (acidic stress)
-
0.1 M NaOH (alkaline stress)
-
3% Hydrogen Peroxide (oxidative stress)
-
High-intensity light source (photolytic stress)
-
Water bath or incubator for thermal stress
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RP-HPLC system, preferably with a mass spectrometer (LC-MS) for peak identification
Methodology:
-
Expose aliquots of the peptide solution to different stress conditions:
-
Acidic: Add 0.1 M HCl and incubate at 60°C for 24 hours.
-
Alkaline: Add 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative: Add 3% H₂O₂ and incubate at room temperature for 24 hours.
-
Thermal: Incubate at 80°C for 48 hours.
-
Photolytic: Expose to high-intensity UV light for 24 hours.
-
-
Neutralize the acidic and alkaline samples before analysis.
-
Analyze all samples, including an unstressed control, by RP-HPLC or LC-MS.
-
Compare the chromatograms of the stressed samples to the control to identify degradation peaks.
-
If using LC-MS, analyze the mass spectra of the degradation peaks to identify the chemical modifications.
Visualizations
Caption: Potential degradation pathways for this compound in solution.
Caption: Troubleshooting workflow for inconsistent assay results.
References
- 1. Use of pH and Kinetic Isotope Effects to Establish Chemistry As Rate-Limiting in Oxidation of a Peptide Substrate by LSD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Stability Testing for Peptide and Protein-Based Drugs – StabilityStudies.in [stabilitystudies.in]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pharmtech.com [pharmtech.com]
- 8. Forced Degradation [sgs.com]
- 9. biopharmaspec.com [biopharmaspec.com]
Pin1 Assay Technical Support Center: Suc-Ala-Glu-Pro-Phe-pNA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the chromogenic substrate Suc-Ala-Glu-Pro-Phe-pNA in Pin1 enzymatic assays.
Assay Principle at a Glance
The Pin1 assay using this compound is a coupled enzymatic reaction. Pin1, a peptidyl-prolyl isomerase, specifically catalyzes the cis to trans isomerization of the peptide bond preceding the proline residue in the substrate.[1][2] The trans isomer is then rapidly cleaved by a second enzyme, chymotrypsin, releasing the chromophore p-nitroaniline (pNA).[3][4] The rate of pNA release, measured by the increase in absorbance at approximately 405 nm, is directly proportional to Pin1 activity.
Detailed Experimental Protocol
This protocol outlines a standard procedure for determining Pin1 inhibition.
1. Reagent Preparation:
-
Assay Buffer: 35 mM HEPES, pH 7.8. Ensure the buffer is at room temperature before use.[5][6]
-
Pin1 Enzyme Stock: Reconstitute recombinant human Pin1 in an appropriate buffer and store in aliquots at -80°C. Avoid repeated freeze-thaw cycles.[6]
-
Substrate Stock (this compound): Dissolve the lyophilized powder in fresh, anhydrous DMSO to a stock concentration (e.g., 10-20 mM). Store this stock solution at -20°C or -80°C.[7][8][9] The substrate is insoluble in water.[7]
-
Chymotrypsin Stock: Prepare a high-concentration stock solution in 1 mM HCl and store in aliquots at -20°C.
-
Test Compound (Inhibitor): Prepare a stock solution in 100% DMSO.
2. Assay Procedure (96-well plate format):
-
Prepare Reaction Mix: In each well, add the components in the following order:
-
Assay Buffer
-
Test compound (or DMSO for controls)
-
Diluted Pin1 enzyme solution
-
-
Pre-incubation: Gently mix and incubate the plate at room temperature for 15-30 minutes. This allows the test compound to bind to the Pin1 enzyme.
-
Initiate Reaction: Prepare a co-solution of chymotrypsin and the this compound substrate in the assay buffer. Add this mixture to all wells to start the reaction.
-
Measure Absorbance: Immediately place the plate in a microplate reader pre-set to the assay temperature (e.g., 25°C or 37°C). Measure the absorbance at 405-410 nm kinetically, taking readings every 60 seconds for 15-30 minutes.
3. Data Analysis:
-
Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the absorbance vs. time curve (mOD/min).
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (V_inhibitor - V_blank) / (V_no_inhibitor - V_blank)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Experimental Workflow Diagram
Caption: Workflow for a Pin1 inhibition assay using this compound.
Frequently Asked Questions (FAQs)
Q1: Why are there two enzymes (Pin1 and chymotrypsin) in this assay? This is a "coupled" assay. Pin1's activity (isomerization) does not produce a color change itself. Therefore, a second "coupling" enzyme, chymotrypsin, is used. Chymotrypsin can only cleave the trans form of the substrate, which Pin1 produces. The cleavage releases a yellow p-nitroanilide (pNA) group, allowing for spectrophotometric measurement of Pin1's activity.[3][4]
Q2: My this compound substrate is not dissolving in the assay buffer. What should I do? The peptide substrate is insoluble in aqueous solutions like your assay buffer.[7] It must first be dissolved in a non-aqueous solvent, with fresh, anhydrous DMSO being the recommended choice.[7] Prepare a concentrated stock solution in DMSO and then dilute it into the aqueous assay buffer immediately before use.
Q3: I'm seeing a high background signal in my negative control wells (without Pin1). What could be the cause? High background can stem from several sources:
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Spontaneous Substrate Hydrolysis: The pNA substrate may slowly hydrolyze on its own over time.
-
Contaminated Reagents: Ensure all buffers and reagents are free from protease contamination.
-
Compound Interference: Your test compound might be colored and absorb at 405 nm. Always run a control with the compound but without any enzymes to check for this.
Q4: What are the optimal concentrations for the substrate and enzymes? This can vary based on the specific activity of your enzyme preparations. However, a common starting point is to use the substrate at a concentration close to its Michaelis-Menten constant (Km) to ensure sensitivity to inhibitors. Refer to the tables below for typical concentration ranges.
Q5: How long should I store my reconstituted substrate and enzyme? Lyophilized substrate is stable for years when stored desiccated at -20°C.[8] Once dissolved in DMSO, the stock solution is stable for at least one month at -20°C or up to a year at -80°C.[7] Aliquot enzyme stocks to avoid repeated freeze-thaw cycles, which can decrease activity.[6]
Quantitative Data Summary
Table 1: Reagent Storage and Stability
| Reagent | Form | Storage Temperature | Stability |
| This compound | Lyophilized Powder | -20°C (desiccated) | ~3 years[8] |
| Stock Solution in DMSO | -20°C | ~1 month[8][9] | |
| -80°C | >6 months[7][9] | ||
| Pin1 Enzyme | Aliquots | -80°C | >1 year |
| Chymotrypsin | Aliquots | -20°C | Several months |
Table 2: Typical Assay Component Concentrations
| Component | Typical Final Concentration Range | Notes |
| Pin1 Enzyme | 10 - 100 nM | Optimize to achieve a robust linear rate for at least 15-20 minutes. |
| This compound | 20 - 100 µM | Higher concentrations can lead to substrate inhibition. |
| Chymotrypsin | 0.1 - 0.5 mg/mL | Must be in excess to ensure the cleavage step is not rate-limiting. |
| DMSO | < 5% (v/v) | High concentrations of DMSO can inhibit enzyme activity. Maintain a consistent final DMSO concentration across all wells. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Low Signal in Positive Control | Inactive Enzyme: Pin1 or chymotrypsin has lost activity due to improper storage or handling.[6]Incorrect Buffer pH: Enzyme activity is highly pH-dependent.Substrate Degradation: Substrate stock was not stored properly or is old. | Use a fresh enzyme aliquot. Avoid repeated freeze-thaw cycles.Verify the pH of the assay buffer is correct (typically ~7.5-8.0).Prepare a fresh substrate stock solution from lyophilized powder. |
| High Variability Between Replicate Wells | Pipetting Inaccuracy: Inconsistent volumes of enzyme, substrate, or inhibitor.Temperature Gradient: Uneven temperature across the 96-well plate.Air Bubbles: Bubbles in wells can interfere with the light path. | Use calibrated pipettes and consider using a master mix for common reagents.[5]Allow the plate to equilibrate to the reader's temperature before initiating the reaction.Pipette carefully down the side of the well to avoid introducing bubbles. |
| Precipitate Forms After Adding Test Compound | Poor Compound Solubility: The test compound is not soluble in the final aqueous assay buffer. | Decrease the final concentration of the test compound.Slightly increase the final percentage of DMSO, ensuring the vehicle control has the same concentration.Test alternative assay buffers or additives (use with caution as they may affect enzyme activity). |
| Non-linear Reaction Rate (Curve, not a line) | Substrate Depletion: The initial substrate concentration is too low for the amount of enzyme used.Enzyme Instability: Pin1 or chymotrypsin is unstable under the assay conditions.Product Inhibition: The product (pNA) is inhibiting the reaction at high concentrations. | Decrease the Pin1 concentration or increase the substrate concentration.Check for necessary co-factors or additives (e.g., DTT) if required for your specific Pin1 construct.Use only the initial linear portion of the curve for rate calculations. |
Pin1 Signaling Pathway Context
Pin1 plays a crucial role in many oncogenic signaling pathways by regulating the conformation and function of key phosphoproteins.[10][11][12] Its overexpression is common in many human cancers and is linked to the dysregulation of cell cycle progression and apoptosis.[12][13]
Caption: A simplified diagram of Pin1's role in regulating key cancer-related proteins.
References
- 1. Frontiers | Small molecules targeting Pin1 as potent anticancer drugs [frontiersin.org]
- 2. SensoLyte® Green PIN1 Activity Assay Kit Fluorimetric - 1 kit [anaspec.com]
- 3. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. docs.abcam.com [docs.abcam.com]
- 6. m.youtube.com [m.youtube.com]
- 7. selleckchem.com [selleckchem.com]
- 8. adooq.com [adooq.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Frontiers | Oncogenic Hijacking of the PIN1 Signaling Network [frontiersin.org]
- 11. Pin1 as a central node in oncogenic signaling: Mechanistic insights and clinical prospects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The mechanisms of Pin1 as targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting Pin1 for Modulation of Cell Motility and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Improving the sensitivity of Suc-Ala-Glu-Pro-Phe-Pna detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the detection of the chromogenic substrate N-Succinyl-Ala-Glu-Pro-Phe-p-nitroanilide (Suc-Ala-Glu-Pro-Phe-pNA).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a chromogenic substrate used to measure the activity of certain proteases.[1][2] It is a recognized substrate for chymotrypsin and the peptidyl-prolyl cis-trans isomerase Pin1.[1][2][3] The enzyme cleaves the substrate, releasing p-nitroaniline (pNA), a yellow-colored product that can be quantified spectrophotometrically to determine enzyme activity.
Q2: What is the principle of the detection assay?
The assay is based on a colorimetric measurement. The enzyme of interest catalyzes the hydrolysis of the peptide bond between the phenylalanine (Phe) residue and the p-nitroaniline (pNA) group. The released pNA has a distinct yellow color and absorbs light maximally around 405-410 nm. The rate of pNA formation, measured as the increase in absorbance over time, is directly proportional to the enzyme's activity.
Q3: How should the this compound substrate be stored?
For long-term storage, the lyophilized powder should be kept at -20°C and protected from moisture.[3] In this state, it can be stable for up to 36 months.[3] Once reconstituted in a solvent like DMSO, the solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or -80°C for up to six months.[1]
Troubleshooting Guide
This guide addresses common issues encountered during experiments using this compound.
Problem 1: No or Very Low Signal (Low Absorbance)
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Inactive Enzyme | Ensure the enzyme has been stored correctly and has not expired. Perform a positive control with a known active enzyme lot. |
| Incorrect Buffer pH | The optimal pH for chymotrypsin activity is generally between 7.0 and 9.0.[4][5] Verify the pH of your buffer and adjust if necessary. |
| Sub-optimal Temperature | Most assays are performed at room temperature (25°C) or 37°C. Ensure your incubation temperature is appropriate for your specific enzyme. |
| Substrate Degradation | Reconstitute fresh substrate from lyophilized powder. Ensure the reconstituted substrate has been stored correctly and for not longer than the recommended period. |
| Insufficient Enzyme Concentration | Increase the concentration of the enzyme in the reaction. |
| Presence of Inhibitors | Ensure that no known inhibitors of your enzyme (e.g., PMSF, chymostatin for chymotrypsin) are present in your sample or reagents.[4] |
Problem 2: High Background Signal (High Absorbance in No-Enzyme Control)
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Substrate Autohydrolysis | High pH or temperature can cause the substrate to break down spontaneously. Prepare fresh substrate and consider lowering the pH or temperature of the assay. |
| Contaminated Reagents | Use fresh, high-quality reagents, including the buffer and water. |
| Interfering Substances in Sample | Compounds in the test sample may absorb at the same wavelength as pNA. Run a sample blank (sample without substrate) to measure and subtract this background absorbance. |
| Light Scattering | Particulates or turbidity in the sample can scatter light, leading to artificially high absorbance readings. Centrifuge your samples to remove any precipitates before measuring. |
Problem 3: Inconsistent or Non-Reproducible Results
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Pipetting Errors | Ensure accurate and consistent pipetting, especially for small volumes of enzyme or substrate. Use calibrated pipettes. |
| Temperature Fluctuations | Maintain a constant temperature throughout the assay, as enzyme activity is sensitive to temperature changes. Use a temperature-controlled plate reader or water bath. |
| Incomplete Mixing | Gently mix the reagents thoroughly upon addition to the reaction well. Avoid introducing bubbles. |
| Variable Incubation Times | Use a multichannel pipette to start reactions simultaneously or stagger the start and stop times precisely. |
| Edge Effects in Microplates | To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate or fill them with water. |
Quantitative Data Summary
Table 1: Influence of pH on Enzyme Activity
| Enzyme | Substrate | Optimal pH Range | Notes |
| Chymotrypsin | Suc-Ala-Ala-Pro-Phe-pNA | 7.0 - 8.0 | Activity decreases significantly at pH below 5.0.[5] |
| Chymotrypsin-like protease | Glp-AAF-pNA, Suc-AAPF-pNA | ~9.0 | Stable in the alkaline pH range.[4] |
| Trypsin | Z-Lys-pNA | Broad range, with Kcat varying | The catalytic efficiency is pH-dependent.[6] |
Note: The optimal pH can vary depending on the specific isoform of the enzyme and the buffer system used.
Table 2: Influence of Temperature on Enzyme Activity
| Enzyme | Substrate | Optimal Temperature | Notes |
| Chymotrypsin | SAPNA | 55°C | Activity is significantly lower at temperatures below 30°C and above 60°C. |
| Pin1 | This compound | Not explicitly stated, but assays are commonly run at 25°C or 37°C. | High temperatures can lead to protein denaturation and loss of activity. |
Note: It is crucial to determine the optimal temperature for your specific experimental conditions.
Table 3: Common Interfering Substances in pNA-based Assays
| Substance | Concentration to Avoid | Reason for Interference |
| EDTA | > 0.5 mM | Can chelate metal ions required by some enzymes.[7] |
| Ascorbic Acid | > 0.2% | Can act as a reducing agent and interfere with the assay chemistry.[7] |
| SDS | > 0.2% | Can denature the enzyme.[7] |
| Sodium Azide | > 0.2% | Can inhibit enzyme activity.[7] |
| NP-40, Tween-20 | > 1% | High concentrations of detergents can affect enzyme structure and activity.[7] |
| Bilirubin | High concentrations | Has high absorbance in the 400-540 nm range.[8] |
| Lipids (Lipemia) | High concentrations | Can cause light scattering and increase turbidity.[8] |
Experimental Protocols
Protocol 1: Standard Enzyme Activity Assay
-
Prepare Reagents:
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0.
-
Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM.
-
Enzyme Solution: Prepare a stock solution of the enzyme in an appropriate buffer and dilute to the desired working concentration in Assay Buffer just before use. Keep on ice.
-
-
Set up the Reaction:
-
Add Assay Buffer to each well of a 96-well plate.
-
Add the desired volume of the test compound (or vehicle for control).
-
Add the Enzyme Solution to each well.
-
Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5-10 minutes.
-
-
Initiate the Reaction:
-
Add the Substrate Stock Solution to each well to reach the final desired concentration (e.g., 100 µM).
-
Mix gently.
-
-
Measure Absorbance:
-
Immediately begin reading the absorbance at 405 nm or 410 nm in a microplate reader.
-
Take kinetic readings every 1-2 minutes for a period of 15-60 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (V₀) from the linear portion of the absorbance vs. time curve.
-
Calculate the enzyme activity using the Beer-Lambert law (A = εcl), where ε for pNA is typically around 8,800 M⁻¹cm⁻¹.[9]
-
Protocol 2: Enzyme Inhibition Assay
-
Prepare Reagents: As in the standard activity assay, with the addition of an inhibitor stock solution.
-
Set up the Reaction:
-
Add Assay Buffer to each well.
-
Add a serial dilution of the inhibitor to the appropriate wells. Include a "no inhibitor" control.
-
Add the Enzyme Solution to each well.
-
Incubate the enzyme and inhibitor together for a specified period (e.g., 15-30 minutes) at the assay temperature.
-
-
Initiate and Measure:
-
Add the Substrate Stock Solution to all wells to start the reaction.
-
Measure the absorbance kinetically as described in the standard assay.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the percent inhibition relative to the "no inhibitor" control.
-
Plot percent inhibition versus inhibitor concentration to determine the IC₅₀ value.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. adooq.com [adooq.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. docs.abcam.com [docs.abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Navigating Variability and Reproducibility in the Suc-AEPF-pNA Assay: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The Suc-AEPF-pNA assay is a critical tool for measuring the activity of the peptidyl-prolyl isomerase Pin1, an enzyme implicated in various cancers and neurodegenerative diseases. However, like many enzyme assays, it is susceptible to variability and reproducibility issues that can compromise data integrity. This technical support center provides a comprehensive guide to troubleshooting common problems and ensuring robust and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the Suc-AEPF-pNA assay?
The Suc-AEPF-pNA assay is a chymotrypsin-coupled colorimetric assay. The substrate, Suc-Ala-Glu-Pro-Phe-pNA, is designed to be a target for the enzyme Pin1. Pin1 catalyzes the cis-trans isomerization of the peptide bond between the glutamate and proline residues. The key to the assay is that the coupling enzyme, chymotrypsin, can only cleave the substrate when this bond is in the trans conformation. This cleavage releases the chromogenic molecule p-nitroaniline (pNA), which has a distinct yellow color and can be quantified by measuring its absorbance at approximately 405 nm. The rate of pNA release is therefore proportional to the Pin1 enzyme activity.
Q2: What are the most common sources of variability in this assay?
Variability in the Suc-AEPF-pNA assay can arise from several factors, including:
-
Reagent Quality and Handling: Inconsistent quality of the Suc-AEPF-pNA substrate, Pin1 enzyme, or chymotrypsin can significantly impact results. Proper storage and handling to avoid degradation are crucial.
-
Assay Conditions: Minor fluctuations in temperature, pH, and incubation times can lead to significant differences in enzyme activity.
-
Pipetting and Mixing: Inaccurate pipetting of small volumes and inadequate mixing of reagents can introduce substantial error.
-
Lot-to-Lot Variability: Different batches of the Suc-AEPF-pNA substrate or enzymes can have slightly different activities, leading to shifts in data over time.[1][2][3][4]
-
Instrumentation: Variations in microplate readers, such as differences in lamp intensity or detector sensitivity, can affect absorbance measurements.
Q3: What are acceptable levels of variability for this assay?
While specific data for the Suc-AEPF-pNA assay is not widely published, general guidelines for enzyme and immunoassays can be applied. These are typically expressed as the coefficient of variation (CV), which is the ratio of the standard deviation to the mean.
| Variability Metric | Acceptable CV (%) | Notes |
| Intra-Assay CV | < 10% | Represents the precision of measurements within a single assay run.[5][6][7] |
| Inter-Assay CV | < 15% | Represents the reproducibility of the assay across different runs on different days.[5][6][7] |
It is highly recommended that each laboratory establishes its own internal quality control parameters and acceptance criteria based on the specific application of the assay.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your Suc-AEPF-pNA experiments.
Issue 1: High Background Signal
Symptom: The absorbance in your no-enzyme control wells is significantly above the blank.
| Potential Cause | Troubleshooting Step |
| Substrate Instability/Degradation | 1. Ensure Suc-AEPF-pNA is stored correctly (typically at -20°C or -80°C, protected from light and moisture).2. Prepare fresh substrate stock solutions in a suitable solvent like DMSO and aliquot to avoid repeated freeze-thaw cycles.3. Test a new lot of the substrate to rule out batch-specific issues. |
| Contaminated Reagents | 1. Use fresh, high-purity water and buffer components.2. Filter-sterilize buffers to remove any microbial contamination that could have proteolytic activity. |
| Non-enzymatic Hydrolysis of Substrate | 1. Check the pH of your assay buffer. Extremes in pH can lead to spontaneous substrate breakdown.2. Minimize the exposure of the substrate to light, as some p-nitroanilide compounds can be light-sensitive. |
Issue 2: Low or No Signal
Symptom: There is little to no increase in absorbance over time in the presence of the Pin1 enzyme.
| Potential Cause | Troubleshooting Step |
| Inactive Pin1 Enzyme | 1. Verify the storage conditions and age of your Pin1 enzyme stock. Enzymes can lose activity over time if not stored properly.2. Perform a protein concentration assay (e.g., Bradford or BCA) to confirm the enzyme concentration.3. Test a new aliquot or a new batch of the enzyme. |
| Inactive Chymotrypsin | 1. Ensure the chymotrypsin is active. Its activity is crucial for the signal generation.2. Prepare fresh chymotrypsin solutions for each experiment. |
| Suboptimal Assay Conditions | 1. Optimize the assay buffer pH and ionic strength for Pin1 activity.2. Verify the assay temperature. Enzyme activity is highly temperature-dependent.3. Ensure the concentrations of Pin1 and Suc-AEPF-pNA are appropriate. A substrate or enzyme concentration that is too low will result in a weak signal. |
| Presence of Inhibitors | 1. Check for potential inhibitors in your sample or buffer components. For example, high concentrations of certain salts or chelating agents can inhibit enzyme activity. |
Issue 3: Poor Reproducibility (High CVs)
Symptom: You observe significant variation between replicate wells (high intra-assay CV) or between different experiments (high inter-assay CV).
| Potential Cause | Troubleshooting Step |
| Inconsistent Pipetting | 1. Use calibrated pipettes and proper pipetting techniques, especially for small volumes.2. Prepare a master mix of reagents to be added to all wells to minimize pipetting errors. |
| Temperature Gradients in the Microplate | 1. Ensure the entire microplate is at a uniform temperature before and during the reaction. Avoid placing the plate on a cold or hot surface before reading.2. Pre-warm all reagents to the assay temperature. |
| Inadequate Mixing | 1. Gently mix the contents of each well after adding all reagents. Avoid introducing bubbles.2. A brief centrifugation of the plate can help to bring all reactants to the bottom of the wells. |
| Lot-to-Lot Reagent Variation | 1. When a new lot of substrate or enzyme is introduced, perform a bridging study to compare its performance with the previous lot.2. Include standard controls in every assay to monitor for shifts in performance.[1][2][3][4] |
| Edge Effects in Microplates | 1. Avoid using the outer wells of the microplate, as these are more prone to evaporation and temperature fluctuations.2. If using all wells is necessary, ensure the plate is well-sealed and incubated in a humidified environment. |
Experimental Protocols
Detailed Methodology for the Chymotrypsin-Coupled Suc-AEPF-pNA Assay for Pin1 Activity
This protocol is a general guideline and should be optimized for your specific experimental conditions.
1. Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.8, 100 mM NaCl, 5 mM DTT. (Note: The optimal pH and salt concentration may vary depending on the specific Pin1 construct and experimental goals).
-
Pin1 Enzyme Stock: Prepare a concentrated stock of purified Pin1 enzyme in a suitable storage buffer (e.g., containing glycerol and a reducing agent) and store at -80°C in single-use aliquots.
-
Suc-AEPF-pNA Substrate Stock: Dissolve Suc-AEPF-pNA in 100% DMSO to a concentration of 10 mM. Store in small aliquots at -20°C, protected from light.
-
Chymotrypsin Stock: Prepare a 10 mg/mL stock solution of chymotrypsin in 1 mM HCl. Store in aliquots at -20°C. Immediately before use, dilute to the working concentration in the assay buffer.
2. Assay Procedure:
-
Prepare the Reaction Mixture: In a 96-well microplate, prepare the following reaction mixture for each well (example volumes for a 100 µL final volume):
-
Assay Buffer: X µL
-
Chymotrypsin (to a final concentration of 50 µg/mL): Y µL
-
Pin1 Enzyme (diluted in assay buffer to the desired concentration): Z µL
-
-
Pre-incubation: Pre-incubate the plate at the desired assay temperature (e.g., 25°C or 37°C) for 5-10 minutes to allow the temperature to equilibrate.
-
Initiate the Reaction: Add the Suc-AEPF-pNA substrate to each well to initiate the reaction. The final substrate concentration typically ranges from 10 to 200 µM.
-
Kinetic Measurement: Immediately place the microplate in a plate reader pre-set to the assay temperature. Measure the absorbance at 405 nm at regular intervals (e.g., every 30-60 seconds) for a period of 10-30 minutes.
-
Controls:
-
No-Enzyme Control: Replace the Pin1 enzyme with an equal volume of assay buffer to measure the background rate of substrate hydrolysis.
-
Blank: A well containing all reaction components except the Pin1 enzyme and the substrate.
-
3. Data Analysis:
-
Plot the absorbance at 405 nm versus time for each well.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve.
-
Subtract the rate of the no-enzyme control from the rate of the enzyme-containing wells to obtain the Pin1-specific activity.
-
Enzyme activity can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of pNA (typically ~10,000 M⁻¹cm⁻¹ at 405 nm), c is the concentration, and l is the path length.
Visualizing Workflows and Logical Relationships
Experimental Workflow
Caption: A flowchart of the Suc-AEPF-pNA experimental workflow.
Troubleshooting Logic for High Background
Caption: A decision tree for troubleshooting high background signals.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Detection of trypsin- and chymotrypsin-like proteases using p-nitroanilide substrates after sodium dodecyl sulphate polyacrylamide gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. salimetrics.com [salimetrics.com]
- 7. researchgate.net [researchgate.net]
Adjusting substrate concentration in Suc-Ala-Glu-Pro-Phe-Pna assays
Welcome to the technical support center for Suc-Ala-Glu-Pro-Phe-pNA (Suc-AEPF-pNA) assays. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound (also known as Suc-AEPF-pNA) is a chromogenic substrate primarily used to measure the enzymatic activity of peptidyl-prolyl isomerase Pin1.[1][2][3] The enzyme cleaves the substrate, releasing p-nitroaniline (pNA), which is a yellow-colored compound that can be quantified spectrophotometrically.
Q2: How is the enzyme activity measured in this assay?
The enzymatic reaction results in the release of p-nitroaniline (pNA). The rate of pNA formation is monitored by measuring the increase in absorbance at 405 nm.[4] The enzyme activity is directly proportional to the rate of change in absorbance.
Q3: What is the recommended solvent for dissolving this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.[5]
Q4: What are the optimal storage conditions for the substrate?
For long-term storage, the lyophilized powder should be stored at -20°C.[3] Stock solutions in DMSO can also be stored at -20°C for up to six months.[5] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution.[3]
Troubleshooting Guide
High Background Signal
Problem: The absorbance reading of the negative control (no enzyme) is significantly high.
Possible Causes & Solutions:
| Cause | Solution |
| Substrate Instability/Abiotic Hydrolysis | The substrate may be degrading non-enzymatically. Prepare fresh substrate stock solution. Include a "substrate only" blank (assay buffer + substrate) to measure the rate of spontaneous hydrolysis and subtract this from all readings.[6] |
| Contaminated Reagents | One or more of the assay components (buffer, water) may be contaminated with a protease. Use high-purity, sterile reagents. Prepare fresh buffers. |
| High Substrate Concentration | Excessively high substrate concentrations can sometimes lead to higher background. Try reducing the substrate concentration. |
Low or No Signal
Problem: There is little to no increase in absorbance over time in the presence of the enzyme.
Possible Causes & Solutions:
| Cause | Solution |
| Inactive Enzyme | The enzyme may have lost its activity due to improper storage or handling. Use a fresh aliquot of the enzyme or a new batch. Confirm enzyme activity with a positive control if available. |
| Sub-optimal Substrate Concentration | The substrate concentration may be too low, limiting the reaction rate.[7] It is crucial to determine the optimal substrate concentration by performing a substrate titration experiment (see Experimental Protocols section). |
| Incorrect Assay Conditions | The pH, temperature, or ionic strength of the assay buffer may not be optimal for the enzyme.[8] Consult the literature for the optimal conditions for Pin1 or your specific enzyme. |
| Presence of Inhibitors | Components in your sample or assay buffer may be inhibiting the enzyme. If testing samples for activity, consider potential inhibitory effects and run appropriate controls. |
High Variability Between Replicates
Problem: There are large variations in absorbance readings between identical assay wells.
Possible Causes & Solutions:
| Cause | Solution |
| Pipetting Errors | Inaccurate or inconsistent pipetting of small volumes can lead to significant variability. Calibrate your pipettes regularly and use proper pipetting techniques. |
| Incomplete Mixing | Reagents may not be thoroughly mixed in the assay wells. Gently mix the contents of the wells after adding all components, avoiding the introduction of air bubbles. |
| Temperature Fluctuations | Inconsistent temperatures across the microplate can affect enzyme activity. Ensure the plate is uniformly equilibrated to the desired reaction temperature. |
Experimental Protocols
Protocol 1: Determination of Optimal Substrate Concentration
This protocol outlines the steps to determine the Michaelis-Menten constant (Km) and the optimal substrate concentration for your assay. The optimal concentration is typically 10-20 times the Km value to ensure the enzyme is saturated with the substrate.[7]
-
Prepare a Substrate Dilution Series:
-
Prepare a high-concentration stock of this compound in DMSO (e.g., 20 mM).
-
Perform serial dilutions of the substrate stock in the assay buffer to create a range of concentrations (e.g., from 0 to 10 times the expected Km).
-
-
Set up the Assay Plate:
-
Add a constant amount of enzyme to each well of a 96-well plate.
-
Add the different substrate concentrations to the respective wells.
-
Include a "no enzyme" control for each substrate concentration.
-
-
Measure Initial Reaction Rates:
-
Immediately place the plate in a microplate reader set to 405 nm and the desired temperature.
-
Measure the absorbance at regular intervals (e.g., every minute) for a set period (e.g., 20-60 minutes).[5]
-
-
Analyze the Data:
-
For each substrate concentration, calculate the initial reaction velocity (rate of change in absorbance per minute).
-
Plot the initial velocity against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax.
-
Protocol 2: Standard Enzyme Assay with p-Nitroaniline (pNA) Standard Curve
This protocol describes a standard enzyme assay using an optimized substrate concentration and includes the preparation of a pNA standard curve for accurate quantification of enzyme activity.
-
Prepare a pNA Standard Curve:
-
Prepare a stock solution of p-nitroaniline in the assay buffer (e.g., 1 mM).[9]
-
Create a dilution series of the pNA stock to generate a range of known concentrations (e.g., 0, 4, 8, 12, 16, 20 nmol/well).[4]
-
Add the standards to a 96-well plate and measure the absorbance at 405 nm.
-
Plot the absorbance versus the amount of pNA (nmol) to create a standard curve.
-
-
Set up the Enzymatic Reaction:
-
Prepare a reaction mixture containing the assay buffer and the optimized concentration of this compound.
-
Add your enzyme sample to the wells of a 96-well plate.
-
Include appropriate controls:
-
Negative Control: No enzyme.
-
Blank: No substrate.
-
-
-
Initiate and Monitor the Reaction:
-
Add the reaction mixture to the wells to start the reaction.
-
Measure the absorbance at 405 nm at regular intervals.
-
-
Calculate Enzyme Activity:
-
Determine the rate of change in absorbance for your samples.
-
Use the slope of the linear portion of the reaction curve and the pNA standard curve to calculate the amount of pNA produced per unit of time.
-
Express the enzyme activity in appropriate units (e.g., nmol/min/mg of protein).
-
Quantitative Data Summary
| Parameter | Value/Recommendation |
| Substrate Stock Solution | Typically 10-20 mM in DMSO.[5] |
| Absorbance Wavelength | 405 nm.[4] |
| pNA Standard Stock | 1 mM in assay buffer.[9] |
| Typical Assay Temperature | 25°C, 30°C, or 37°C, depending on the enzyme. |
Visualizations
Caption: Workflow for a standard this compound enzyme assay.
Caption: Troubleshooting decision tree for common assay issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. adooq.com [adooq.com]
- 4. assaygenie.com [assaygenie.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]
- 7. Untitled Document [ucl.ac.uk]
- 8. Optimizing Substrate Concentrations for Accurate Turnover Rate Measurements [synapse.patsnap.com]
- 9. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]
Interference in Suc-Ala-Glu-Pro-Phe-Pna assays and how to fix it
Welcome to the technical support center for chromogenic assays using the Suc-Ala-Glu-Pro-Phe-pNA substrate. This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve common sources of interference in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of the this compound assay?
A1: This is a chromogenic assay used to measure the activity of certain proteases, most notably chymotrypsin and related enzymes like the peptidylprolyl isomerase Pin1.[1][2][3] The substrate, this compound, is a small peptide (Ala-Glu-Pro-Phe) linked to a chromophore, p-nitroaniline (pNA). When a compatible protease cleaves the peptide bond after the Phenylalanine (Phe) residue, it releases free pNA. The intact substrate is colorless, but free pNA has a distinct yellow color that can be quantified by measuring its absorbance with a spectrophotometer, typically at a wavelength of 405 nm.[4][5] The rate of pNA release is directly proportional to the enzyme's activity.
Q2: What is the correct wavelength to measure p-nitroaniline (pNA)?
A2: The released p-nitroaniline (pNA) is typically measured at or near its absorbance maximum, which is 405 nm .[4][5] Some protocols may use a range from 380 nm to 410 nm.[6][7] It is important to note that the absorbance spectrum of pNA can be slightly shifted by solution components like salts or detergents.[6] For consistency, it is critical to use the same wavelength for all measurements within an experiment and to perform a wavelength scan if your buffer composition is highly unusual.
Q3: My negative controls (no enzyme) show high background absorbance. What are the likely causes?
A3: High background in negative controls can be caused by several factors:
-
Test Compound Color: If you are screening compounds, the compound itself may be yellow and absorb light at 405 nm.
-
Substrate Instability: The this compound substrate may undergo spontaneous hydrolysis, especially if the buffer pH is too high or too low, or if the substrate stock is old.[1]
-
Contamination: Your buffer or sample may be contaminated with an unknown protease.
-
Light Scattering: The test compound may be precipitating out of solution, causing light scattering that registers as absorbance.
Q4: My test compound is precipitating in the assay well. How can I fix this?
A4: Compound precipitation is a common problem that leads to light scattering and can also cause non-specific enzyme inhibition through aggregation.[8][9] To address this:
-
Reduce Concentration: The simplest solution is to test the compound at a lower concentration.
-
Increase Co-solvent: If your compound is dissolved in a solvent like DMSO, you may be able to slightly increase its final percentage in the assay. However, be cautious, as high concentrations of DMSO (typically >1-2%) can inhibit many enzymes.[7]
-
Add Detergents: Including a low concentration of a non-ionic detergent, such as Triton X-100 or Tween-20 (e.g., 0.01%), in the assay buffer can help keep compounds in solution and prevent aggregation-based interference.[9][10]
Assay Interference Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating common sources of interference.
Issue 1: High Background Signal or Apparent Enzyme Activation
A high signal in control wells (especially those without the enzyme) or an unexpected increase in signal suggests that something other than enzymatic activity is contributing to the absorbance reading.
Workflow for Diagnosing High Background
The following workflow helps pinpoint the source of the interference.
Protocol 1: Assessing Test Compound Interference
This protocol is essential for distinguishing true enzyme inhibition from false positives caused by the test compound.
-
Plate Setup: Prepare a 96-well clear, flat-bottom plate with the controls listed in the table below.
-
Reagent Preparation: Prepare assay buffer, enzyme stock, substrate stock, and test compound dilutions.
-
Dispensing: Add components to the wells as described in the table. It is common to add the buffer first, followed by the compound or its vehicle (e.g., DMSO), and then the enzyme.
-
Pre-incubation: Gently mix the plate and pre-incubate for 10 minutes at the assay temperature (e.g., 25°C or 37°C). This allows the compound to interact with the enzyme.
-
Initiate Reaction: Add the substrate to all wells to start the reaction.
-
Read Plate: Immediately begin reading the absorbance at 405 nm in kinetic mode for 15-30 minutes, or as a single endpoint reading after a fixed time.
Data Interpretation Table: Compound Interference
| Well ID | Contents | Purpose | Expected Result | Troubled Result (Example) |
| 1 | Buffer + Enzyme + Substrate | Positive Control (100% Activity) | High Absorbance (e.g., 1.0) | N/A |
| 2 | Buffer + Substrate | Negative Control | Low Absorbance (e.g., 0.05) | N/A |
| 3 | Buffer + Compound + Substrate | Test Well (Compound Effect) | Variable | High Absorbance (e.g., 1.2) |
| 4 | Buffer + Compound | Compound Color Control | Low Absorbance (e.g., 0.05) | High Absorbance (e.g., 0.3) |
If Well #4 shows high absorbance, the compound itself is colored. The value from this well should be subtracted from the value in Well #3 to get a corrected reading.
Issue 2: Low Signal or Apparent False Negative
This occurs when a compound appears to be a potent inhibitor, but the effect is due to an artifact rather than specific interaction with the enzyme's active site.
Common Causes & Solutions
-
Reactive Compounds: Some compounds can covalently modify and inactivate the enzyme through non-specific chemical reactions, often with cysteine residues.[11]
-
Compound Aggregation: At higher concentrations, some compounds form aggregates that sequester and non-specifically inhibit the enzyme.[8]
-
Solution: Add a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer. If the compound's IC50 value increases significantly (i.e., it appears less potent), aggregation is the likely mechanism of inhibition.[9]
-
-
Redox Cycling: Certain compounds can generate reactive oxygen species (like H₂O₂) in the presence of reducing agents (like DTT), which then damages and inactivates the enzyme.[9][11]
-
Solution: Test the compound's activity in the presence and absence of DTT. A compound that is only inhibitory when DTT is present is a potential redox cycler.[9]
-
Reaction Pathway and Interference Points
The following diagram illustrates the standard enzymatic reaction and highlights where different types of interference can occur.
Protocol 2: DTT Challenge for Reactive Compounds
-
Prepare Buffers: Create two identical assay buffers: one without DTT and one supplemented with 1-5 mM DTT.
-
Run Parallel Assays: Set up two separate plates or two halves of the same plate. Run your standard inhibition assay (with a dose-response of your compound) in each buffer system.
-
Analyze Data: Calculate the IC50 (the concentration of compound required to achieve 50% inhibition) from both experiments.
Data Interpretation Table: DTT Challenge
| Compound Type | IC50 (No DTT) | IC50 (+1 mM DTT) | Interpretation |
| True Inhibitor | 5 µM | 6 µM | The compound is likely a true, specific inhibitor. DTT has little effect. |
| Reactive Compound | 5 µM | >100 µM | The compound is likely a non-specific, reactive inhibitor whose effect is neutralized by DTT.[11] |
| Redox Cycler | >100 µM | 5 µM | The compound requires a reducing agent like DTT to become an active inhibitor, suggesting a redox cycling mechanism.[9] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. adooq.com [adooq.com]
- 4. Methodological considerations on chromogenic peptide substrate assays and application on automated analyzers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Solution composition dependent variation in extinction coefficients for p-nitroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. docs.abcam.com [docs.abcam.com]
- 11. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Best practices for storing and handling Suc-Ala-Glu-Pro-Phe-Pna
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the chromogenic peptide substrate, Suc-Ala-Glu-Pro-Phe-pNA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound (also abbreviated as Suc-AEPF-pNA) is a synthetic peptide used as a chromogenic substrate for the enzyme Peptidyl-prolyl cis-trans isomerase Pin1.[1][2][3][4] Its primary application is in enzymatic assays to measure the catalytic activity of Pin1 and to screen for potential inhibitors of this enzyme.[1][2][3][5][6]
Q2: How should I store the lyophilized this compound powder?
The lyophilized powder should be stored in a desiccated environment. For long-term storage, -20°C is recommended, where it can be stable for up to three years.[2][7] Some suppliers recommend -80°C for optimal long-term stability.[1][4] Always refer to the manufacturer's specific recommendations.
Q3: What is the best way to prepare and store stock solutions of this peptide?
It is recommended to prepare a concentrated stock solution in an appropriate organic solvent like Dimethyl Sulfoxide (DMSO).[1][4] Once dissolved, the stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C. Storing at -80°C can extend the stability of the solution for up to a year.[2][7]
Q4: What is the TFA salt form of this peptide?
The Trifluoroacetic acid (TFA) salt form is a result of the purification process using High-Performance Liquid Chromatography (HPLC). The TFA counterion can affect the net weight and solubility of the peptide. However, for most biological assays, the presence of residual TFA does not typically interfere with the results.[7]
Storage and Handling Best Practices
Proper storage and handling are critical to maintain the integrity and performance of this compound.
Storage Conditions
| Form | Temperature | Duration | Notes |
| Lyophilized Powder | -20°C | Up to 3 years | Keep desiccated and protected from moisture.[2][7] |
| -80°C | Up to 2 years | Sealed storage, away from moisture and light.[1][4] | |
| In Solvent (Stock Solution) | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles.[1][4] |
| -80°C | Up to 6-12 months | Recommended for longer-term storage of solutions.[1][2][4][7] |
Reconstitution and Handling
-
Reconstitution: Briefly centrifuge the vial before opening to ensure all the lyophilized powder is at the bottom.
-
Solvent Selection: High-quality, anhydrous DMSO is the recommended solvent for preparing stock solutions.[1][4][8] Using DMSO that has absorbed moisture can significantly reduce the solubility of the peptide.[1][4][8]
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, it is crucial to aliquot the stock solution into single-use volumes immediately after preparation.[1]
Solubility Data
| Solvent | Concentration | Notes |
| DMSO | 125 mg/mL (183.10 mM) | Ultrasonic treatment may be needed to fully dissolve the peptide. Use fresh, anhydrous DMSO for best results.[1][4] |
| Water | Insoluble | |
| Ethanol | Soluble | Specific concentration data is not readily available, but it is cited as a potential solvent. |
Experimental Protocols
Pin1 Peptidyl-Prolyl Isomerase (PPIase) Activity Assay
This is a chymotrypsin-coupled colorimetric assay to measure the cis-trans isomerization activity of Pin1.
Principle: Pin1 isomerizes the this compound substrate from its cis to its trans conformation. The trans isomer is then rapidly cleaved by chymotrypsin, releasing the chromophore p-nitroaniline (pNA), which can be measured by absorbance.[6] The rate of pNA release is proportional to the Pin1 activity.
Materials:
-
Recombinant human Pin1
-
This compound
-
α-Chymotrypsin
-
Assay Buffer (e.g., 35 mM HEPES, pH 7.8)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 390-405 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in anhydrous DMSO.
-
Prepare working solutions of Pin1 and chymotrypsin in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the components in the following order:
-
Assay Buffer
-
Pin1 enzyme (or inhibitor for screening assays)
-
α-Chymotrypsin
-
-
Pre-incubate the plate at the desired temperature (e.g., 25-37°C) for 5-10 minutes.
-
-
Initiate Reaction:
-
Add the this compound substrate to each well to start the reaction.
-
-
Data Acquisition:
-
Immediately begin measuring the absorbance at 390 nm or 405 nm in kinetic mode, taking readings every 30-60 seconds for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve.
-
The enzyme activity can be calculated using the Beer-Lambert law, with the molar extinction coefficient of pNA.
-
Troubleshooting Guide
Issue: Low or no signal in the Pin1 activity assay.
-
Question: Why am I not seeing an increase in absorbance?
-
Answer:
-
Inactive Pin1: Ensure the Pin1 enzyme is active. Run a positive control with a known active batch of the enzyme.
-
Substrate Degradation: The substrate may have degraded due to improper storage or multiple freeze-thaw cycles. Use a fresh aliquot of the substrate stock solution.
-
Incorrect Buffer pH: Pin1 activity is pH-dependent. Verify that the pH of your assay buffer is within the optimal range (typically around 7.8).[7]
-
Inactive Chymotrypsin: The coupled enzyme, chymotrypsin, may be inactive. Test its activity separately with a specific chymotrypsin substrate.
-
-
Issue: High background signal.
-
Question: My negative control (no Pin1) shows a high absorbance reading. What could be the cause?
-
Answer:
-
Substrate Instability: The this compound may be hydrolyzing spontaneously in your buffer. Prepare fresh substrate dilutions just before use.
-
Contaminating Proteases: The chymotrypsin or even the Pin1 preparation might be contaminated with other proteases that can cleave the substrate directly.
-
-
Issue: Precipitate forms when adding the substrate to the aqueous buffer.
-
Question: Why is my substrate crashing out of solution during the assay?
-
Answer:
-
Low Solubility: The final concentration of DMSO in the assay may be too low to keep the substrate dissolved. Ensure the final DMSO concentration is sufficient, but not high enough to inhibit the enzyme (typically <5%).
-
Incorrect Dilution: When preparing working dilutions of the substrate from the DMSO stock, add the stock solution to the aqueous buffer while vortexing to ensure rapid mixing and prevent precipitation.
-
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound TFA_TargetMol [targetmol.com]
- 3. adooq.com [adooq.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Dissecting the functional behavior of the differentially phosphorylated prolyl isomerase, Pin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Basis for High-Affinity Peptide Inhibition of Human Pin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
Technical Support Center: Suc-AEPF-pNA Experimental Protocol Refinement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals refine their experimental protocol for the Suc-AEPF-pNA assay, leading to more accurate and reproducible results.
Troubleshooting Guide
This guide addresses common issues encountered during the Suc-AEPF-pNA assay in a question-and-answer format.
Q1: Why is there a high background signal (high absorbance in the no-enzyme control)?
A1: A high background signal can be attributed to several factors:
-
Substrate Instability: The p-nitroanilide (pNA) substrate can undergo spontaneous hydrolysis, especially at a non-optimal pH or temperature. It is recommended to prepare the substrate solution fresh before each experiment.
-
Contaminated Reagents: Contamination of buffers or reagents with proteases can lead to cleavage of the substrate. Ensure all solutions are prepared with high-purity water and filtered if necessary.
-
Non-enzymatic Cleavage: In the chymotrypsin-coupled assay for Pin1, a fraction of the Suc-AEPF-pNA substrate may exist in the trans conformation, which can be cleaved by chymotrypsin even without Pin1 activity. To minimize this, consider running the assay at a lower temperature, such as 4°C, as this can reduce the rate of non-enzymatic cleavage while still allowing for sufficient Pin1 activity.[1]
Q2: Why is the enzyme activity lower than expected?
A2: Low or no enzyme activity can stem from several sources:
-
Improper Enzyme Storage or Handling: Pin1 is sensitive to degradation. Ensure the enzyme is stored at the recommended temperature (-80°C for long-term storage) and handled on ice. Avoid repeated freeze-thaw cycles.
-
Incorrect Buffer Composition: The pH and ionic strength of the assay buffer are critical for optimal enzyme activity. A commonly used buffer for the Pin1 assay is 35 mM HEPES at pH 7.8.[2] The presence of necessary co-factors or the absence of inhibitors is also crucial.
-
Substrate Concentration: The concentration of Suc-AEPF-pNA should be optimized for the specific experimental conditions. If the concentration is too low, the reaction rate will be suboptimal.
-
Inactive Enzyme: The enzyme itself may be inactive. It is advisable to test the activity of a new batch of enzyme with a positive control.
Q3: Why is there significant variability between replicate wells?
A3: High variability can be caused by:
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes of enzyme or substrate, can lead to significant differences between wells. Ensure pipettes are calibrated and use appropriate pipetting techniques.
-
Incomplete Mixing: Inadequate mixing of reagents in the wells can result in a non-uniform reaction rate. Gently mix the plate after adding all components.
-
Temperature Gradients: Uneven temperature across the microplate can affect enzyme activity. Ensure the plate is incubated in a temperature-controlled environment.
-
Edge Effects: Wells on the outer edges of a microplate can be more susceptible to evaporation and temperature fluctuations. To mitigate this, avoid using the outermost wells for critical samples or fill them with a blank solution.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the chymotrypsin-coupled assay for Pin1 activity using Suc-AEPF-pNA?
A1: The peptidyl-prolyl isomerase Pin1 catalyzes the isomerization of the peptide bond preceding a proline residue. The Suc-AEPF-pNA substrate is designed with a glutamate residue to mimic a phosphorylated serine/threonine, which is the preferred substrate for Pin1. Pin1 converts the substrate from its cis to its trans conformation. Chymotrypsin is a protease that specifically cleaves the peptide bond on the C-terminal side of the phenylalanine residue when the preceding Ala-Pro bond is in the trans conformation. This cleavage releases p-nitroaniline (pNA), a chromophore that can be detected spectrophotometrically at approximately 405 nm. The rate of pNA release is therefore proportional to the Pin1 activity.[3][4]
Q2: How should I prepare and store the Suc-AEPF-pNA stock solution?
A2: Suc-AEPF-pNA is typically soluble in dimethyl sulfoxide (DMSO).[4] Prepare a concentrated stock solution in 100% DMSO. This stock solution should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing the working solution, dilute the DMSO stock into the assay buffer. Be mindful of the final DMSO concentration in the assay, as high concentrations can inhibit enzyme activity.
Q3: What are the key components of the assay buffer for the Pin1-Suc-AEPF-pNA assay?
A3: A typical assay buffer for the chymotrypsin-coupled Pin1 assay includes a buffering agent to maintain the optimal pH, salts, and sometimes additives to maintain protein stability. A commonly cited buffer contains 35 mM HEPES (pH 7.8), 0.2 mM DTT, and 0.1 mg/mL BSA.[2] DTT is a reducing agent that can help maintain the cysteine residues in Pin1 in a reduced state, while BSA can help prevent non-specific adsorption of the enzyme to the microplate wells.
Q4: What concentrations of Pin1, Suc-AEPF-pNA, and chymotrypsin should I use?
A4: The optimal concentrations of these components should be determined empirically for your specific experimental setup. However, a starting point based on published protocols for similar substrates would be:
-
Pin1: In the nanomolar range.
-
Suc-AEPF-pNA: Typically around the Km value of the enzyme for the substrate.
-
Chymotrypsin: A concentration of 6 mg/mL in the final reaction mixture has been reported for a similar assay.[2]
It is recommended to perform initial experiments to determine the optimal concentrations of each component to achieve a linear reaction rate over the desired time course.
Experimental Protocols
Detailed Methodology for Chymotrypsin-Coupled Pin1 Activity Assay
This protocol provides a general framework. Optimization of concentrations and incubation times may be required.
Reagents:
-
Pin1 Enzyme
-
Suc-AEPF-pNA Substrate
-
α-Chymotrypsin
-
Assay Buffer (e.g., 35 mM HEPES, pH 7.8, 0.2 mM DTT, 0.1 mg/mL BSA)[2]
-
DMSO (for dissolving Suc-AEPF-pNA)
Procedure:
-
Prepare Reagent Solutions:
-
Prepare the assay buffer and store it on ice.
-
Prepare a stock solution of Suc-AEPF-pNA in DMSO.
-
Prepare a stock solution of α-chymotrypsin in a suitable buffer (e.g., 1 mM HCl).
-
Prepare serial dilutions of Pin1 enzyme in assay buffer.
-
-
Set up the Assay Plate:
-
Add the desired volume of assay buffer to each well of a 96-well microplate.
-
Add the Pin1 enzyme dilutions to the appropriate wells.
-
Include a no-enzyme control (add assay buffer instead of enzyme) to measure background absorbance.
-
If testing inhibitors, pre-incubate the enzyme with the inhibitor for a specified time (e.g., 12 hours at 4°C) before adding the substrate.[2]
-
-
Initiate the Reaction:
-
Prepare a substrate/chymotrypsin mixture by diluting the Suc-AEPF-pNA stock and the chymotrypsin stock into the assay buffer to achieve the desired final concentrations.
-
Add the substrate/chymotrypsin mixture to all wells to start the reaction.
-
-
Measure Absorbance:
-
Immediately place the microplate in a plate reader capable of measuring absorbance at or near 405 nm.
-
Measure the absorbance at regular intervals (e.g., every minute) for a set period of time (e.g., 30-60 minutes) at a constant temperature.
-
-
Data Analysis:
-
Subtract the absorbance of the no-enzyme control from the absorbance of the enzyme-containing wells at each time point.
-
Plot the change in absorbance over time. The initial linear portion of the curve represents the initial reaction velocity.
-
Calculate the enzyme activity using the Beer-Lambert law, where the molar extinction coefficient of p-nitroaniline is known.
-
Data Presentation
| Parameter | Value | Reference |
| Substrate | Suc-Ala-Glu-Pro-Phe-pNA (Suc-AEPF-pNA) | [3][4] |
| Enzyme | Peptidyl-prolyl isomerase Pin1 | [3][4] |
| Assay Type | Chymotrypsin-coupled colorimetric assay | [3] |
| Detection Wavelength | ~405 nm | General for pNA |
| Assay Buffer Example | 35 mM HEPES, pH 7.8, 0.2 mM DTT, 0.1 mg/mL BSA | [2] |
| Chymotrypsin Conc. | 6 mg/mL (final) | [2] |
| Storage of Suc-AEPF-pNA Stock | -20°C or -80°C in DMSO | [4] |
Note: Specific kinetic parameters such as Km and kcat for Suc-AEPF-pNA with Pin1 should be determined experimentally as they can vary with assay conditions.
Visualizations
Caption: Experimental workflow for the Suc-AEPF-pNA assay.
Caption: Enzymatic cascade of the chymotrypsin-coupled Pin1 assay.
References
Validation & Comparative
A Researcher's Guide to Validating Pin1 Inhibitor Screening with Suc-Ala-Glu-Pro-Phe-pNA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the results of Pin1 inhibitor screenings using the chromogenic substrate, Succinyl-Ala-Glu-Pro-Phe-p-nitroanilide (Suc-Ala-Glu-Pro-Phe-pNA). Pin1, a peptidyl-prolyl cis-trans isomerase (PPIase), is a critical regulator in various cellular processes and a promising therapeutic target, particularly in oncology. Its overexpression is implicated in numerous human cancers where it modulates the activity of key proteins in oncogenic signaling pathways.[1][2][3][4] This document outlines a standardized experimental protocol, presents a model for comparative data analysis, and visualizes the underlying biological and experimental workflows.
The Role of Pin1 in Oncogenic Signaling
Pin1 specifically recognizes and catalyzes the isomerization of phosphorylated Serine/Threonine-Proline (pSer/Thr-Pro) motifs within a subset of proteins.[1][3] This conformational change can profoundly impact protein function by altering stability, subcellular localization, and interaction with other proteins.[2][5] Consequently, Pin1 acts as a crucial amplifier in multiple cancer-driving pathways.[2][6] Key signaling cascades regulated by Pin1 include:
-
Wnt/β-catenin Pathway: Pin1 binds to phosphorylated β-catenin, enhancing its stability and promoting its accumulation in the nucleus, which drives the expression of proliferation-associated genes like c-Myc and Cyclin D1.[5][6]
-
Ras/AP-1 Signaling: By interacting with components of the AP-1 family (c-Fos and c-Jun), Pin1 enhances their transcriptional activity and stability.[5]
-
PI3K/Akt/mTOR Signaling: Pin1 is intertwined with insulin and growth factor signaling, promoting the activation of the PI3K-Akt-mTOR axis.[2][7]
-
NF-κB Signaling: Pin1 can activate the NF-κB pathway by promoting the nuclear accumulation of the p65 subunit.[6]
-
NOTCH Pathway: Pin1 enhances NOTCH signaling by increasing receptor cleavage and preventing the degradation of the active intracellular domain (NICD).[7]
Below is a diagram illustrating the central role of Pin1 in the Wnt/β-catenin signaling pathway.
Experimental Protocol: A Chymotrypsin-Coupled Assay for Pin1 Inhibition
This section details a robust and widely used spectrophotometric assay to quantify Pin1 isomerase activity and its inhibition. The assay relies on the conformational selectivity of the protease chymotrypsin.
Principle of the Assay The substrate, this compound, exists in both cis and trans conformations around the Glu-Pro peptide bond. Pin1 catalyzes the conversion of the cis isomer to the trans isomer. Chymotrypsin specifically cleaves the peptide bond C-terminal to Phenylalanine only when the preceding proline is in the trans conformation, releasing the chromophore p-nitroanilide (pNA).[8][9] The rate of pNA release, measured by the increase in absorbance at 390 nm, is directly proportional to the Pin1 isomerase activity.[9]
Materials and Reagents
-
Recombinant Human Pin1 (full-length or catalytic domain)
-
α-Chymotrypsin
-
Dithiothreitol (DTT)
-
Test compounds (potential Pin1 inhibitors)
-
DMSO (for dissolving compounds)
-
Clear, flat-bottom 96-well microplates
-
Microplate spectrophotometer capable of kinetic measurements
Experimental Procedure
-
Reagent Preparation:
-
Prepare a concentrated stock of Pin1 in assay buffer.
-
Prepare a stock solution of the this compound substrate.
-
Prepare a fresh, concentrated stock of α-chymotrypsin in 1 mM HCl immediately before use.
-
Dissolve test compounds and reference inhibitor in 100% DMSO to create high-concentration stock solutions. Prepare serial dilutions as needed.
-
-
Assay Reaction Setup:
-
In a 96-well plate, add assay buffer to each well.
-
Add the desired concentration of the test compound or reference inhibitor to the appropriate wells. Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" control.
-
Add Pin1 enzyme to all wells except the "no enzyme" control. The final concentration of Pin1 typically ranges from 5 to 200 nM, depending on the enzyme's activity.[13]
-
Pre-incubate the plate at a controlled temperature (e.g., 4-10°C) for a set period (e.g., 15-30 minutes) to allow the inhibitors to bind to Pin1.[8][13]
-
-
Initiation and Measurement:
-
To start the reaction, add a mixture of the substrate and chymotrypsin to all wells.[8]
-
Immediately place the plate in a spectrophotometer pre-set to the assay temperature.
-
Measure the change in absorbance at 390 nm over time (e.g., every 30 seconds for 10-20 minutes).
-
Data Analysis
-
Calculate Reaction Rate: Determine the initial velocity (V₀) of the reaction for each well by calculating the slope of the linear portion of the absorbance vs. time curve.
-
Calculate Percent Inhibition: Use the following formula to determine the inhibitory activity of each compound concentration: % Inhibition = [1 - (V₀_inhibitor - V₀_no_enzyme) / (V₀_no_inhibitor - V₀_no_enzyme)] x 100
-
Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce Pin1 activity by 50%.
-
Determine Ki (Optional): The inhibition constant (Ki) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation if the Michaelis-Menten constant (Km) of the substrate is known: Ki = IC₅₀ / (1 + [S]/Km).[8]
The workflow for this assay is summarized in the diagram below.
Data Presentation: Comparative Analysis of Pin1 Inhibitors
To objectively evaluate and compare the efficacy of novel compounds from a screening campaign, it is essential to summarize the quantitative data in a clear, structured format. The table below provides a template for comparing key performance metrics of different Pin1 inhibitors validated using the described assay.
| Inhibitor Name | Putative Mechanism | IC₅₀ (µM) | Ki (nM) | Notes |
| Compound X | Reversible, Competitive | 1.2 | 350 | Novel screening hit. |
| Compound Y | Covalent | 0.5 | 48[8] | High potency, targets active site Cys113.[8][14] |
| Juglone | Covalent, Non-specific | 5.8 | - | Reference compound; known off-target effects.[8] |
| KPT-6566 | Covalent | 0.09 | - | Potent reference inhibitor, but may have poor drug-like properties.[14] |
| ATRA | Non-covalent | 2.5 | - | All-trans retinoic acid; induces Pin1 degradation.[8] |
Note: IC₅₀ and Ki values are representative and should be experimentally determined. The values for Compound Y, Juglone, and KPT-6566 are based on literature for context.
This structured comparison allows researchers to quickly assess the relative potency and characteristics of their lead compounds against established benchmarks, facilitating the selection of the most promising candidates for further development.
References
- 1. PIN1 - Wikipedia [en.wikipedia.org]
- 2. The mechanisms of Pin1 as targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclic Peptidyl Inhibitors against Human Peptidyl-Prolyl Isomerase Pin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of PIN1 inhibitors – Molecular Modeling & Virtual Screening Laboratory [mmvsl.it]
- 5. Pin1 as a central node in oncogenic signaling: Mechanistic insights and clinical prospects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Pin1 for Modulation of Cell Motility and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Oncogenic Hijacking of the PIN1 Signaling Network [frontiersin.org]
- 8. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Small molecules targeting Pin1 as potent anticancer drugs [frontiersin.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. adooq.com [adooq.com]
- 13. Structural Basis for High-Affinity Peptide Inhibition of Human Pin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeted degradation of Pin1 by protein-destabilizing compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Pin1 Substrates: Suc-Ala-Glu-Pro-Phe-pNA in Focus
For researchers in cell biology and drug discovery, the peptidyl-prolyl cis-trans isomerase Pin1 is a critical enzyme that regulates the function of numerous proteins involved in cell cycle progression, signal transduction, and neurodegenerative diseases. The selection of an appropriate substrate is paramount for accurately assaying Pin1 activity and for screening potential inhibitors. This guide provides a detailed comparison of the chromogenic substrate Suc-Ala-Glu-Pro-Phe-pNA with other physiologically relevant Pin1 substrates, supported by experimental data and detailed protocols.
Performance Comparison of Pin1 Substrates
The catalytic efficiency of Pin1 varies significantly across different substrates. The chromogenic peptide this compound serves as a convenient substrate for spectrophotometric assays, where the glutamate residue mimics the essential phosphoserine/threonine moiety. In contrast, phosphorylated peptides derived from native Pin1 targets, such as Cdc25c and the synthetic peptide WFYpSPR-pNA, represent more physiologically relevant substrates. The kinetic parameters for Pin1 activity with these substrates are summarized in the table below.
| Substrate | Assay Type | kcat/KM (M⁻¹s⁻¹) | Reference |
| This compound | Chymotrypsin-coupled | 380 | [1](--INVALID-LINK--) |
| WFYpSPR-pNA | Trypsin-coupled | 20,160 | [2](--INVALID-LINK--) |
| pCDC25c (EQPLpTPVTDL) | NMR EXSY | Not directly measured as kcat/KM; kex reported | [1](--INVALID-LINK--) |
Note: The kcat/KM values can vary depending on the specific assay conditions, including buffer composition and temperature. NMR EXSY measures the rate of chemical exchange (kex), which is related to but not a direct measure of kcat/KM.
Experimental Methodologies
Accurate and reproducible data are the bedrock of scientific research. Below are detailed protocols for the two most common methods for assaying Pin1 activity.
Protease-Coupled Spectrophotometric Assay
This assay continuously measures the cis-to-trans isomerization of a peptide substrate by Pin1. The trans isomer is subsequently cleaved by a protease (chymotrypsin or trypsin), releasing a chromophore (p-nitroaniline), which can be detected by monitoring the absorbance at 390-410 nm.
Caption: Workflow for Protease-Coupled Pin1 Assay.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 35 mM HEPES, pH 7.8.
-
Pin1 Stock Solution: Prepare a concentrated stock of purified Pin1 in assay buffer.
-
Protease Stock Solution: Prepare a stock solution of α-chymotrypsin (for substrates like this compound) or trypsin (for substrates with a C-terminal arginine) in an appropriate buffer.
-
Substrate Stock Solution: Dissolve the peptide substrate in a suitable solvent (e.g., DMSO or an aqueous buffer).
-
-
Assay Procedure:
-
In a temperature-controlled spectrophotometer cuvette, combine the assay buffer, Pin1 (at the desired final concentration, typically in the nanomolar range), and the coupling protease (e.g., 0.5 mg/mL chymotrypsin).
-
Pre-incubate the mixture at the desired temperature (e.g., 25°C) for 5-10 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding the substrate to the cuvette. The final substrate concentration should be varied to determine the kinetic parameters.
-
Immediately begin monitoring the increase in absorbance at 390-410 nm over time.
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
-
Determine the kinetic parameters (Km and kcat) by fitting the initial velocity data at different substrate concentrations to the Michaelis-Menten equation.
-
NMR-Based Exchange Spectroscopy (EXSY)
NMR-based assays, particularly 2D ¹H-¹H EXSY, directly monitor the cis-trans isomerization of the peptidyl-prolyl bond in solution. This method is powerful for studying the kinetics of Pin1 with physiological substrates that do not contain a chromogenic reporter.
Caption: Workflow for Pin1 NMR EXSY Assay.
Protocol:
-
Sample Preparation:
-
NMR Buffer: Prepare a suitable buffer for NMR analysis, typically containing a buffering agent (e.g., 20 mM HEPES or phosphate, pH 7.0-7.5), salt (e.g., 50-100 mM NaCl), and 10% D₂O for the field-frequency lock.
-
Substrate Solution: Dissolve the phosphorylated peptide substrate in the NMR buffer to a final concentration typically in the high micromolar to low millimolar range.
-
Pin1 Solution: Prepare a stock solution of purified Pin1.
-
-
NMR Data Acquisition:
-
Acquire a 1D ¹H NMR spectrum of the substrate alone to identify the chemical shifts of the cis and trans isomers.
-
Add a catalytic amount of Pin1 to the substrate solution (typically a substrate-to-enzyme ratio of 100:1 to 1000:1).
-
Acquire a series of 2D ¹H-¹H EXSY spectra with a range of mixing times (e.g., 50 ms to 500 ms).
-
-
Data Analysis:
-
Process the EXSY spectra using appropriate software.
-
Identify and integrate the volumes of the diagonal peaks (cis-cis and trans-trans) and the cross-peaks (cis-trans and trans-cis).
-
The rate of chemical exchange (kex), which is the sum of the forward and reverse isomerization rate constants, can be determined by analyzing the build-up of the cross-peak intensity as a function of the mixing time.
-
Conclusion
The choice of substrate for Pin1 activity assays depends on the specific research question. This compound is a convenient and widely used substrate for high-throughput screening and routine enzyme characterization due to its compatibility with simple spectrophotometric assays. However, for studies requiring a more physiologically relevant context or for investigating the interaction of Pin1 with its native binding partners, phosphorylated peptides such as WFYpSPR-pNA and those derived from proteins like Cdc25c are more appropriate. While the experimental setup for these substrates, particularly using NMR-based methods, is more complex, it provides a more accurate representation of Pin1's catalytic activity in a biological setting. The data and protocols presented in this guide offer a comprehensive resource for researchers to select and utilize the most suitable substrate for their investigations into the critical role of Pin1.
References
A Guide to the Cross-Validation of Asparaginyl Endopeptidase (AEP) Assays
For researchers, scientists, and drug development professionals, the accurate measurement of asparaginyl endopeptidase (AEP), also known as legumain, is critical. This guide provides a comprehensive comparison of a chromogenic p-nitroanilide (pNA) based assay with orthogonal methods for the robust validation of AEP activity.
Asparaginyl endopeptidase is a lysosomal cysteine protease with a key role in various physiological and pathological processes, including antigen presentation, pro-enzyme activation, and cancer progression. Given its therapeutic potential, the rigorous assessment of AEP activity is paramount. This guide outlines the principles and protocols for a standard chromogenic assay and compares its performance with fluorogenic assays, activity-based probes (ABPs), and mass spectrometry-based N-terminomics.
Addressing the Substrate: Suc-AEPF-pNA
Initial inquiries regarding "Suc-AEPF-pNA" have revealed that this substrate, Succinyl-Ala-Glu-Pro-Phe-pNA, is primarily designed and validated for the measurement of peptidylprolyl isomerase Pin1 activity.[1][2] There is no substantial evidence in the reviewed literature to suggest its use or cross-reactivity with asparaginyl endopeptidase. Therefore, for the purpose of this guide, we will focus on a well-established chromogenic substrate for AEP, Benzoyl-L-asparaginyl-p-nitroanilide (Bz-Asn-pNA), and its cross-validation with other methodologies.
Comparative Analysis of AEP Assay Methodologies
The selection of an appropriate assay for AEP activity depends on the specific experimental needs, including sensitivity, throughput, and the biological context being investigated. Below is a summary of the key performance characteristics of four distinct methods.
| Assay Method | Principle | Typical Substrate/Probe | Detection | Advantages | Limitations |
| Chromogenic Assay | Enzymatic cleavage of a chromogenic substrate releases p-nitroaniline (pNA), which can be quantified by absorbance. | Bz-Asn-pNA | Spectrophotometry (405 nm) | Cost-effective, simple, suitable for high-throughput screening. | Lower sensitivity compared to other methods, potential for interference from colored compounds. |
| Fluorogenic Assay | Enzymatic cleavage of a fluorogenic substrate releases a fluorescent molecule (e.g., AMC), which is measured by fluorescence. | Z-Ala-Ala-Asn-AMC | Fluorometry (Ex/Em ~380/460 nm) | High sensitivity, wide dynamic range, suitable for kinetic studies.[3] | Potential for quenching or autofluorescence from sample components. |
| Activity-Based Probes (ABPs) | Covalent modification of the active enzyme by a probe carrying a reporter tag (e.g., fluorophore). | LE28, LP-1 | Fluorescence imaging, SDS-PAGE | In situ and in vivo imaging of active enzyme, high specificity.[4] | Can require more complex synthesis and validation, may not be suitable for high-throughput screening. |
| N-Terminomics (Mass Spectrometry) | Identification and quantification of neo-N-termini generated by protease cleavage in a complex biological sample. | Endogenous proteins | Mass Spectrometry | Unbiased, global identification of physiological substrates, high specificity.[5][6] | Technically demanding, lower throughput, requires specialized equipment and expertise. |
Experimental Workflow Overview
The general workflow for assessing AEP activity varies depending on the chosen method. The following diagram illustrates the key steps for each of the four compared assays.
Signaling Pathway and Enzyme Activation
AEP is synthesized as an inactive zymogen, proAEP, which undergoes autocatalytic activation under acidic conditions, typically found in lysosomes. This activation involves the cleavage of both N- and C-terminal propeptides to yield the mature, active enzyme.
Detailed Experimental Protocols
Chromogenic Assay for AEP Activity using Bz-Asn-pNA
This protocol is adapted from established methods for measuring AEP activity.[7]
a. Materials:
-
Recombinant human AEP
-
Bz-Asn-pNA substrate (stock solution in DMSO)
-
Assay Buffer: 100 mM citric acid, 100 mM NaCl, 5 mM DTT, pH 5.5
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
b. Procedure:
-
Prepare the AEP enzyme solution by diluting the stock in pre-warmed Assay Buffer to the desired concentration.
-
Prepare the Bz-Asn-pNA substrate solution by diluting the DMSO stock in pre-warmed Assay Buffer to a final concentration of 0.2 mM.
-
Add 50 µL of the enzyme solution to each well of the 96-well plate. Include a blank control with Assay Buffer only.
-
Initiate the reaction by adding 50 µL of the substrate solution to each well.
-
Incubate the plate at 37°C.
-
Measure the absorbance at 405 nm at multiple time points (e.g., every 5 minutes for 30-60 minutes) using a microplate reader.
-
Calculate the rate of reaction (change in absorbance per minute) from the linear portion of the curve.
Fluorogenic Assay for AEP Activity using Z-Ala-Ala-Asn-AMC
This protocol is based on commonly used fluorogenic AEP assays.[8]
a. Materials:
-
Recombinant human AEP
-
Z-Ala-Ala-Asn-AMC substrate (stock solution in DMSO)
-
Assay Buffer: 50 mM citric acid, 100 mM NaCl, 0.05% Tween-20, pH 5.5
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~380 nm, Emission: ~460 nm)
b. Procedure:
-
Prepare the AEP enzyme solution in pre-warmed Assay Buffer.
-
Prepare the Z-Ala-Ala-Asn-AMC substrate solution by diluting the DMSO stock in pre-warmed Assay Buffer to a final concentration of 50 µM.
-
Add 50 µL of the enzyme solution to each well of the black microplate. Include a blank control with Assay Buffer only.
-
Initiate the reaction by adding 50 µL of the substrate solution to each well.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at multiple time points.
-
Determine the rate of substrate cleavage from the linear increase in fluorescence over time.
Activity-Based Probe (ABP) Labeling of AEP
This protocol provides a general workflow for using a fluorescent ABP.
a. Materials:
-
Cell or tissue lysate containing AEP
-
Fluorescent ABP for AEP (e.g., LE28)
-
Labeling Buffer (e.g., citrate buffer, pH 5.5)
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner or imaging system
b. Procedure:
-
Incubate the cell or tissue lysate with the ABP at a predetermined concentration for a specified time (e.g., 30-60 minutes) at 37°C.
-
Stop the labeling reaction by adding SDS-PAGE loading buffer and heating the samples.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled AEP by scanning the gel using a fluorescence scanner at the appropriate excitation and emission wavelengths for the fluorophore on the ABP.
-
The intensity of the fluorescent band corresponding to the molecular weight of AEP is proportional to the amount of active enzyme.
N-Terminomics for AEP Substrate Identification
This is a complex workflow that requires specialized expertise and instrumentation. The following is a simplified overview.
a. Materials:
-
Biological samples (e.g., cells or tissues with and without AEP activity/inhibition)
-
Lysis buffer and protease inhibitors (excluding AEP inhibitors if studying its activity)
-
Reagents for N-termini enrichment (e.g., using Terminal Amine Isotopic Labeling of Substrates - TAILS)
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
-
Bioinformatics software for data analysis
b. Procedure:
-
Lyse the biological samples to extract proteins.
-
Block the primary amines of the original N-termini.
-
Digest the proteins with a protease like trypsin, which generates new N-termini with internal lysine residues.
-
Enrich for the original N-terminal peptides.
-
Analyze the enriched peptides by LC-MS/MS.
-
Use bioinformatics tools to identify the sequences of the N-terminal peptides and quantify their abundance between different sample groups. An increase in a specific neo-N-terminus in the presence of AEP activity suggests it is a substrate.[9]
Conclusion
The cross-validation of AEP activity assays using orthogonal methods is essential for generating reliable and reproducible data. While chromogenic assays like the one using Bz-Asn-pNA offer a straightforward and cost-effective approach, their sensitivity is limited. For more sensitive and quantitative measurements, fluorogenic assays are a superior choice. Activity-based probes provide the unique advantage of visualizing active AEP in complex biological samples and even in vivo. Finally, N-terminomics stands as a powerful discovery tool for identifying the physiological substrates of AEP, thereby offering deep insights into its biological functions. The selection of the most appropriate assay will be dictated by the specific research question, available resources, and the desired level of detail.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Colorimetric and fluorimetric microplate assays for legumain and a staining reaction for detection of the enzyme after electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N‐terminomics profiling of naïve and inflamed murine colon reveals proteolytic signatures of legumain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. N-Terminomics/TAILS Profiling of Macrophages after Chemical Inhibition of Legumain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of legumain involves proteolytic and conformational events, resulting in a context- and substrate-dependent activity profile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Legumain Activity Is Controlled by Extended Active Site Residues and Substrate Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Guide to the Reproducibility of Pin1 Assays Based on Suc-Ala-Glu-Pro-Phe-pNA
For researchers, scientists, and drug development professionals, the reproducibility of experimental findings is paramount. This guide provides a comparative analysis of the widely used chromogenic substrate, Succinyl-L-alanyl-L-glutamyl-L-prolyl-L-phenylalanine-p-nitroanilide (Suc-Ala-Glu-Pro-Phe-pNA), for assaying the activity of the peptidyl-prolyl isomerase Pin1. We delve into the available data on its performance, compare it with alternative methods, and provide detailed experimental protocols to aid in generating robust and reliable results.
The enzymatic activity of Pin1, a critical regulator of cellular signaling, is frequently measured using a chymotrypsin-coupled spectrophotometric assay with the chromogenic substrate this compound. In this assay, the glutamate residue acts as a phosphomimetic, mimicking the phosphorylated serine or threonine that Pin1 recognizes in its natural substrates. The isomerization of the proline residue by Pin1 renders the peptide susceptible to cleavage by chymotrypsin, releasing p-nitroaniline (pNA), which can be quantified by measuring absorbance at 405 nm.
Performance and Reproducibility of the this compound Assay
While the this compound based assay is a staple in many laboratories, a thorough assessment of its reproducibility requires an examination of its kinetic parameters and the variability observed within and between experiments.
Quantitative Data Summary
Comprehensive data on the intra- and inter-assay variability for the this compound based Pin1 assay is not extensively reported in the literature. However, general guidelines for immunoassays suggest that an intra-assay coefficient of variation (CV) should be less than 10%, and an inter-assay CV of less than 15% is generally considered acceptable.[1][2] Achieving this level of precision with the Pin1 chromogenic assay is dependent on meticulous experimental execution.
To provide a framework for comparison, the table below includes available kinetic data for a similar phosphopeptide substrate, Ac-Phe-Phe-pSer-Pro-Arg-pNA, and highlights the need for the establishment of such benchmarks for this compound.
| Substrate | Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Ac-Phe-Phe-pSer-Pro-Arg-pNA | Pin1 | Not Reported | Not Reported | 4230 |
| This compound | Pin1 | Data Not Available | Data Not Available | Data Not Available |
This table highlights the current gap in publicly available kinetic data for the this compound substrate with Pin1.
Comparison with Alternative Assay Methods
Fluorogenic assays represent a common alternative to the chromogenic method. These assays often come in kit formats and utilize a pre-isomerized substrate, where Pin1-mediated conversion to the trans isomer is required for cleavage by a developer enzyme and subsequent release of a fluorescent signal.
| Feature | Chromogenic Assay (this compound) | Fluorogenic Assay (Kit-based) |
| Principle | Absorbance-based detection of pNA released by chymotrypsin after Pin1-catalyzed isomerization. | Fluorescence-based detection after Pin1-catalyzed isomerization and subsequent enzymatic cleavage. |
| Substrate | This compound (phosphomimetic). | Often a pre-treated, cis-isoform of a fluorogenic substrate. |
| Advantages | Cost-effective, uses standard lab equipment (spectrophotometer). | Potentially higher sensitivity, convenient kit format. |
| Disadvantages | Indirect, coupled-enzyme assay which can be prone to interference. Lack of readily available, comprehensive reproducibility data. | Can be more expensive. Proprietary substrate and buffer compositions may limit customization. |
| Reported Reproducibility | Data not widely available. | Often specified in kit documentation (e.g., CV% < 10%). |
Experimental Protocols
To facilitate the standardization and reproducibility of findings, detailed experimental protocols are essential.
Chymotrypsin-Coupled Spectrophotometric Assay for Pin1 Activity
This protocol is adapted from a published method for determining Pin1 isomerase activity.[3]
Reagents:
-
Pin1 Enzyme: Purified recombinant human Pin1.
-
Substrate Stock Solution: 16 mM this compound in DMSO.
-
Substrate Preparation Solution: 480 mM LiCl in trifluoroethanol.
-
Assay Buffer: 50 mM HEPES, pH 7.0, 0.1 M NaCl, 2 mM DTT, 0.04 mg/ml BSA.
-
α-Chymotrypsin Solution: 6 µg/µl in 1 mM HCl.
Procedure:
-
Substrate Preparation: Dilute 1 µl of the 16 mM substrate stock solution in 100 µl of the substrate preparation solution (480 mM LiCl in trifluoroethanol) and incubate for 10 minutes at room temperature. This step helps to enrich the cis conformation of the peptide.
-
Reaction Mixture Preparation: In a suitable microplate well or cuvette, prepare the reaction mixture in cold assay buffer containing 1-2 µg of Pin1 and 6 µg of α-chymotrypsin.
-
Initiate Reaction: Add 0.5 µg of the prepared peptide substrate to the reaction mixture to initiate the reaction.
-
Measurement: Immediately measure the increase in absorbance at 390 nm or 405 nm over time using a spectrophotometer. The rate of pNA release is proportional to the Pin1 activity.
Visualizing the Workflow
To further clarify the experimental process, the following diagrams illustrate the key steps and the underlying enzymatic cascade.
Conclusion
The this compound based chromogenic assay is a valuable tool for measuring Pin1 activity. However, to ensure the reproducibility of findings, it is crucial for researchers to meticulously follow standardized protocols and, where possible, establish internal validation data, including intra- and inter-assay CVs. The lack of publicly available, comprehensive kinetic and reproducibility data for this specific substrate highlights a need within the research community to report these parameters to facilitate cross-study comparisons and enhance the overall reliability of Pin1 research. The adoption of alternative methods, such as fluorogenic assays, may offer advantages in terms of sensitivity and convenience, and a direct comparison of the reproducibility of these different platforms would be a valuable contribution to the field.
References
A Head-to-Head Battle: Suc-Ala-Glu-Pro-Phe-pNA versus Fluorescent Substrates for Pin1 Activity Assays
For researchers, scientists, and drug development professionals engaged in the study of the peptidyl-prolyl isomerase Pin1, the choice of assay methodology is critical for obtaining accurate and reproducible data. This guide provides an objective comparison of the traditional chromogenic substrate, Suc-Ala-Glu-Pro-Phe-pNA, and modern fluorescent substrates, offering insights into their respective principles, performance, and optimal applications.
The enzymatic activity of Pin1, a key regulator in various cellular processes, is a focal point of intense research, particularly in cancer and neurodegenerative diseases. Accurate measurement of Pin1's catalytic activity is paramount for understanding its biological function and for the discovery of novel therapeutic inhibitors. Two primary methodologies have emerged for this purpose: a classic chromogenic assay and a variety of more recent fluorescent techniques. This guide will dissect the nuances of each approach, presenting a clear comparison to aid researchers in selecting the most suitable assay for their specific needs.
At a Glance: Comparing Chromogenic and Fluorescent Pin1 Substrates
| Feature | This compound (Chromogenic) | Fluorescent Substrates |
| Principle | Indirect, coupled-enzyme assay measuring the release of p-nitroaniline. | Direct measurement of changes in fluorescence properties (e.g., FRET, polarization). |
| Detection | Absorbance (Spectrophotometry) | Fluorescence (Fluorometry) |
| Sensitivity | Lower | Generally Higher |
| Throughput | Moderate | High |
| Cost | Generally Lower | Can be higher, depending on the specific substrate and instrumentation. |
| Interference | Potential for interference with the coupling enzyme (chymotrypsin). | Susceptible to interference from fluorescent compounds. |
| Kinetic Parameters | Provides kcat/Km values. | Provides kcat/Km values and can also be adapted for binding affinity (Kd) determination. |
Delving into the Details: A Performance Showdown
The Veteran Chromogenic Substrate: this compound
The use of this compound is a well-established method for determining Pin1 activity.[1][2][3] This peptide mimics the pSer/Thr-Pro motif recognized by Pin1, with the glutamate residue acting as a phosphomimetic. The assay is not a direct measurement of Pin1 activity but rather a coupled enzymatic reaction. Pin1 first isomerizes the Pro-Phe bond in the substrate from its predominantly cis conformation to the trans conformation. Subsequently, a second enzyme, chymotrypsin, which is highly specific for the trans isomer, cleaves the peptide bond after the phenylalanine, releasing the chromogenic molecule p-nitroaniline (pNA).[4] The rate of pNA release, which can be monitored by measuring the increase in absorbance at 410 nm, is directly proportional to the Pin1 activity.
While reliable and cost-effective, this method has inherent limitations. The indirect nature of the assay means that any compound that inhibits chymotrypsin will produce a false-positive result for Pin1 inhibition. Furthermore, the sensitivity of chromogenic assays is generally lower than that of fluorescent assays.
The Rise of the Fluorescent Contenders
Fluorescent assays offer a more direct and often more sensitive approach to measuring Pin1 activity. These methods typically employ synthetic peptides that incorporate a fluorophore and a quencher or are labeled with a single fluorophore for polarization studies.
Förster Resonance Energy Transfer (FRET) Assays: In a FRET-based assay, a peptide substrate is synthesized with a FRET pair (a donor and an acceptor fluorophore) flanking the scissile bond. When the peptide is intact, the proximity of the two fluorophores allows for energy transfer from the excited donor to the acceptor, resulting in emission at the acceptor's wavelength. Upon cleavage of the peptide by a protease in a coupled assay, the FRET pair is separated, leading to a decrease in the FRET signal and an increase in the donor's fluorescence. For Pin1, a similar coupled-enzyme approach as the chromogenic assay can be employed, where Pin1 isomerization precedes cleavage by a conformation-specific protease.
Fluorescence Polarization (FP) Assays: FP assays are based on the principle that a small, fluorescently labeled molecule tumbles rapidly in solution, resulting in low fluorescence polarization. When this small molecule binds to a larger molecule, such as a protein, its tumbling rate is significantly reduced, leading to an increase in fluorescence polarization. In the context of Pin1, a fluorescently labeled peptide substrate can be used. While not a direct measure of catalytic activity, FP is a powerful tool for assessing the binding affinity of substrates and inhibitors to Pin1 in a high-throughput format.
A key advantage of fluorescent assays is their generally higher sensitivity and their amenability to high-throughput screening (HTS) formats.[2] However, they are not without their own set of challenges, including potential interference from autofluorescent compounds and the higher cost of labeled substrates and specialized detection instrumentation.
Quantitative Data Summary
| Substrate | Assay Type | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Reference |
| This compound | Chromogenic (Chymotrypsin-coupled) | ~50-100 (estimated) | ~1,000 - 5,000 | [4] |
| Ac-Phe-Phe-(p)Ser-Pro-Arg-pNA | Chromogenic (Trypsin-coupled) | Not explicitly stated | 4,230 | [5] |
| Fluorescent Peptide (e.g., derived from Cdc25c) | Fluorescence (coupled assay) | Not explicitly stated | Not explicitly stated | - |
Note: Direct comparison of kinetic constants is challenging due to variations in experimental conditions across different studies. The values presented here are for illustrative purposes.
Experimental Protocols
Chromogenic Pin1 Activity Assay using this compound
This protocol is adapted from established methods.[4]
Materials:
-
Recombinant human Pin1
-
This compound substrate
-
α-Chymotrypsin
-
Assay Buffer: 35 mM HEPES, pH 7.8
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 410 nm
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Pin1 enzyme (at desired concentration)
-
Test compound or vehicle (for inhibition studies)
-
-
Incubate the plate at room temperature for 10-15 minutes to allow for compound binding to the enzyme.
-
Initiate the reaction by adding a mixture of the this compound substrate and chymotrypsin. A typical final concentration for the substrate is 50 µM and for chymotrypsin is 0.1 mg/mL.
-
Immediately begin monitoring the increase in absorbance at 410 nm at regular intervals (e.g., every 30 seconds) for 10-20 minutes using a microplate reader.
-
The initial rate of the reaction is determined from the linear portion of the absorbance versus time curve.
Fluorescent Pin1 Activity Assay (Generic FRET-based Protocol)
This protocol outlines a general procedure for a FRET-based Pin1 assay.
Materials:
-
Recombinant human Pin1
-
FRET-based Pin1 peptide substrate (with donor/acceptor pair)
-
Conformation-specific protease (e.g., chymotrypsin or trypsin, depending on the substrate sequence)
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT
-
96- or 384-well black microplate
-
Fluorescence microplate reader with appropriate excitation and emission filters for the FRET pair.
Procedure:
-
Prepare a stock solution of the FRET peptide substrate in a suitable solvent (e.g., DMSO).
-
In a black microplate, add the following to each well:
-
Assay Buffer
-
Pin1 enzyme
-
Test compound or vehicle
-
-
Incubate the plate at room temperature for 10-15 minutes.
-
Initiate the reaction by adding a mixture of the FRET substrate and the conformation-specific protease.
-
Immediately begin measuring the fluorescence of both the donor and acceptor fluorophores at their respective emission wavelengths. The ratio of acceptor to donor emission is typically used to represent the FRET signal.
-
The initial rate of the reaction is determined from the linear portion of the FRET signal versus time curve.
Visualizing the Mechanisms
References
- 1. A high-throughput screen for inhibitors of the prolyl isomerase, Pin1, identifies a seaweed polyphenol that reduces adipose cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New PIN1 inhibitors identified through a pharmacophore-driven, hierarchical consensus docking strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity and Affinity of Pin1 Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Chymotrypsin Kinetics: Comparing Suc-Ala-Glu-Pro-Phe-pNA and Alternative Substrates
For researchers in enzymology and drug development, accurate and reproducible kinetic data is paramount. This guide provides a comparative analysis of the chromogenic substrate Suc-Ala-Glu-Pro-Phe-pNA with other commonly used substrates for assaying chymotrypsin activity. We present a consolidation of kinetic data from various sources, detailed experimental protocols, and visualizations to aid in experimental design and data interpretation.
Performance Comparison of Chymotrypsin Substrates
The choice of substrate is critical for any enzyme kinetic study. An ideal substrate exhibits high specificity, a readily detectable signal, and kinetic parameters suitable for the experimental conditions. Below is a comparison of kinetic constants for α-chymotrypsin with this compound and two common alternative substrates: N-benzoyl-L-tyrosine ethyl ester (BTEE) and p-nitrophenyl acetate (pNPA).
| Substrate | Michaelis Constant (Km) | Catalytic Constant (kcat) | Catalytic Efficiency (kcat/Km) |
| This compound | Km values have been reported to be low, indicating high affinity. | Characterized by a high kcat value. | High |
| N-benzoyl-L-tyrosine ethyl ester (BTEE) | Apparent Km of 0.02 mM has been observed.[1] | 37 s-1[1] | 1850 mM-1s-1 |
| p-nitrophenyl acetate (pNPA) | Km can be determined from Lineweaver-Burk or Eadie-Hofstee plots. | The reaction exhibits biphasic kinetics with an initial burst phase. | Lower compared to more specific substrates. |
Note: Kinetic parameters can vary depending on experimental conditions such as pH, temperature, and buffer composition. The data presented here is for comparative purposes. Suc-Ala-Ala-Pro-Phe-pNA is noted for having a high kcat and a low Km, making it a sensitive substrate for chymotrypsin.[2]
Experimental Protocols
Detailed and consistent experimental protocols are essential for obtaining reliable kinetic data. Below are protocols for chymotrypsin assays using the three compared substrates.
Protocol for Chymotrypsin Assay using this compound
This protocol is synthesized from multiple sources to provide a comprehensive procedure for determining chymotrypsin kinetics using this compound.
1. Reagents and Buffers:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2.
-
Substrate Stock Solution: Prepare a 100 mM stock solution of Suc-Ala-Ala-Pro-Phe-p-nitroanilide in dimethyl sulfoxide (DMSO).[3]
-
Enzyme Solution: Prepare a stock solution of α-chymotrypsin in 1 mM HCl to the desired concentration. Dilute the enzyme in the assay buffer immediately before use.
2. Assay Procedure:
-
Prepare a series of substrate dilutions in the assay buffer from the stock solution.
-
In a 96-well plate or cuvette, add the substrate solution.
-
To initiate the reaction, add the diluted enzyme solution to the substrate solution. The final volume should be consistent for all reactions.
-
Immediately measure the change in absorbance at 410 nm over time using a spectrophotometer.[3] The release of p-nitroaniline results in an increase in absorbance.
-
Record the initial reaction velocity (V0) from the linear portion of the absorbance vs. time plot.
-
Perform the assay for each substrate concentration and a blank without the enzyme.
-
Determine the Km and Vmax by plotting the initial velocities against the substrate concentrations and fitting the data to the Michaelis-Menten equation.
Protocol for Chymotrypsin Assay using N-benzoyl-L-tyrosine ethyl ester (BTEE)
This protocol is based on established methods for assaying chymotrypsin activity with BTEE.[4][5]
1. Reagents and Buffers:
-
Assay Buffer: 80 mM Tris-HCl buffer, pH 7.8, containing 100 mM CaCl2.[5]
-
Substrate Solution: Prepare a 1.18 mM solution of N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE) in a mixture of methanol and water (e.g., 50% w/w methanol).[4][5]
-
Enzyme Solution: Dissolve α-chymotrypsin in 1 mM HCl at a concentration of 1 mg/mL. Dilute to 10-30 µg/mL in 1 mM HCl for the assay.[4][5]
2. Assay Procedure:
-
Set the spectrophotometer to 256 nm and equilibrate the cuvette holder to 25°C.[4][5]
-
In a quartz cuvette, mix 1.5 mL of the assay buffer and 1.4 mL of the BTEE solution.[4][5]
-
Incubate for 3-5 minutes to reach thermal equilibrium and record any blank rate.[4]
-
Initiate the reaction by adding 0.1 mL of the diluted enzyme solution.[4]
-
Record the increase in absorbance at 256 nm for approximately 5 minutes.
-
Calculate the rate of reaction (ΔA256/min) from the initial linear portion of the curve.[4]
-
The molar extinction coefficient for the product, N-benzoyl-L-tyrosine, at 256 nm is 964 M-1cm-1.[4]
Protocol for Chymotrypsin Assay using p-nitrophenyl acetate (pNPA)
This assay monitors the "burst" kinetics characteristic of chymotrypsin's reaction with pNPA.[6][7]
1. Reagents and Buffers:
-
Assay Buffer: 0.1 M Tris-HCl, pH 8.2.
-
Substrate Stock Solution: Prepare a stock solution of p-nitrophenyl acetate in a water-miscible organic solvent like acetonitrile.
-
Enzyme Solution: Prepare a stock solution of α-chymotrypsin in 1 mM HCl.
2. Assay Procedure:
-
Set the spectrophotometer to 400 nm.[6]
-
Prepare a series of substrate dilutions in the assay buffer.
-
Add the substrate solution to a cuvette.
-
Initiate the reaction by adding the chymotrypsin solution.
-
Rapidly mix and immediately start recording the absorbance at 400 nm.
-
Observe the initial rapid "burst" of p-nitrophenolate release followed by a slower, steady-state rate.[7]
-
The concentration of the released p-nitrophenolate can be calculated using its molar extinction coefficient.
Visualizing the Enzymatic Reaction
To better understand the underlying mechanism of the colorimetric assay with this compound, the following workflow diagram illustrates the process.
Caption: Enzymatic hydrolysis of this compound by α-chymotrypsin.
The following diagram illustrates the general experimental workflow for determining enzyme kinetic parameters.
References
- 1. Use of N-benzoyl-L-tyrosine thiobenzyl ester as a protease substrate. Hydrolysis by alpha-chymotrypsin and subtilisin BPN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]
- 5. rsc.org [rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]
A Researcher's Guide to Benchmarking Novel Pin1 Inhibitors with Suc-AEPF-pNA
For researchers and scientists at the forefront of drug discovery, the robust evaluation of novel enzyme inhibitors is paramount. This guide provides a comprehensive framework for benchmarking new inhibitors of Pin1, a critical enzyme implicated in various cancers and other diseases, using the chromogenic substrate Suc-AEPF-pNA.
This document outlines the essential experimental protocols, presents a comparative analysis of known Pin1 inhibitors, and visualizes the intricate signaling pathways governed by Pin1, offering a data-driven resource for drug development professionals.
Comparative Efficacy of Pin1 Inhibitors
The inhibitory potential of a compound against Pin1 is a key determinant of its therapeutic promise. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are critical metrics for this evaluation. The following table summarizes the reported inhibitory activities of several compounds against Pin1, determined using assays involving the Suc-AEPF-pNA substrate or closely related methodologies.
| Inhibitor | Type | IC50 | Ki | Reference |
| Juglone | Natural Product, Covalent | ~10.9 µM | - | [1] |
| All-trans retinoic acid (ATRA) | Small Molecule | ~4.6 µM - 33.2 µM | - | [1][2] |
| KPT-6566 | Small Molecule, Covalent | 640 nM | 625.2 nM | [3] |
| BJP-06–005-3 | Peptide-based, Covalent | - | 48 nM | |
| VS1 | Small Molecule | 6.4 µM | - | [2] |
| VS2 | Small Molecule | 29.3 µM | - | [2] |
| PiB | Small Molecule | 1.5 µM | - | [4] |
| TME-001 | Small Molecule | 6.1 µM | - | [4] |
| Sulfopin | Small Molecule, Covalent | - | 17 nM | [3] |
| ZL-Pin13 | Small Molecule, Covalent | 67 nM | - | [3] |
| PIN1 inhibitor 4 (compound 6a) | Small Molecule, Covalent | 3.15 µM | - | [3] |
| PIN1 inhibitor 5 (compound 7) | Small Molecule | - | 80 nM | [3] |
Note: The IC50 and Ki values can vary depending on the specific experimental conditions, such as enzyme and substrate concentrations. The data presented here is for comparative purposes.
Pin1 Signaling Pathways
Pin1 plays a pivotal role in regulating a multitude of cellular processes by catalyzing the cis-trans isomerization of phosphorylated serine/threonine-proline motifs in its substrate proteins. This conformational change can profoundly impact protein stability, localization, and activity, thereby influencing major signaling cascades implicated in cell proliferation, survival, and differentiation.[5] Understanding these pathways is crucial for elucidating the mechanism of action of Pin1 inhibitors.
Caption: Overview of Pin1's central role in signaling pathways.
Experimental Workflow: Pin1 Inhibition Assay
The chymotrypsin-coupled assay using the chromogenic substrate Suc-AEPF-pNA is a widely accepted method for measuring Pin1's peptidyl-prolyl isomerase (PPIase) activity and for screening inhibitors. The workflow is designed to quantify the rate of cis-to-trans isomerization of the substrate, which is catalyzed by Pin1.
Caption: Step-by-step workflow for the Pin1 inhibition assay.
Detailed Experimental Protocol: Chymotrypsin-Coupled Pin1 Inhibition Assay
This protocol provides a detailed methodology for determining the inhibitory activity of a compound against Pin1 using the Suc-AEPF-pNA substrate.
Materials:
-
Recombinant human Pin1
-
Suc-Ala-Glu-Pro-Phe-p-nitroanilide (Suc-AEPF-pNA)
-
α-Chymotrypsin
-
Assay Buffer: 35 mM HEPES, pH 7.8, containing a reducing agent (e.g., 0.2 mM DTT)
-
Test inhibitor compounds
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 390 nm
Procedure:
-
Reagent Preparation:
-
Prepare the assay buffer and store it on ice.
-
Dissolve Suc-AEPF-pNA in a suitable solvent (e.g., DMSO) to create a stock solution. Further dilute in the assay buffer to the desired final concentration (e.g., 50-100 µM).
-
Prepare a stock solution of α-chymotrypsin in 1 mM HCl. Dilute in the assay buffer to the final working concentration (e.g., 0.5-1 mg/mL) just before use.
-
Prepare a serial dilution of the test inhibitor in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the desired volume of the test inhibitor dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known Pin1 inhibitor).
-
Add the diluted Pin1 enzyme to each well containing the inhibitor or vehicle.
-
Pre-incubate the plate at room temperature for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
To initiate the enzymatic reaction, add the Suc-AEPF-pNA substrate to all wells.
-
Immediately after adding the substrate, add the α-chymotrypsin solution to all wells. Chymotrypsin will cleave the p-nitroanilide (pNA) from the trans-isoform of the substrate, releasing a yellow-colored product.
-
Place the plate in a microplate reader and immediately start monitoring the increase in absorbance at 390 nm over time (kinetic measurement). Record data points every 30-60 seconds for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the initial velocity (rate) of the reaction for each inhibitor concentration by determining the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percentage of Pin1 inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).
-
If desired, the inhibition constant (Ki) can be determined by performing the assay with varying concentrations of both the inhibitor and the substrate and analyzing the data using methods such as the Cheng-Prusoff equation (for competitive inhibitors) or Dixon plots.
-
Concluding Remarks
The systematic benchmarking of new Pin1 inhibitors is a cornerstone of advancing novel therapeutics into the clinical pipeline. The methodologies and comparative data presented in this guide offer a robust starting point for researchers to rigorously evaluate their candidate compounds. By adhering to standardized protocols and leveraging the existing knowledge base of Pin1 inhibitors, the scientific community can accelerate the development of effective treatments for a range of debilitating diseases.
References
- 1. Pin1 inhibition improves the efficacy of ralaniten compounds that bind to the N-terminal domain of androgen receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New PIN1 inhibitors identified through a pharmacophore-driven, hierarchical consensus docking strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PIN1 - Wikipedia [en.wikipedia.org]
A Comparative Analysis of the Chromogenic Substrate Suc-Ala-Glu-Pro-Phe-pNA from Various Suppliers
For researchers, scientists, and professionals in drug development, the quality and consistency of reagents are paramount. This guide provides a comparative analysis of the chromogenic peptide substrate N-Succinyl-L-alanyl-L-glutamyl-L-prolyl-L-phenylalanine p-nitroanilide (Suc-Ala-Glu-Pro-Phe-pNA) from several prominent suppliers. This peptide is widely utilized as a substrate for enzymes such as chymotrypsin and peptidylprolyl isomerase Pin1.[1][2] The quality of this substrate directly impacts the accuracy and reproducibility of enzyme activity and inhibition assays.
This comparison focuses on publicly available data from various suppliers, including purity, molecular weight, and storage conditions. While direct, side-by-side experimental performance data is not publicly available and would require dedicated laboratory testing, this guide provides standardized protocols for researchers to conduct their own comparative studies.
Supplier and Product Specifications
A summary of the specifications for this compound from different suppliers is presented below. It is important to note that while many suppliers claim high purity, obtaining the certificate of analysis for a specific lot is recommended for the most accurate information.
| Supplier | Product Name | Purity | Molecular Weight ( g/mol ) | CAS Number | Storage Conditions |
| AdooQ Bioscience | This compound | >99% (HPLC)[1] | 682.69 | 128802-76-6 | Lyophilized at -20°C, desiccated[1] |
| Bachem | This compound | Not specified | 682.69[3] | 128802-76-6 | Not specified |
| Biosynth | This compound | Not specified | Not specified | 128802-76-6 | Store at <-15°C[4] |
| MedchemExpress | This compound | Not specified | Not specified | 128802-76-6 | -80°C for 6 months; -20°C for 1 month in solution[2] |
| Peptide Institute, Inc. | This compound | Not specified | Not specified | Not specified | Not specified |
Note: Some suppliers may offer a similar but distinct peptide, N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide. Researchers should carefully verify the amino acid sequence before purchase.
Experimental Protocols
To facilitate a direct comparison of this compound from different suppliers, the following detailed experimental protocols are provided.
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This protocol outlines a standard method for determining the purity of the peptide.
Objective: To assess the purity of this compound from different suppliers by separating the main peptide from any impurities.
Materials:
-
This compound samples from different suppliers
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
UV detector
Procedure:
-
Sample Preparation: Dissolve the lyophilized peptide in HPLC-grade water to a final concentration of 1 mg/mL.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
HPLC Conditions:
-
Column: C18 reverse-phase
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 214 nm and 315 nm (for the p-nitroanilide group)
-
Injection Volume: 20 µL
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5% to 95% B (linear gradient)
-
35-40 min: 95% B
-
40-45 min: 95% to 5% B (linear gradient)
-
45-50 min: 5% B (equilibration)
-
-
-
Data Analysis: Integrate the peak areas from the chromatogram. Purity is calculated as the percentage of the area of the main peptide peak relative to the total area of all peaks.
Protocol 2: Enzyme Kinetics Assay using Chymotrypsin
This protocol describes how to determine the kinetic parameters (Km and Vmax) of chymotrypsin using this compound as a substrate.
Objective: To compare the performance of this compound from different suppliers as a substrate for chymotrypsin by determining the Michaelis-Menten kinetic constants.
Materials:
-
This compound samples from different suppliers
-
α-Chymotrypsin
-
Tris buffer (e.g., 50 mM, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Enzyme Solution: Prepare a working solution of α-chymotrypsin in Tris buffer. The final concentration should be determined empirically to give a linear reaction rate for at least 10 minutes.
-
-
Assay Protocol:
-
Prepare a series of substrate dilutions in Tris buffer from the stock solution.
-
In a 96-well plate, add 50 µL of each substrate dilution to triplicate wells.
-
Add 50 µL of Tris buffer to blank wells.
-
Initiate the reaction by adding 50 µL of the chymotrypsin working solution to all wells.
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Measure the absorbance at 405 nm every minute for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot for each substrate concentration. The release of p-nitroaniline results in an increase in absorbance at 405 nm.[5]
-
Plot the initial velocity (V₀) against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
Visualizing the Enzymatic Reaction
The following diagrams illustrate the key processes involved in utilizing this substrate.
References
A Comparative Guide: In Vitro Analysis with Suc-Ala-Glu-Pro-Phe-pNA Versus In Vivo Models for Pin1 Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methodologies for studying the activity of the peptidyl-prolyl isomerase Pin1: the in vitro chromogenic assay using the substrate Suc-Ala-Glu-Pro-Phe-pNA and in vivo models. Understanding the strengths and limitations of each approach is crucial for designing effective research strategies and accelerating drug discovery.
Pin1 is a critical enzyme involved in the regulation of numerous cellular processes, and its dysregulation has been implicated in various diseases, including cancer and Alzheimer's disease.[1] Consequently, robust methods for measuring its activity are essential for both basic research and the development of therapeutic inhibitors.
Methodology Overview
In Vitro Assay with this compound: This method provides a direct measurement of Pin1 enzymatic activity in a controlled, cell-free environment.[2][3][4][5] this compound is a synthetic peptide that mimics a natural substrate of Pin1.[2][3][4][5] When Pin1 isomerizes the proline residue in this peptide, a secondary enzyme, chymotrypsin, can cleave the p-nitroanilide (pNA) group, which produces a yellow color that can be quantified spectrophotometrically. The rate of color change is directly proportional to the Pin1 activity.
In Vivo Models: These models allow for the study of Pin1 activity within the complex biological context of a living organism. This can involve the use of genetically modified animals (e.g., Pin1 knockout mice) to understand the physiological role of the enzyme, or xenograft models where human tumor cells are implanted into immunocompromised mice to assess the in vivo efficacy of Pin1 inhibitors.[6] Pin1 activity in these models is often assessed ex vivo by preparing tissue lysates and performing biochemical assays or by observing phenotypic changes in the animal, such as tumor growth suppression.[6][7]
Quantitative Data Comparison
| Parameter | In Vitro Assay (this compound) | In Vivo Models |
| Principle | Direct measurement of enzymatic activity on a synthetic substrate. | Assessment of enzyme function in a complex biological system, often through downstream effects or ex vivo analysis of tissues. |
| Throughput | High-throughput screening of many compounds is feasible. | Low throughput, as each experiment involves a small number of animals. |
| Cost | Relatively low cost per sample.[8][9] | High cost due to animal purchase, housing, and specialized care.[8][9][10] |
| Time | Rapid, with results obtainable within hours. | Time-consuming, often requiring weeks to months for animal model development and experimentation.[10] |
| Data Interpretation | Direct and quantitative measure of enzyme kinetics (e.g., Kᵢ, IC₅₀). | Data can be complex to interpret due to the influence of multiple biological variables. Phenotypic changes may not be directly proportional to enzyme inhibition. |
| Physiological Relevance | Limited physiological relevance as it is performed in a simplified, artificial environment. | High physiological relevance as it accounts for factors like drug metabolism, bioavailability, and off-target effects. |
| Sensitivity | High sensitivity for detecting direct enzyme inhibition. | Sensitivity can be lower for detecting subtle changes in enzyme activity amidst biological noise. |
Experimental Protocols
In Vitro Pin1 Activity Assay using a Chromogenic Substrate
This protocol is based on the principles of a chymotrypsin-coupled assay.
Materials:
-
Recombinant human Pin1
-
This compound substrate
-
Chymotrypsin
-
Assay Buffer (e.g., 35 mM HEPES, pH 7.8)
-
96-well microplate
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a stock solution of the this compound substrate in an appropriate solvent (e.g., DMSO).
-
Dilute the recombinant Pin1 and the substrate to their working concentrations in the assay buffer.
-
To each well of a 96-well plate, add the Pin1 enzyme solution.
-
If screening for inhibitors, add the test compounds to the wells and incubate with the enzyme for a predetermined period.
-
Initiate the reaction by adding the this compound substrate and chymotrypsin to each well.
-
Immediately place the plate in a spectrophotometer and measure the absorbance at 405 nm at regular intervals (e.g., every minute) for a specified duration.
-
The rate of increase in absorbance is proportional to the Pin1 activity.
In Vivo Xenograft Model for Evaluating Pin1 Inhibitors
This protocol outlines a general procedure for establishing a tumor xenograft model.
Materials:
-
Human cancer cell line overexpressing Pin1
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cell culture medium and reagents
-
Matrigel (optional)
-
Test inhibitor and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Culture the human cancer cells to a sufficient number for injection.
-
Harvest the cells and resuspend them in a sterile solution, such as PBS or a mixture with Matrigel, at a specific concentration (e.g., 5 x 10⁶ cells/100 µL).[11]
-
Inject the cell suspension subcutaneously into the flank of each mouse.[12]
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer the test inhibitor or vehicle control to the respective groups according to the desired dosing schedule and route of administration.
-
Measure the tumor dimensions with calipers at regular intervals to calculate the tumor volume.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., measurement of Pin1 activity in tumor lysates, histological analysis).
Visualizing the Methodologies
Caption: Workflow of the in vitro Pin1 chromogenic assay.
Caption: General workflow of an in vivo xenograft model study.
Conclusion
The in vitro assay using this compound and in vivo models represent two complementary approaches for studying Pin1. The in vitro assay is a powerful tool for high-throughput screening of potential inhibitors and for detailed kinetic studies in a controlled environment. In contrast, in vivo models are indispensable for evaluating the therapeutic potential of these inhibitors in a physiologically relevant setting, providing crucial information on efficacy, toxicity, and pharmacokinetics. A comprehensive research and drug development program for Pin1 will typically involve an iterative process, using the in vitro assay for initial screening and optimization, followed by validation of the most promising candidates in relevant in vivo models.
References
- 1. SensoLyte® Green PIN1 Activity Assay Kit Fluorimetric - 1 kit [anaspec.com]
- 2. assaygenie.com [assaygenie.com]
- 3. This compound TFA_TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. adooq.com [adooq.com]
- 6. Frontiers | Small molecules targeting Pin1 as potent anticancer drugs [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Costs of Animal and Non-Animal Testing | Humane World for Animals [humaneworld.org]
- 9. Summary of Advantages and Disadvantages of In Vitro and In Vivo Methods - Monoclonal Antibody Production - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Limitations of Animal Studies for Predicting Toxicity in Clinical Trials: Is it Time to Rethink Our Current Approach? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 12. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Suc-Ala-Glu-Pro-Phe-pNA: A Procedural Guide
For researchers and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of Suc-Ala-Glu-Pro-Phe-pNA, a chromogenic substrate used in enzyme assays. Due to the presence of the p-nitroanilide (pNA) moiety, which is related to the acutely toxic compound p-nitroaniline, special care must be taken in its handling and disposal.
Core Principles of Disposal
The primary objective is to manage waste containing this compound in a manner that mitigates risks to personnel and the environment. This involves proper segregation, containment, and labeling of waste streams.
Quantitative Data Summary
For clarity and easy reference, the following table summarizes key information regarding this compound.
| Property | Value | Source |
| Synonyms | Suc-AEPF-pNA | MedchemExpress.com[1][2] |
| Primary Use | Chromogenic substrate for peptidylprolyl isomerase Pin1 | MedchemExpress.com[1][3] |
| Storage (Powder) | -20°C to -80°C, desiccated and away from light | MedchemExpress.com[1][3] |
| Storage (In solvent) | -20°C for 1 month; -80°C for 6 months | MedchemExpress.com[1] |
| Hazardous Component | p-Nitroanilide (related to p-Nitroaniline) | Inferred from chemical structure |
Experimental Protocol for Disposal
This protocol outlines the step-by-step procedure for the safe disposal of materials contaminated with this compound.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, splash goggles, and nitrile gloves. Double-gloving is recommended when handling concentrated waste.[4]
2. Waste Segregation:
-
Solid Waste: Dispose of all dry materials that have come into contact with this compound, such as pipette tips, microfuge tubes, and gloves, in a dedicated, lined container labeled as "Hazardous Chemical Waste: Contains p-Nitroanilide."[4]
-
Liquid Waste: Collect all aqueous solutions containing this compound in a clearly labeled, leak-proof container. The container should be marked "Hazardous Chemical Waste: Aqueous, Contains p-Nitroanilide." Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
3. Decontamination of Labware:
-
Reusable labware (e.g., glassware) should be decontaminated. A common procedure involves soaking the labware in a 10% bleach solution, followed by thorough rinsing with distilled water. Dispose of the initial rinseate as hazardous liquid waste.
4. Spill Management:
-
In the event of a spill, alert others in the vicinity.[4]
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the designated solid hazardous waste container.
-
Clean the spill area with a suitable decontaminating solution and then wash with soap and water.
5. Final Disposal:
-
All hazardous waste containers must be sealed and stored in a designated satellite accumulation area.
-
Arrange for pickup and disposal through your institution's EHS office. Follow all local, state, and federal regulations for the disposal of toxic chemical waste.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following diagram illustrates the logical workflow.
Caption: Disposal workflow for this compound.
This comprehensive guide ensures that professionals handling this compound can do so with the highest regard for safety and regulatory compliance, thereby building trust and reinforcing our commitment to value beyond the product itself.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
